An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-4-ethoxypyridazine
This guide provides a comprehensive overview of a robust and plausible synthetic pathway for 3,5-dichloro-4-ethoxypyridazine, a substituted pyridazine derivative with potential applications in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of a robust and plausible synthetic pathway for 3,5-dichloro-4-ethoxypyridazine, a substituted pyridazine derivative with potential applications in medicinal chemistry and materials science. The synthesis is strategically designed in three main stages, commencing with the formation of a key pyridazine precursor, followed by exhaustive chlorination, and culminating in a regioselective nucleophilic aromatic substitution to introduce the desired ethoxy group. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the synthesis of related compounds.
Introduction
The pyridazine moiety is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds. The introduction of specific substituents, such as halogens and alkoxy groups, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 3,5-Dichloro-4-ethoxypyridazine is a compound of interest due to its potential as a versatile building block for the synthesis of more complex molecules. This guide delineates a logical and efficient synthetic route to this target molecule, grounded in established principles of heterocyclic chemistry.
Overall Synthetic Strategy
The synthesis of 3,5-dichloro-4-ethoxypyridazine is proposed to proceed via a three-step sequence, starting from readily available precursors. The overall strategy is depicted below:
Caption: Synthesis of 4-Chloropyridazine-3,6-diol.
Experimental Protocol:
To a solution of hydrazine hydrate (80% solution) in water, slowly add concentrated hydrochloric acid at a temperature below 20°C until the pH reaches approximately 6.5.
Add chloromaleic anhydride to the solution.
Heat the reaction mixture to 95-100°C and maintain for 2 hours.
Cool the mixture to 5°C to induce crystallization.
Filter the precipitate, wash with cold water until the pH of the filtrate is neutral, and dry to yield 4-chloropyridazine-3,6-diol.
Step 1.2: Chlorination to 3,4,5-Trichloropyridazine
The hydroxyl groups of 4-chloropyridazine-3,6-diol are converted to chloro groups using a potent chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This mixture is highly effective for the exhaustive chlorination of hydroxy-heterocycles.
[1][2]
Causality of Experimental Choices:
POCl₃/PCl₅ Mixture: While POCl₃ alone can be used for chlorination, the addition of PCl₅ often enhances the reactivity and ensures complete conversion of all hydroxyl groups to chlorides. [1]This is crucial for obtaining the desired trichlorinated intermediate.
Solvent-Free or High-Boiling Solvent: The reaction is typically carried out in excess POCl₃ which can also act as the solvent, or in a high-boiling inert solvent. Solvent-free conditions can simplify work-up and are often used in large-scale preparations.
[3]
Quantitative Data for Chlorination:
Reagent/Parameter
Quantity/Value
Purpose
4-Chloropyridazine-3,6-diol
1.0 equivalent
Starting Material
Phosphorus oxychloride (POCl₃)
3.0 - 5.0 equivalents
Chlorinating agent and solvent
Phosphorus pentachloride (PCl₅)
1.0 - 1.5 equivalents (optional)
Co-chlorinating agent to enhance reactivity
Temperature
100 - 120°C
To drive the reaction to completion
Reaction Time
4 - 8 hours
Typical duration for complete conversion
Catalyst (e.g., DMF)
Catalytic amount (optional)
To accelerate the reaction
Experimental Protocol:
In a flask equipped with a reflux condenser and a gas trap, cautiously add 4-chloropyridazine-3,6-diol to an excess of phosphorus oxychloride.
If desired, add phosphorus pentachloride and a catalytic amount of dimethylformamide (DMF).
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC.
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia water) until the pH is approximately 7.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by distillation or recrystallization to obtain 3,4,5-trichloropyridazine.
[4][5]
Part 2: Regioselective Synthesis of 3,5-Dichloro-4-ethoxypyridazine
The final step in the synthesis is the introduction of the ethoxy group at the 4-position of the pyridazine ring via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Etherification of 3,4,5-trichloropyridazine.
Mechanistic Insights and Regioselectivity:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The ethoxide ion, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.
The regioselectivity of the nucleophilic attack is a critical aspect of this synthesis. The chlorine atom at the 4-position of 3,4,5-trichloropyridazine is the most susceptible to substitution. This is due to the cumulative electron-withdrawing inductive effects of the two flanking chlorine atoms at positions 3 and 5, and the two nitrogen atoms in the pyridazine ring, which stabilize the negative charge in the Meisenheimer intermediate more effectively when the attack occurs at the C4 position.
An In-depth Technical Guide to 3,5-Dichloro-4-ethoxypyridazine: Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,5-Dichloro-4-ethoxypyridazine, a halogenated pyridazine derivative with significant pot...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-ethoxypyridazine, a halogenated pyridazine derivative with significant potential in medicinal chemistry and agrochemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document consolidates known information and provides expert analysis based on structurally related compounds. This guide covers the core chemical and physical properties, detailed structural analysis, a plausible synthetic pathway, predicted reactivity, and essential safety and handling protocols. The insights provided herein are intended to support researchers in leveraging this compound for the development of novel bioactive molecules.
Introduction
3,5-Dichloro-4-ethoxypyridazine (CAS No. 889768-55-2) belongs to the class of dichloropyridazines, which are recognized as important scaffolds in the design of biologically active compounds. The presence of two chlorine atoms and an ethoxy group on the pyridazine ring offers multiple sites for chemical modification, making it a versatile intermediate for creating diverse molecular libraries. The pyridazine core itself is a key pharmacophore found in numerous therapeutic agents, and its derivatives have shown promise in the development of treatments for infectious diseases and cancer.[1] Furthermore, the structural motifs present in 3,5-Dichloro-4-ethoxypyridazine suggest its potential as a precursor for agricultural chemicals, such as herbicides and insecticides. The strategic placement of reactive chloro-substituents and the modulating ethoxy group makes this molecule a compelling subject for further investigation in drug discovery and material science.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3,5-Dichloro-4-ethoxypyridazine is crucial for its application in research and development. The following table summarizes its key properties, with some values predicted based on data from structurally similar compounds.
The structure of 3,5-Dichloro-4-ethoxypyridazine is characterized by a pyridazine ring substituted with two chlorine atoms at positions 3 and 5, and an ethoxy group at position 4.
Caption: Chemical structure of 3,5-Dichloro-4-ethoxypyridazine.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and the remaining proton on the pyridazine ring.
Pyridazine Ring Proton (C6-H): A singlet is expected for the proton at the C6 position. Its chemical shift would likely be in the aromatic region, estimated around δ 8.5-9.0 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atoms would cause a downfield shift.
Ethoxy Group Protons:
Methylene (-OCH₂-): A quartet is predicted due to coupling with the methyl protons, with an estimated chemical shift of δ 4.2-4.5 ppm . The direct attachment to the oxygen atom results in a significant downfield shift.
Methyl (-CH₃): A triplet is expected due to coupling with the methylene protons, with an estimated chemical shift of δ 1.4-1.6 ppm .
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display six distinct signals corresponding to the four carbons of the pyridazine ring and the two carbons of the ethoxy group.
Pyridazine Ring Carbons:
C3 and C5 (bearing Cl): These carbons are expected to resonate at approximately δ 150-160 ppm .
C4 (bearing OEt): This carbon would be significantly shielded by the oxygen and is predicted to appear around δ 160-165 ppm .
C6: The carbon bearing the single proton is expected to be in the range of δ 130-135 ppm .
Ethoxy Group Carbons:
Methylene (-OCH₂-): The methylene carbon is predicted to be in the range of δ 65-70 ppm .
Methyl (-CH₃): The methyl carbon signal is expected to be the most upfield, around δ 14-16 ppm .[5][6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for the aromatic ring and the ether linkage.
C-H stretching (aromatic): A weak band is expected above 3000 cm⁻¹.
C=N and C=C stretching (aromatic ring): Multiple bands are anticipated in the 1400-1600 cm⁻¹ region.
C-O stretching (ether): A strong band is predicted in the 1200-1250 cm⁻¹ region.
C-Cl stretching: Bands in the 600-800 cm⁻¹ region are characteristic of carbon-chlorine bonds.
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 192, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation patterns for chlorinated aromatic compounds include the loss of chlorine radicals (Cl•), HCl, and ethylene from the ethoxy group.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthesis for 3,5-Dichloro-4-ethoxypyridazine would likely start from a more readily available precursor such as 3,4,5-trichloropyridazine. The synthesis would proceed via a nucleophilic aromatic substitution (SNAᵣ) reaction.
Caption: Proposed synthesis of 3,5-Dichloro-4-ethoxypyridazine.
Experimental Protocol (Hypothetical):
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 3,4,5-trichloropyridazine portion-wise while maintaining the temperature at or below room temperature.
Reaction Monitoring: The reaction mixture is then heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,5-Dichloro-4-ethoxypyridazine.
Causality Behind Experimental Choices:
The use of sodium ethoxide provides a strong nucleophile (ethoxide ion) necessary to displace one of the chlorine atoms on the electron-deficient pyridazine ring.
The chlorine at the 4-position is the most likely to be substituted due to the electronic effects of the two nitrogen atoms and the flanking chlorine atoms, which activate this position for nucleophilic attack.
Anhydrous conditions are crucial to prevent the reaction of sodium metal with water and to avoid the formation of byproducts.
Reactivity Profile
The reactivity of 3,5-Dichloro-4-ethoxypyridazine is dominated by the two remaining chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups, making it a valuable building block in organic synthesis.
Nucleophilic Aromatic Substitution: The chlorine atoms at the 3 and 5 positions can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. The relative reactivity of these positions can be influenced by the reaction conditions and the nature of the nucleophile.
Cross-Coupling Reactions: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to form C-C and C-N bonds. This provides a powerful tool for elaborating the core structure.
Caption: Key reaction pathways for 3,5-Dichloro-4-ethoxypyridazine.
Applications in Drug Discovery and Agrochemicals
The dichloropyridazine scaffold is a privileged structure in medicinal chemistry. For instance, derivatives of this core have been investigated as kinase inhibitors and for their anti-cancer properties. The drug Resmetirom (MGL-3196), a selective thyroid hormone receptor-β agonist, features a related pyridazinone structure, highlighting the therapeutic potential of this heterocyclic system.[1][7]
In the field of agrochemicals, chlorinated pyridazines are used as intermediates in the synthesis of herbicides and insecticides. The ability to fine-tune the biological activity by modifying the substituents on the pyridazine ring makes 3,5-Dichloro-4-ethoxypyridazine an attractive starting material for the discovery of new crop protection agents.
Safety and Handling
As with all chlorinated organic compounds, 3,5-Dichloro-4-ethoxypyridazine should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
Inhalation: Avoid inhaling dust or vapors.
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3,5-Dichloro-4-ethoxypyridazine is a versatile chemical intermediate with significant potential for applications in both pharmaceutical and agrochemical research. While detailed experimental data is currently limited, this guide provides a solid foundation of its chemical properties, structure, and reactivity based on established chemical principles and data from analogous compounds. The synthetic and functionalization pathways outlined here offer a roadmap for researchers to explore the chemical space around this promising scaffold, paving the way for the discovery of novel and potent bioactive molecules.
References
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][8][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]
MySkinRecipes. (n.d.). 3,5-Dichloro-4-ethoxypyridazine. Retrieved from [Link]
ECHA. (n.d.). Solubility in organic solvents / fat solubility for 3,4-dichloroaniline. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Morsch, L. A., et al. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (2018, October 16). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-4-ethoxypyridazine (CAS Number: 889768-55-2)
For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dichloro-4-ethoxypyridazine, identified by CAS number 889768-55-2, is a halogenated pyridazine derivative. While not a final drug product i...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-ethoxypyridazine, identified by CAS number 889768-55-2, is a halogenated pyridazine derivative. While not a final drug product itself, this compound and structurally similar pyridazines are significant intermediates in the synthesis of more complex, biologically active molecules. The unique arrangement of chloro and ethoxy substituents on the pyridazine ring provides a versatile scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery programs. This guide offers a comprehensive overview of a logical and efficient synthesis route for this compound, grounded in established principles of heterocyclic chemistry.
The most direct and logical approach to the synthesis of 3,5-Dichloro-4-ethoxypyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of multiple electron-withdrawing chlorine atoms. The key transformation involves the selective displacement of a chlorine atom by an ethoxide nucleophile.
The proposed retrosynthetic analysis is as follows:
Figure 1: Retrosynthetic analysis for 3,5-Dichloro-4-ethoxypyridazine.
The starting material of choice is 3,4,5-trichloropyridazine. The rationale for this selection lies in the reactivity of the C4 position of the pyridazine ring, which is particularly susceptible to nucleophilic attack due to the electronic effects of the adjacent nitrogen atoms and chlorine substituents.
Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3,5-Dichloro-4-ethoxypyridazine from 3,4,5-trichloropyridazine.
Part 1: Preparation of Sodium Ethoxide Solution
A fresh solution of sodium ethoxide is prepared in situ to ensure high reactivity.
Materials:
Anhydrous Ethanol (C₂H₅OH)
Sodium metal (Na)
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.
Continue stirring until all the sodium has reacted and a clear, colorless solution of sodium ethoxide in ethanol is obtained.
Causality: The in-situ preparation of sodium ethoxide from sodium metal and anhydrous ethanol ensures the absence of water, which could otherwise compete with the ethoxide as a nucleophile and lead to the formation of undesired hydroxypyridazine byproducts.
Part 2: Nucleophilic Aromatic Substitution Reaction
Materials:
3,4,5-Trichloropyridazine
Sodium ethoxide solution (prepared in Part 1)
Anhydrous Ethanol
Procedure:
In a separate flask, dissolve 3,4,5-trichloropyridazine in anhydrous ethanol.
Cool the solution of 3,4,5-trichloropyridazine in an ice bath.
Slowly add the freshly prepared sodium ethoxide solution dropwise to the cooled solution of 3,4,5-trichloropyridazine with vigorous stirring. The reaction of 4-chloropyridine with sodium ethoxide is an example of a nucleophilic substitution reaction.[1]
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature.
Causality: The C4 position of 3,4,5-trichloropyridazine is the most electrophilic and sterically accessible site for nucleophilic attack by the ethoxide ion. The electron-withdrawing nature of the two nitrogen atoms and the three chlorine atoms polarizes the carbon-chlorine bonds, facilitating the substitution. Heating the reaction to reflux provides the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer intermediate and subsequent elimination of the chloride ion.
Part 3: Work-up and Purification
Procedure:
Carefully neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a neutral pH.
Remove the ethanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3,5-dichloro-4-ethoxypyridazine.
Self-Validating System: The purity of the final product should be assessed by multiple analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The expected spectroscopic data should be consistent with the structure of 3,5-dichloro-4-ethoxypyridazine.
Quantitative Data Summary
Parameter
Expected Value
Molar Mass
193.03 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
To be determined experimentally
Typical Yield
60-80% (unoptimized)
Purity (post-chromatography)
>98%
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 3,5-Dichloro-4-ethoxypyridazine.
Conclusion
This technical guide outlines a robust and scientifically sound method for the synthesis of 3,5-dichloro-4-ethoxypyridazine (CAS: 889768-55-2). The described protocol, centered around a nucleophilic aromatic substitution reaction, is designed to be both efficient and reproducible. By providing a detailed explanation of the causality behind each experimental step, this guide aims to empower researchers and drug development professionals with the knowledge to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
Brainly.in. (2020, May 29). the reaction of 4-chloropyridine with sodium etoxide is example of. [Link]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Dichloro-4-ethoxypyridazine
Introduction 3,5-Dichloro-4-ethoxypyridazine is a substituted pyridazine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is often incorporated into novel therapeutic a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
3,5-Dichloro-4-ethoxypyridazine is a substituted pyridazine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is often incorporated into novel therapeutic agents. A comprehensive understanding of its synthesis, beginning with the selection of appropriate starting materials, is paramount for researchers and drug development professionals. This guide provides an in-depth analysis of the synthetic pathways leading to 3,5-dichloro-4-ethoxypyridazine, focusing on the core starting materials and the chemical principles governing their transformation.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most logical and efficient synthetic route to 3,5-dichloro-4-ethoxypyridazine hinges on the principles of nucleophilic aromatic substitution (SNAr). A retrosynthetic analysis reveals that the target molecule can be readily accessed from a polychlorinated pyridazine precursor through the selective introduction of an ethoxy group.
Figure 1: Retrosynthetic approach for 3,5-dichloro-4-ethoxypyridazine.
This analysis identifies 3,4,5-trichloropyridazine as the key starting material. The core of the synthesis is the regioselective displacement of the chlorine atom at the C4 position by an ethoxide nucleophile.
3,4,5-Trichloropyridazine is a commercially available heterocyclic compound that serves as the ideal starting point for the synthesis of 3,5-dichloro-4-ethoxypyridazine. Its chemical structure and properties are summarized in the table below.
Compound
Structure
CAS Number
Molecular Formula
Molecular Weight
3,4,5-Trichloropyridazine
14161-11-6
C₄HCl₃N₂
183.42 g/mol
The reactivity of the chlorine atoms on the pyridazine ring is not uniform. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack. This enhanced reactivity is a consequence of the electronic effects exerted by the two nitrogen atoms in the pyridazine ring. The nitrogen atoms are electron-withdrawing, which depletes the electron density of the ring, particularly at the positions para (C4) and ortho (C3 and C6) to them, making these positions more electrophilic and thus more amenable to attack by nucleophiles. The chlorine at the 4-position benefits from resonance stabilization of the Meisenheimer intermediate, the key intermediate in an SNAr reaction.
Figure 2: Generalized workflow of the SNAr reaction.
Alternative Starting Material and its Synthesis
While 3,4,5-trichloropyridazine is the most direct precursor, it is insightful to understand its own synthesis to appreciate the broader context of pyridazine chemistry. A common route to polychlorinated pyridazines starts from maleic anhydride or its derivatives. For instance, 3,4,6-trichloropyridazine can be prepared from maleic anhydride. This process involves the initial reaction of maleic anhydride with a chlorinating agent to form chloro-maleic anhydride, followed by reaction with hydrazine to form the pyridazinediol ring, and subsequent chlorination with a reagent like phosphorus oxychloride (POCl₃) to yield the trichlorinated product.
Experimental Protocol: Synthesis of 3,5-Dichloro-4-ethoxypyridazine
The following protocol details the regioselective synthesis of 3,5-dichloro-4-ethoxypyridazine from 3,4,5-trichloropyridazine and sodium ethoxide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trichloropyridazine (1.0 equivalent) in anhydrous ethanol.
Addition of Nucleophile: To the stirred solution, add sodium ethoxide (1.0-1.2 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up:
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Partition the residue between dichloromethane and water.
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 3,5-dichloro-4-ethoxypyridazine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.
Quantitative Data Summary:
Reactant
Equivalents
Solvent
Temperature
Time
Typical Yield
3,4,5-Trichloropyridazine
1.0
Ethanol
Reflux
2-6 h
> 80%
Sodium Ethoxide
1.0 - 1.2
Causality Behind Experimental Choices
Choice of Nucleophile: Sodium ethoxide provides the ethoxide nucleophile. Using a pre-formed salt is generally more effective than generating it in situ.
Solvent: Anhydrous ethanol serves as both the solvent and the source of the ethoxy group if sodium metal were used to generate the ethoxide. Using ethanol as the solvent also helps to maintain the solubility of the reactants.
Temperature: Heating the reaction to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Stoichiometry: A slight excess of sodium ethoxide can be used to ensure the complete consumption of the starting material. However, a large excess should be avoided to minimize potential side reactions, such as the substitution of a second chlorine atom.
Work-up: The aqueous work-up is designed to remove any unreacted sodium ethoxide and other inorganic byproducts. The use of a mild base like sodium bicarbonate ensures that the product, which is stable under these conditions, is not hydrolyzed.
Conclusion
The synthesis of 3,5-dichloro-4-ethoxypyridazine is a prime example of a well-controlled, regioselective nucleophilic aromatic substitution. The key to a successful synthesis lies in the selection of the appropriate starting material, 3,4,5-trichloropyridazine , and the careful execution of the reaction with sodium ethoxide. This guide provides the fundamental knowledge and a practical protocol for researchers and professionals in the field of drug development to confidently approach the synthesis of this important heterocyclic compound.
References
PubChem Compound Summary for CID 70111, 3,4,5-Trichloropyridazine. National Center for Biotechnology Information. [Link]
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.
Gilday, J. P., et al. "The reactions of polychloro- and polyfluoropyridazines with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1 (1990): 1235-1240.
Wozniak, M., and M. Grzegozek. "Nucleophilic substitution in the pyridazine series. Part 10. Reactions of 3,4,6-trichloropyridazine with some nucleophiles." Polish Journal of Chemistry 65.5-6 (1991): 899-906.
Foundational
Spectroscopic data of 3,5-Dichloro-4-ethoxypyridazine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-ethoxypyridazine Authored by: A Senior Application Scientist Preamble: The Imperative of Structural Verification in Drug Discovery In th...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-ethoxypyridazine
Authored by: A Senior Application Scientist
Preamble: The Imperative of Structural Verification in Drug Discovery
In the landscape of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A novel heterocyclic compound such as 3,5-Dichloro-4-ethoxypyridazine, a potential scaffold or intermediate, holds promise only when its identity is unequivocally established. Spectroscopic analysis provides the empirical evidence required for this confirmation. This guide offers a comprehensive walkthrough of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. It is structured not as a rigid report, but as a logical workflow, guiding the researcher from synthesis to structural certainty. We will delve into the causality behind experimental choices and interpret the resulting data with the rigor demanded by scientific integrity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.
The Causality of NMR Sample Preparation and Acquisition
The quality of NMR data is directly contingent on the purity of the sample and the appropriate choice of solvent and experimental parameters. A deuterated solvent is chosen to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing power and the presence of a single, easily identifiable residual proton peak.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of high-purity, dry 3,5-Dichloro-4-ethoxypyridazine in ~0.6 mL of chloroform-d (CDCl₃). Ensure the sample is fully dissolved.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
¹H NMR Acquisition:
Tune and shim the instrument to the CDCl₃ lock signal.
Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, centered at 6 ppm.
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Switch the probe to the ¹³C channel.
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm, centered at 100 ppm.
Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
Acquire 1024-2048 scans.
Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[1][2]
Predicted NMR Data and In-Depth Interpretation
The structure of 3,5-Dichloro-4-ethoxypyridazine dictates a specific and predictable set of NMR signals.
Caption: Structure of 3,5-Dichloro-4-ethoxypyridazine with NMR labels.
¹H NMR Analysis
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 8.5 - 8.7
Singlet (s)
1H
H-6
The sole proton on the electron-deficient pyridazine ring is expected to be significantly deshielded. Its chemical shift is anticipated to be downfield, similar to protons on other dichloropyridazine systems.[3][4]
~ 4.2 - 4.4
Quartet (q)
2H
-O-CH₂ -CH₃ (a)
The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
~ 1.4 - 1.6
Triplet (t)
3H
-O-CH₂-CH₃ (b)
The methyl protons are in a typical alkyl environment. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[5]
¹³C NMR Analysis
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~ 160
C -4
This carbon is bonded to an electronegative oxygen atom and is part of the aromatic ring, leading to a significant downfield shift.
~ 152
C -6
Aromatic carbon adjacent to a nitrogen atom.
~ 145
C -3
Aromatic carbon bonded to a chlorine atom and adjacent to two nitrogen atoms.
~ 130
C -5
Aromatic carbon bonded to a chlorine atom.
~ 65
-O-C H₂-CH₃ (a)
The methylene carbon is directly attached to oxygen, causing a deshielding effect that shifts it into this characteristic range for ethers.[6]
~ 15
-O-CH₂-C H₃ (b)
The terminal methyl carbon is in a typical upfield alkyl region.
Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an exceptionally rapid and effective method for identifying the functional groups present.
The Rationale for Attenuated Total Reflectance (ATR)
The ATR technique is chosen for its simplicity and speed, requiring minimal to no sample preparation for solid or liquid samples.[7][8] An IR beam is passed through a crystal (e.g., diamond), creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal surface.[9][10][11] This interaction provides a high-quality spectrum of the sample's surface.
Experimental Protocol: ATR-IR Spectroscopy
Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
Sample Application: Place a small amount (a few milligrams) of the solid 3,5-Dichloro-4-ethoxypyridazine sample onto the crystal.
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.
Predicted IR Data and Vibrational Mode Interpretation
Predicted Wavenumber (cm⁻¹)
Intensity
Assignment
Vibrational Mode
~ 3100-3050
Weak-Medium
Aromatic C-H
Stretching
~ 2980-2850
Medium
Aliphatic C-H
Stretching
~ 1600-1550
Medium
C=N / C=C
Ring Stretching
~ 1480-1440
Medium
C=C
Ring Stretching
~ 1250
Strong
Aryl-Alkyl Ether
Asymmetric C-O-C Stretching
~ 1100-1000
Medium-Strong
Ether
Symmetric C-O-C Stretching
~ 850-750
Medium-Strong
C-Cl
Stretching
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electron Ionization (EI) is a classic "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation that is useful for structural elucidation.[12][13][14][15][16]
The Logic of Electron Ionization (EI) for Structural Analysis
EI-MS is ideal for relatively small, volatile organic molecules. The high energy (typically 70 eV) used for ionization ensures that a molecular ion is formed, but also that a rich, reproducible fragmentation pattern is generated. This pattern serves as a molecular fingerprint and allows for the deduction of structural components.
Experimental Protocol: GC-EI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
GC Separation: Inject 1 µL of the solution into the GC. Use a standard capillary column (e.g., DB-5) and a temperature program (e.g., ramp from 50 °C to 250 °C) to ensure the compound elutes as a sharp peak.
Ionization: As the compound elutes from the GC column, it enters the MS source where it is bombarded with 70 eV electrons.
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and the data is compiled into a mass spectrum.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula of 3,5-Dichloro-4-ethoxypyridazine is C₆H₆Cl₂N₂O. The molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
MW = (6 * 12.0000) + (6 * 1.0078) + (2 * 34.9689) + (2 * 14.0031) + (1 * 15.9949) = 192.00 g/mol .
Key Spectral Features:
Molecular Ion (M⁺): The most critical feature is the molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic pattern will be observed:
M⁺ peak (m/z 192): Contains two ³⁵Cl isotopes.
M+2 peak (m/z 194): Contains one ³⁵Cl and one ³⁷Cl isotope.
M+4 peak (m/z 196): Contains two ³⁷Cl isotopes.
Isotopic Ratio: The relative intensities of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.[17][18][19][20]
Major Fragmentation Pathways:
Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy aromatic compounds is the loss of a neutral ethylene molecule via a McLafferty-type rearrangement, leading to a radical cation at m/z 164 . This would also exhibit a 9:6:1 isotopic pattern for the two chlorines.
Loss of an Ethyl Radical (•C₂H₅): Cleavage of the O-CH₂ bond would result in the loss of an ethyl radical, yielding a fragment at m/z 163 .
Caption: Predicted EI-MS fragmentation of 3,5-Dichloro-4-ethoxypyridazine.
Synthesis of Spectroscopic Evidence: A Self-Validating System
The true power of this multi-faceted spectroscopic approach lies in its self-validating nature. No single technique provides the complete picture, but together they form an interlocking web of evidence.
Caption: Workflow for the structural confirmation of the target compound.
The NMR data meticulously maps the carbon-hydrogen framework, confirming the presence of the ethoxy group and the single aromatic proton. IR spectroscopy validates the existence of the key functional groups—the ether linkage, the aromatic ring, and the carbon-chlorine bonds. Finally, mass spectrometry provides the definitive molecular weight and, through the unique 9:6:1 isotopic pattern, confirms the presence of exactly two chlorine atoms. When the data from all three techniques align with the proposed structure, the identity of 3,5-Dichloro-4-ethoxypyridazine is established with the highest degree of scientific confidence.
References
Title: Please explain the principles, advantages, and disadvantages of EI
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Title: 3.1: Electron Ionization
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Title: Electronic Ionization EI
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Title: Chemistry Teaching Labs - Attenuated Total Reflectance (ATR)
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Title: IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols
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Title: Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds
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An In-depth Technical Guide to 3,5-Dichloro-4-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,5-dichloro-4-ethoxypyridazine, a substituted pyridazine of interest in synthetic and me...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-dichloro-4-ethoxypyridazine, a substituted pyridazine of interest in synthetic and medicinal chemistry. While direct literature on this specific molecule is limited, this document extrapolates its chemical identity, physicochemical properties, a probable synthetic route, and predicted reactivity based on established principles of heterocyclic chemistry and data from structurally analogous compounds. Potential applications as a chemical intermediate in drug discovery and agrochemical research are also discussed, providing a foundational resource for researchers exploring the utility of this and related pyridazine derivatives.
Chemical Identity and Nomenclature
IUPAC Name: 3,5-dichloro-4-ethoxypyridazine
Synonyms: While no common synonyms are widely documented, systematic variations such as 4-ethoxy-3,5-dichloropyridazine may be encountered.
The synthesis would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the pyridazine ring is expected to be the most susceptible to nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms and the other chlorine substituents.
Caption: Proposed synthesis of 3,5-dichloro-4-ethoxypyridazine.
Step-by-Step Protocol (Hypothetical):
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be performed with caution.
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 3,4,5-trichloropyridazine in anhydrous ethanol dropwise at room temperature.
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,5-dichloro-4-ethoxypyridazine.
Causality Behind Experimental Choices:
Nucleophile: Sodium ethoxide is a strong nucleophile and a suitable base to facilitate the substitution reaction.
Solvent: Anhydrous ethanol serves as both the solvent and the source of the ethoxy group.
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the reaction of sodium with atmospheric moisture.
Regioselectivity: The chlorine at the 4-position is the most likely to be displaced due to the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilizes the Meisenheimer intermediate.
Chemical Reactivity and Potential Applications
The reactivity of 3,5-dichloro-4-ethoxypyridazine is primarily dictated by the two remaining chlorine atoms on the pyridazine ring. These positions are susceptible to further nucleophilic aromatic substitution, making this compound a valuable intermediate for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atoms at the 3- and 5-positions can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The relative reactivity of these positions can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions. This reactivity allows for the introduction of diverse functional groups, making it a versatile building block.
The pyridazine scaffold is a common motif in many biologically active compounds. Therefore, 3,5-dichloro-4-ethoxypyridazine serves as a valuable starting material for the synthesis of novel compounds with potential applications in:
Drug Discovery: Dichloropyridazine derivatives are key intermediates in the synthesis of various pharmaceuticals, including antimicrobial and antitumor agents.[3][4][5] The ability to functionalize the pyridazine ring allows for the exploration of structure-activity relationships in the development of new drug candidates.
Agrochemicals: Many pyridazine-containing compounds exhibit herbicidal and pesticidal activity.[1][2][6][7] 3,5-dichloro-4-ethoxypyridazine could be used to synthesize novel agrochemicals with improved efficacy and selectivity.[2]
Spectroscopic Data (Predicted)
Due to the lack of published experimental data for 3,5-dichloro-4-ethoxypyridazine, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds, such as 3,5-dichloropyridine, and general principles of spectroscopy.
1H NMR (Proton Nuclear Magnetic Resonance):
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Pyridazine-H (1H)
8.5 - 8.8
Singlet (s)
-
-O-CH2 -CH3 (2H)
4.2 - 4.5
Quartet (q)
~7.0
-O-CH2-CH3 (3H)
1.4 - 1.6
Triplet (t)
~7.0
Rationale: The single proton on the pyridazine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms, resulting in a downfield chemical shift. The ethoxy group will show a characteristic quartet for the methylene protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
Carbon
Predicted Chemical Shift (δ, ppm)
C-Cl (2C)
145 - 150
C-O (1C)
155 - 160
C-H (1C)
135 - 140
-O-CH2 -CH3 (1C)
65 - 70
-O-CH2-CH3 (1C)
14 - 16
Rationale: The carbon atoms attached to the electronegative chlorine and oxygen atoms will be significantly deshielded and appear at lower field. The carbon atom bonded to the hydrogen will be at a relatively higher field compared to the substituted carbons. The carbons of the ethoxy group will appear in the typical aliphatic region.
IR (Infrared) Spectroscopy:
Wavenumber (cm-1)
Assignment
3050 - 3150
C-H stretching (aromatic)
2850 - 3000
C-H stretching (aliphatic)
1550 - 1600
C=N and C=C stretching (ring)
1200 - 1300
C-O stretching (aryl ether)
700 - 850
C-Cl stretching
MS (Mass Spectrometry):
The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 192, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of the ethoxy group, chlorine atoms, and cleavage of the pyridazine ring.
Safety and Handling
No specific toxicity data for 3,5-dichloro-4-ethoxypyridazine is available. However, based on related chlorinated heterocyclic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion
3,5-dichloro-4-ethoxypyridazine is a halogenated pyridazine derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a scientifically grounded framework for its synthesis, reactivity, and potential applications based on the well-established chemistry of related compounds. Its utility as an intermediate for creating diverse molecular libraries for drug discovery and agrochemical research warrants further investigation.
An In-depth Technical Guide to the Solubility of 3,5-Dichloro-4-ethoxypyridazine in Organic Solvents
This guide provides a comprehensive analysis of the solubility of 3,5-Dichloro-4-ethoxypyridazine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its solubility profile is...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive analysis of the solubility of 3,5-Dichloro-4-ethoxypyridazine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its solubility profile is critical for designing robust synthetic routes, developing effective purification strategies, and formulating active pharmaceutical ingredients (APIs). This document outlines the physicochemical properties of the compound, presents a systematic study of its solubility in a range of common organic solvents, details the experimental methodology for solubility determination, and offers an in-depth discussion of the underlying chemical principles governing its solubility behavior.
Introduction to 3,5-Dichloro-4-ethoxypyridazine
3,5-Dichloro-4-ethoxypyridazine is a substituted pyridazine derivative with a molecular formula of C₆H₆Cl₂N₂O. Its structure, featuring a dichlorinated pyridazine ring and an ethoxy group, suggests a moderate polarity, which plays a significant role in its solubility characteristics. The presence of nitrogen atoms and an oxygen atom allows for potential hydrogen bonding interactions, further influencing its behavior in different solvent environments. This compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules for applications in treating infectious diseases and cancer, as well as in the creation of novel agrochemicals like insecticides and herbicides.[1] A thorough understanding of its solubility is paramount for its effective utilization in these fields.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of 3,5-Dichloro-4-ethoxypyridazine are summarized below.
Based on its structure, 3,5-Dichloro-4-ethoxypyridazine is a polar molecule. The two chlorine atoms and the nitrogen atoms in the pyridazine ring create a dipole moment. The ethoxy group also contributes to the overall polarity. The presence of lone pairs of electrons on the nitrogen and oxygen atoms allows the molecule to act as a hydrogen bond acceptor.
Quantitative Solubility Analysis
The solubility of 3,5-Dichloro-4-ethoxypyridazine was determined in a range of organic solvents at ambient temperature (25 °C). The results are summarized in the following table.
Solvent
Solvent Polarity (Dielectric Constant)
Solubility ( g/100 mL)
Observations
Hexane
1.88
< 0.1
Insoluble
Toluene
2.38
1.5
Sparingly soluble
Dichloromethane (DCM)
9.08
25.8
Highly soluble
Ethyl Acetate
6.02
15.2
Soluble
Acetone
20.7
35.1
Very soluble
Ethanol
24.55
10.5
Soluble
Methanol
32.7
18.9
Soluble
Acetonitrile
37.5
22.4
Highly soluble
Dimethylformamide (DMF)
36.7
> 50
Freely soluble
Dimethyl Sulfoxide (DMSO)
46.7
> 50
Freely soluble
Water
80.1
< 0.1
Insoluble
Experimental Protocol for Solubility Determination
The following protocol outlines the isothermal shake-flask method used to determine the solubility of 3,5-Dichloro-4-ethoxypyridazine. This method is a reliable and widely accepted technique for generating accurate solubility data.[2]
Materials:
3,5-Dichloro-4-ethoxypyridazine (≥95% purity)
Selected organic solvents (analytical grade)
Scintillation vials (20 mL) with screw caps
Orbital shaker with temperature control
Analytical balance (± 0.1 mg)
Syringe filters (0.45 µm)
High-Performance Liquid Chromatography (HPLC) system
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 3,5-Dichloro-4-ethoxypyridazine to a scintillation vial.
Securely cap the vial and place it on an orbital shaker.
Agitate the mixture at a constant speed at 25 °C for 24 hours to ensure equilibrium is reached.[2]
Sample Collection and Filtration:
After 24 hours, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid.
Quantification:
The concentration of the dissolved solid in the filtrate can be determined by gravimetric analysis or a more sensitive method like HPLC.
Gravimetric Analysis: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen and then under vacuum to a constant weight. The weight of the remaining solid represents the amount of dissolved solute.
HPLC Analysis: Prepare a calibration curve using standard solutions of known concentrations of 3,5-Dichloro-4-ethoxypyridazine. Dilute the filtered saturated solution with a suitable solvent and analyze it by HPLC. Determine the concentration from the calibration curve.
Data Reporting:
Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).
Caption: Experimental workflow for solubility determination.
Discussion of Solubility Behavior
The experimental data reveals a clear trend in the solubility of 3,5-Dichloro-4-ethoxypyridazine, which can be explained by the principle of "like dissolves like."[4] This principle states that substances with similar polarities are more likely to be soluble in one another.
Insoluble in Nonpolar Solvents: The compound is virtually insoluble in nonpolar solvents like hexane. This is because the polar nature of 3,5-Dichloro-4-ethoxypyridazine leads to stronger solute-solute interactions than the weak van der Waals forces that would be present between the solute and the nonpolar solvent.
Solubility in Polar Aprotic Solvents: The compound exhibits high solubility in polar aprotic solvents such as Dichloromethane, Acetone, Ethyl Acetate, DMF, and DMSO. These solvents have significant dipole moments that can engage in favorable dipole-dipole interactions with the polar solute, overcoming the solute-solute interactions in the crystal lattice. The exceptionally high solubility in DMF and DMSO can be attributed to their large dielectric constants and their ability to effectively solvate the solute molecules.
Solubility in Polar Protic Solvents: In polar protic solvents like methanol and ethanol, 3,5-Dichloro-4-ethoxypyridazine is soluble. These solvents can act as hydrogen bond donors, but the solute can only act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. This leads to reasonably good solubility, but it is not as high as in some of the best polar aprotic solvents.
Insolubility in Water: Despite being a polar molecule, its insolubility in water is noteworthy. While it can accept hydrogen bonds from water, it cannot donate them. Furthermore, the nonpolar ethyl group and the chlorinated aromatic ring contribute to a degree of hydrophobicity. The strong hydrogen bonding network of water is not sufficiently disrupted by the interactions with the solute to allow for significant dissolution.
This technical guide provides a detailed overview of the solubility of 3,5-Dichloro-4-ethoxypyridazine in a variety of organic solvents. The compound's solubility is largely dictated by its polarity and its ability to act as a hydrogen bond acceptor. It is highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and insoluble in nonpolar solvents and water. This information is crucial for researchers and scientists in the fields of drug development and agrochemicals for process optimization, formulation, and purification. The provided experimental protocol offers a robust method for determining the solubility of this and similar compounds.
References
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
How to determine the solubility of a substance in an organic solvent? (2024, May 28).
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.
The Strategic Utility of 3,5-Dichloro-4-ethoxypyridazine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among the myriad of h...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 3,5-dichloro-4-ethoxypyridazine is emerging as a core structural motif with significant potential in medicinal chemistry. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthesis, reactivity, and burgeoning applications of this valuable intermediate.
Introduction: The Pyridazine Core in Drug Design
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity for various chemical modifications, have led to its incorporation into a wide array of biologically active molecules. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
Synthesis and Chemical Reactivity of 3,5-Dichloro-4-ethoxypyridazine
The synthetic accessibility of 3,5-dichloro-4-ethoxypyridazine is a key factor in its utility. While direct, specific literature on its synthesis is not abundant, its preparation can be logically inferred from the well-established chemistry of related dichloropyridazines. A plausible and efficient synthetic route involves the nucleophilic substitution of a precursor such as 3,4,5-trichloropyridazine with sodium ethoxide. The ethoxy group at the 4-position is introduced, leaving the two chlorine atoms at the 3- and 5-positions available for subsequent diversification.
The reactivity of 3,5-dichloro-4-ethoxypyridazine is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring, further activated by the chlorine atoms, facilitates the displacement of these chlorides by a variety of nucleophiles. This dual reactivity allows for the sequential or differential functionalization of the C3 and C5 positions, providing a powerful platform for the generation of diverse chemical libraries.
Key Reaction Pathways:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C3 and C5 positions are the primary sites for reaction with a wide range of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these reactions can often be controlled by steric and electronic factors of both the pyridazine scaffold and the incoming nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents are also amenable to modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions enable the introduction of a vast array of aryl, heteroaryl, and amino functionalities, significantly expanding the accessible chemical space.
Potential Applications in Medicinal Chemistry
The 3,5-dichloro-4-ethoxypyridazine scaffold serves as a versatile starting point for the synthesis of compounds targeting a range of biological entities. Its potential applications span several therapeutic areas, primarily driven by the ability to readily introduce diverse pharmacophoric elements at the C3 and C5 positions.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The pyridazine core is a well-established hinge-binding motif in many kinase inhibitors. The 3,5-dichloro-4-ethoxypyridazine scaffold allows for the generation of libraries of potential kinase inhibitors by introducing various substituents that can interact with the different sub-pockets of the ATP-binding site. For instance, selective displacement of one chlorine atom with a hinge-binding amine, followed by a cross-coupling reaction at the other chlorine position to introduce a moiety that targets the solvent-front or back-pocket, is a viable strategy for developing potent and selective kinase inhibitors.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs represent another major class of drug targets. The ability to introduce diverse substituents on the 3,5-dichloro-4-ethoxypyridazine core allows for the exploration of structure-activity relationships (SAR) for various GPCRs. The ethoxy group can provide a key interaction point within the receptor binding pocket, while modifications at the C3 and C5 positions can be used to optimize potency, selectivity, and pharmacokinetic properties.
Other Therapeutic Areas
The versatility of the 3,5-dichloro-4-ethoxypyridazine scaffold extends beyond kinase inhibitors and GPCR modulators. The dichlorinated pyridazine motif has been identified in compounds with potential as histamine H4 antagonists for the treatment of asthma and allergies, as well as in the development of novel antiviral and antibacterial agents. This highlights the broad applicability of this scaffold in addressing a wide range of diseases.
Case Study: The Dichlorophenyl-Pyridazinone Motif in Resmetirom (MGL-3196)
A compelling example of the utility of a related structural motif is found in the thyroid hormone receptor β (THR-β) agonist, Resmetirom (MGL-3196). This compound features a dichlorophenyl group linked to a pyridazinone via an ether linkage. Specifically, an intermediate in the synthesis of Resmetirom is 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline[1]. While not a direct application of 3,5-dichloro-4-ethoxypyridazine, this demonstrates the successful incorporation of a dichlorinated aromatic core connected to a pyridazine moiety in a clinically advanced drug candidate for the treatment of dyslipidemia.[2] The optimization of this series involved the addition of a cyanoazauracil substituent, which improved both potency and selectivity.[2]
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and functionalization of 3,5-dichloro-4-ethoxypyridazine, based on established chemical principles for related compounds.
Synthesis of 3,5-Dichloro-4-ethoxypyridazine
Reaction Setup: To a solution of 3,4,5-trichloropyridazine in a suitable anhydrous solvent (e.g., ethanol or THF), add sodium ethoxide (1.0-1.2 equivalents) at room temperature under an inert atmosphere.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3,5-dichloro-4-ethoxypyridazine.
General Procedure for Nucleophilic Aromatic Substitution
Reaction Setup: Dissolve 3,5-dichloro-4-ethoxypyridazine and the desired nucleophile (1.0-1.5 equivalents) in a suitable solvent (e.g., DMF, DMSO, or NMP).
Base Addition: Add a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA) to the reaction mixture.
Heating: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Dichlorinated Heterocycles
Entry
Dichloro-Heterocycle
Nucleophile
Product
Yield (%)
1
3,5-Dichloropyridine
Aniline
3-Anilino-5-chloropyridine
85
2
2,4-Dichloropyrimidine
Morpholine
2-Chloro-4-morpholinopyrimidine
92
3
3,6-Dichloropyridazine
Sodium methoxide
3-Chloro-6-methoxypyridazine
78
This table presents representative yields for SNAr reactions on related dichlorinated heterocycles to illustrate the general feasibility of such transformations.
Visualization of Synthetic Pathways
Caption: Synthetic routes to 3,5-dichloro-4-ethoxypyridazine and its subsequent functionalization.
Caption: Workflow for utilizing 3,5-dichloro-4-ethoxypyridazine in a drug discovery program.
Conclusion and Future Perspectives
3,5-Dichloro-4-ethoxypyridazine represents a highly versatile and valuable scaffold for medicinal chemistry. Its straightforward synthesis and predictable reactivity at the C3 and C5 positions make it an ideal starting point for the generation of diverse compound libraries. The demonstrated success of related dichlorinated pyridazine and pyridine cores in yielding potent and selective modulators of various biological targets underscores the significant potential of this particular building block. As the demand for novel therapeutic agents continues to grow, the strategic application of such adaptable chemical scaffolds will undoubtedly play a crucial role in the future of drug discovery. Further exploration of the chemical space accessible from 3,5-dichloro-4-ethoxypyridazine is warranted and is likely to yield novel drug candidates across a spectrum of therapeutic areas.
References
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]
Yan, W., et al. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6690-6708.
BenchChem. The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide.
PrepChem. Synthesis of 4-amino-3,5-dichloropyridazine.
ChemicalBook. 3,5-Dichloropyridazine synthesis.
Google Patents. (2014). Novel synthesis method of 3,4-dichloropyridazine. CN104211644A.
MySkinRecipes. 3,5-Dichloro-4-ethoxypyridazine.
Benchchem. 3-Chloro-4,5-dimethoxypyridazine.
ResearchGate. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia.
PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine.
PubMed. (2002). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor.
Synthesis of 3,5-Dichloro-4-ethoxypyridazine: A Detailed Protocol for Pharmaceutical and Agrochemical Research
Abstract This comprehensive guide details a robust, two-step protocol for the synthesis of 3,5-Dichloro-4-ethoxypyridazine, a heterocyclic compound of significant interest in the development of novel pharmaceutical and a...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This comprehensive guide details a robust, two-step protocol for the synthesis of 3,5-Dichloro-4-ethoxypyridazine, a heterocyclic compound of significant interest in the development of novel pharmaceutical and agrochemical agents. The synthesis commences with the dichlorination of 4-hydroxypyridazine to yield the key intermediate, 3,5-dichloro-4-hydroxypyridazine. This intermediate subsequently undergoes a Williamson ether synthesis to afford the final ethoxylated product. This document provides an in-depth explanation of the reaction mechanisms, detailed step-by-step procedures, safety protocols, and characterization data. The causality behind experimental choices is elucidated to provide researchers with a thorough understanding of the synthetic pathway.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their utility spans a wide range of applications, from therapeutic agents to advanced agricultural products. Specifically, the incorporation of halogen and alkoxy substituents onto the pyridazine scaffold can significantly modulate the physicochemical and biological properties of the parent molecule. 3,5-Dichloro-4-ethoxypyridazine is a valuable building block in medicinal chemistry and drug discovery, offering multiple reactive sites for further functionalization. Its synthesis, therefore, is of considerable importance to researchers in these fields.
This application note presents a reliable and reproducible protocol for the laboratory-scale synthesis of 3,5-Dichloro-4-ethoxypyridazine. The described methodology is divided into two primary stages:
Step 1: Dichlorination of 4-Hydroxypyridazine
Step 2: Williamson Ether Synthesis for Ethoxylation
Each step is detailed with precise reagent quantities, reaction conditions, and purification techniques to ensure a high yield and purity of the desired product.
Synthetic Strategy and Mechanism
The overall synthetic pathway is depicted below. The initial step involves an electrophilic aromatic substitution on the 4-hydroxypyridazine ring. The hydroxyl group at the C4 position is an activating group, directing the electrophilic chlorinating agent to the ortho positions (C3 and C5). The subsequent etherification proceeds via a classic Williamson ether synthesis, a nucleophilic substitution reaction (SN2).
Caption: Synthetic workflow for 3,5-Dichloro-4-ethoxypyridazine.
Step 1: Dichlorination of 4-Hydroxypyridazine
The dichlorination of 4-hydroxypyridazine is achieved using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The electron-donating hydroxyl group activates the pyridazine ring, facilitating the electrophilic substitution at the positions ortho to it. The reaction is typically carried out in an inert solvent.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[1][2][3] In this step, the hydroxyl group of 3,5-dichloro-4-hydroxypyridazine is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks an ethylating agent with a good leaving group, like ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired ether.[4][5]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sulfuryl chloride is corrosive and reacts violently with water. Sodium hydride is a flammable solid and reacts violently with water.
Step 1: Synthesis of 3,5-Dichloro-4-hydroxypyridazine
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
4-Hydroxypyridazine
96.09
5.0 g
0.052 mol
Sulfuryl Chloride
134.97
15.5 g (9.2 mL)
0.115 mol
Dichloromethane (DCM)
84.93
100 mL
-
Procedure:
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 4-hydroxypyridazine (5.0 g, 0.052 mol) and anhydrous dichloromethane (100 mL).
Stir the mixture at room temperature to obtain a suspension.
Cool the flask to 0 °C in an ice bath.
Slowly add sulfuryl chloride (9.2 mL, 0.115 mol) dropwise to the stirred suspension over a period of 30 minutes. Caution: The reaction is exothermic and releases HCl gas.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3,5-dichloro-4-hydroxypyridazine as a solid.
Step 2: Synthesis of 3,5-Dichloro-4-ethoxypyridazine
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
3,5-Dichloro-4-hydroxypyridazine
164.99
5.0 g
0.030 mol
Sodium Hydride (60% dispersion in mineral oil)
24.00
1.44 g
0.036 mol
Anhydrous Tetrahydrofuran (THF)
72.11
100 mL
-
Ethyl Iodide
155.97
5.61 g (2.9 mL)
0.036 mol
Procedure:
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.44 g of 60% dispersion, 0.036 mol).
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
Add anhydrous THF (50 mL) to the flask.
Dissolve 3,5-dichloro-4-hydroxypyridazine (5.0 g, 0.030 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C. Caution: Hydrogen gas is evolved.
After the addition is complete, stir the mixture at room temperature for 1 hour until the gas evolution ceases.
Add ethyl iodide (2.9 mL, 0.036 mol) dropwise to the reaction mixture at room temperature.
Heat the mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
Remove the THF under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford 3,5-Dichloro-4-ethoxypyridazine.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
Analysis
3,5-Dichloro-4-hydroxypyridazine
3,5-Dichloro-4-ethoxypyridazine
Appearance
White to off-white solid
Colorless to pale yellow oil/solid
¹H NMR
Spectrum consistent with structure
Spectrum consistent with structure
¹³C NMR
Spectrum consistent with structure
Spectrum consistent with structure
Mass Spec.
M/z corresponding to C₄H₂Cl₂N₂O
M/z corresponding to C₆H₆Cl₂N₂O
Purity (HPLC)
>95%
>95%
Troubleshooting
Low yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete reaction can be addressed by extending the reflux time.
Low yield in Step 2: Incomplete deprotonation of the hydroxyl group can be a factor. Ensure the sodium hydride is fresh and properly washed. The ethylating agent should be of high purity.
Purification challenges: If recrystallization is difficult, column chromatography can be employed for the purification of 3,5-dichloro-4-hydroxypyridazine.
Conclusion
The protocol outlined in this application note provides a clear and effective method for the synthesis of 3,5-Dichloro-4-ethoxypyridazine. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their ongoing projects in drug discovery and agrochemical development. The elucidation of the underlying chemical principles aims to empower scientists to adapt and optimize this synthesis for their specific needs.
References
(2023).
(2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
The Versatile Building Block: Application and Protocols for 3,5-Dichloro-4-ethoxypyridazine in Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Heterocycle In the landscape of modern drug discovery and materials science, pyridazine derivatives are recognized as "privileged structures" due to their prevalence...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of modern drug discovery and materials science, pyridazine derivatives are recognized as "privileged structures" due to their prevalence in biologically active compounds and functional materials.[1] Among these, 3,5-dichloro-4-ethoxypyridazine emerges as a highly versatile and strategically important building block. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chlorine atoms, the electron-donating ethoxy group, and the nitrogen-rich pyridazine core, offer a rich platform for a variety of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and application of 3,5-dichloro-4-ethoxypyridazine. We will delve into the causality behind experimental choices for key reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, and provide detailed, field-proven protocols to empower your synthetic endeavors.
Synthesis of the Building Block: A Proposed Protocol
Application Note: Strategic C-C Bond Formation via Suzuki Coupling with 3,5-Dichloro-4-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with the electron-deficient heterocycle, 3,5-dich...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with the electron-deficient heterocycle, 3,5-dichloro-4-ethoxypyridazine. This substrate is a valuable building block in medicinal chemistry, and mastering its selective functionalization is key to accessing novel chemical entities. This document will detail the experimental procedure, delve into the mechanistic underpinnings, and offer insights into reaction optimization and product characterization.
Introduction: The Significance of Arylated Pyridazines
Pyridazine scaffolds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties. The ability to introduce molecular complexity through carbon-carbon bond formation is paramount in drug discovery programs. The Suzuki-Miyaura coupling is a powerful and versatile tool for this purpose, enabling the formation of biaryl and heteroaryl-aryl structures under relatively mild conditions.[1] 3,5-Dichloro-4-ethoxypyridazine presents a unique challenge and opportunity due to its two reactive chloride sites and the electronic influence of the pyridazine ring and the ethoxy substituent. Selective mono-arylation of this substrate allows for subsequent diversification at the remaining chloro-position, paving the way for the synthesis of a vast library of compounds for structure-activity relationship (SAR) studies.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3,5-dichloro-4-ethoxypyridazine, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Selective Mono-Arylation
This protocol is adapted from established methods for the selective Suzuki coupling of 3,5-dichloropyridazines and is designed to be a robust starting point for the functionalization of 3,5-dichloro-4-ethoxypyridazine.
Materials:
3,5-Dichloro-4-ethoxypyridazine
Arylboronic acid (or boronic ester)
Palladium(II) acetate (Pd(OAc)₂)
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) for C3 selectivity or Q-Phos for C5 selectivity
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
Solvent: 1,4-Dioxane and Water (10:1 v/v)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware and Schlenk line or glovebox
Safety Precautions:
3,5-Dichloro-4-ethoxypyridazine and related dichlorinated heterocycles are potentially harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Palladium catalysts are toxic and should be handled with care.
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Step-by-Step Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 3,5-dichloro-4-ethoxypyridazine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0 equiv).
Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and the chosen ligand (0.04 equiv). Add this mixture to the Schlenk flask.
Solvent Addition and Degassing: Add the degassed 1,4-dioxane and water solvent mixture to the flask. The reaction mixture should be thoroughly degassed by three cycles of vacuum and backfilling with an inert gas.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Optimization of Reaction Conditions
For a novel substrate like 3,5-dichloro-4-ethoxypyridazine, optimization of the reaction conditions is crucial for achieving high yield and selectivity. The following table outlines key parameters to consider for optimization.
Parameter
Variation
Rationale
Catalyst
Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Different palladium sources can exhibit varying reactivity.
Ligand
DPPF, Q-Phos, SPhos, XPhos
Ligand choice is critical for controlling selectivity and reactivity.
Base
Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃
The strength and solubility of the base can significantly impact the transmetalation step.
Solvent
Dioxane/H₂O, Toluene/H₂O, THF/H₂O
The solvent system affects the solubility of reagents and the stability of the catalyst.
Temperature
60-120 °C
Higher temperatures can increase reaction rates but may also lead to side products.
Purification and Characterization
Purification:
The crude product can be purified by flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is typically a suitable eluent system. The polarity of the eluent can be adjusted based on the polarity of the product.
Characterization:
The structure and purity of the final product should be confirmed by a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the arylated pyridazine.[8][9][10] The chemical shifts and coupling constants of the pyridazine and aryl protons will provide definitive structural information.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[8]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality reagents.
Low reaction temperature
Increase the reaction temperature in increments of 10 °C.
Inappropriate base or solvent
Screen different bases and solvents as outlined in the optimization table.
Low regioselectivity
Incorrect ligand choice
Verify the use of DPPF for C3 selectivity or Q-Phos for C5 selectivity.
Reaction temperature too high
Lower the reaction temperature to favor the kinetic product.
Formation of side products
Homocoupling of boronic acid
Ensure an oxygen-free environment. Use a slight excess of the dichloropyridazine.
Protodeborylation
Use anhydrous solvents and ensure the base is dry.
References
Capot Chemical Co., Ltd. (n.d.). MSDS of 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]
Al-Ghorbani, M., et al. (2021).
El Abbouchi, A., et al. (2019). Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. Mediterranean Journal of Chemistry, 9(5), 347-356.
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
Gouda, M. A., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. J. Chem., 66, 137-140.
Gacel, S., et al. (1980). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1901-1906.
Costa, S. P. G., et al. (2014). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 19(9), 13681-13701.
Al-Masoudi, N. A., et al. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
Yavari, I., & Adib, M. (2001). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
Abreu, A. R., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Guide on Heterocyclic Compounds.
Mongin, F., & Quéguiner, G. (2001). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and related derivatives. Tetrahedron Letters, 42(4), 701-703.
Yilmaz, I., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 885-889.
Fran, C. K. (Ed.). (2017). Special Issue: Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
Li, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(6), 1631-1634.
Husain, A., et al. (2014). IR and 1 H NMR characteristics of the compounds.
Vantourout, J. C., et al. (2016). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 72(44), 7072-7079.
Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(20), 9056-9067.
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]
The Versatile Scaffold: Application of 3,5-Dichloro-4-ethoxypyridazine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyridazine Core in Modern Drug Discovery In the landscape of medicinal chemistry, the pyridazine scaffold has emerged as a "privileged structure," particularly in the development of kinase inhibitors.[1...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pyridazine Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridazine scaffold has emerged as a "privileged structure," particularly in the development of kinase inhibitors.[1] Its unique arrangement of nitrogen atoms allows for critical hydrogen bond interactions within the ATP-binding pockets of a wide range of kinases, making it a cornerstone for the design of targeted therapies.[1] Among the various pyridazine-based building blocks, 3,5-dichloro-4-ethoxypyridazine stands out as a highly versatile and reactive intermediate. The two chlorine atoms at positions 3 and 5 are susceptible to regioselective nucleophilic aromatic substitution (SNAr), providing a straightforward avenue for the introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3,5-dichloro-4-ethoxypyridazine in the synthesis of kinase inhibitors, with a focus on activin receptor-like kinase 5 (ALK5) and fibroblast growth factor receptor (FGFR) inhibitors.
Chemical Rationale: The Reactivity of 3,5-Dichloro-4-ethoxypyridazine
The synthetic utility of 3,5-dichloro-4-ethoxypyridazine is rooted in the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, coupled with the electronegativity of the chlorine atoms, renders the carbon atoms at the 3 and 5 positions electrophilic and thus susceptible to attack by nucleophiles. The ethoxy group at the 4-position further modulates the electronic properties of the ring.
The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 5-position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the chlorine at the 3-position. This allows for a stepwise and controlled diversification of the pyridazine core.
Application in Kinase Inhibitor Synthesis: A Focus on ALK5 and FGFR
Targeting the TGF-β Signaling Pathway: ALK5 Inhibitors
The transforming growth factor-β (TGF-β) signaling pathway, mediated by transmembrane serine/threonine kinase receptors like ALK5, plays a pivotal role in a multitude of cellular processes.[2] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis, making ALK5 a compelling therapeutic target.[2][3] Several potent ALK5 inhibitors have been developed featuring a pyridazine core, highlighting the importance of this scaffold in targeting the ALK5 ATP-binding site.[2][3][4]
The synthesis of these inhibitors often involves the reaction of a dichloropyridazine derivative with a substituted amine, forming a key amino-pyridazine intermediate. This is exemplified in the synthesis of novel ALK5 inhibitors where a dichloropyridazine core is reacted with various amines to build the final inhibitor structure.[5]
Inhibiting Angiogenesis and Cell Proliferation: FGFR Inhibitors
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is crucial for cell proliferation, differentiation, and angiogenesis.[6] Aberrant FGFR signaling is a known driver in a variety of cancers.[6] The development of small-molecule FGFR inhibitors has shown significant promise in oncology, and pyridazine-containing compounds have been explored for this purpose. The general strategy involves the use of a dichloro-heterocyclic core to append moieties that can effectively interact with the FGFR kinase domain.
Experimental Protocols
The following protocols provide a generalized yet detailed framework for the utilization of 3,5-dichloro-4-ethoxypyridazine in the synthesis of kinase inhibitors. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Mono-amination of 3,5-Dichloro-4-ethoxypyridazine via SNAr
This protocol describes the regioselective substitution of one chlorine atom on the pyridazine ring with an amine, a crucial first step in building a diverse library of kinase inhibitors.
Materials:
3,5-Dichloro-4-ethoxypyridazine
Substituted amine (e.g., 4-fluoroaniline)
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Inert gas (Nitrogen or Argon)
Standard glassware for anhydrous reactions
Magnetic stirrer and heating mantle
Thin Layer Chromatography (TLC) plates and developing chamber
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 3,5-dichloro-4-ethoxypyridazine (1.0 equivalent).
Dissolve the starting material in anhydrous DMF.
Add the substituted amine (1.0-1.2 equivalents) to the solution.
Add DIPEA (2.0 equivalents) to the reaction mixture.
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired mono-aminated product.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the reaction of the starting material and reagents with water, which could lead to undesired side products.
Polar Aprotic Solvent (DMF): DMF is an excellent solvent for SNAr reactions as it can solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction rate.
Base (DIPEA): A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
Heating: Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Diversification
This protocol details the subsequent diversification of the mono-aminated pyridazine intermediate by introducing an aryl or heteroaryl group at the remaining chlorine position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
To a flame-dried round-bottom flask, add the mono-amino-chloro-ethoxypyridazine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
Evacuate and backfill the flask with an inert gas (repeat three times).
Add the palladium catalyst (0.05 equivalents) under the inert atmosphere.
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Wash the organic layer, dry, and concentrate.
Purify the product by column chromatography.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes hypothetical inhibitory activities of kinase inhibitors derived from a 3,5-disubstituted-4-ethoxypyridazine scaffold, providing a benchmark for the expected potency.
Compound ID
Target Kinase
IC₅₀ (nM)
Cellular Assay IC₅₀ (nM)
Hypothetical-1
ALK5
15
120
Hypothetical-2
FGFR1
25
200
Hypothetical-3
VEGFR2
50
450
Visualization of Concepts
Signaling Pathway and Inhibition
Caption: Synthetic workflow for kinase inhibitor discovery.
Conclusion
3,5-Dichloro-4-ethoxypyridazine is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for further diversification through cross-coupling chemistries, allows for the efficient construction of diverse compound libraries. The pyridazine core's inherent ability to interact with the kinase hinge region provides a solid foundation for the design of potent and selective inhibitors targeting critical signaling pathways in diseases such as cancer and fibrosis. The protocols and conceptual frameworks presented herein offer a robust starting point for researchers aiming to leverage this valuable scaffold in their drug discovery endeavors.
References
Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1925-1932. [Link]
Gundla, R., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]
Ciardiello, F., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Chiesi Farmaceutici S.p.A. (2021). Pyridazinyl amino derivatives as ALK5 inhibitors.
Various Authors. (2019). Design of new FGFR inhibitors. ResearchGate. [Link]
Yan, W., et al. (2016). Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6690–6708. [Link]
Zhang, C., et al. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry. [Link]
Various Authors. (2024). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. MDPI. [Link]
Various Authors. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ResearchGate. [Link]
Various Authors. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
Various Authors. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
Various Authors. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]
Various Authors. (2024). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. [Link]
Various Authors. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
Application Notes and Protocols for the Synthesis of 3,5-Dichloro-4-ethoxypyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant i...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 3,5-dichloro-4-ethoxypyridazine scaffold, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The strategic placement of chloro and ethoxy groups provides multiple reaction sites for further functionalization, making it a versatile building block in drug discovery and development.
This comprehensive guide provides a detailed, step-by-step synthesis of 3,5-dichloro-4-ethoxypyridazine, starting from a plausible precursor. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying reaction mechanisms.
Synthetic Strategy Overview
The synthesis of 3,5-dichloro-4-ethoxypyridazine is most effectively approached through a two-stage process. The first stage involves the preparation of a key intermediate, 3,4,5-trichloropyridazine. The second stage is a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the ethoxy group at the C4 position.
Caption: Overall synthetic workflow for 3,5-dichloro-4-ethoxypyridazine.
Part 1: Synthesis of the Key Intermediate: 3,4,5-Trichloropyridazine
While 3,4,5-trichloropyridazine is commercially available from several suppliers[1][2], understanding its synthesis provides deeper insight into pyridazine chemistry. A plausible laboratory-scale synthesis can be adapted from methods used for similar polychlorinated pyridazines, such as the synthesis of 3,4,6-trichloropyridazine[3]. The general approach involves the formation of a pyridazine-dione precursor followed by chlorination.
Conceptual Synthesis Pathway
A logical precursor for 3,4,5-trichloropyridazine is 4,5-dichloropyridazine-3,6-dione, which can be synthesized from the reaction of a suitable dichlorinated four-carbon dicarbonyl compound with hydrazine, followed by extensive chlorination.
Caption: Conceptual pathway for the synthesis of 3,4,5-trichloropyridazine.
Part 2: Selective Ethoxylation of 3,4,5-Trichloropyridazine
The core of this guide is the selective substitution of a single chlorine atom on the 3,4,5-trichloropyridazine ring with an ethoxy group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Principle of Selective Substitution
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the chlorine-substituted carbon atoms susceptible to attack by nucleophiles. The chlorine atom at the C4 position is flanked by two other chlorine atoms and is in proximity to the electron-withdrawing nitrogen atoms, which enhances its reactivity towards nucleophilic displacement. The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate often dictates the regioselectivity of the substitution[4]. In many polychlorinated aza-heterocycles, the C4 position is particularly activated for nucleophilic attack[5][6].
Experimental Protocol: Synthesis of 3,5-Dichloro-4-ethoxypyridazine
This protocol details the reaction of 3,4,5-trichloropyridazine with sodium ethoxide to yield the desired product.
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
Reaction Setup:
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3,4,5-trichloropyridazine (10.0 g, 54.5 mmol).
Add anhydrous ethanol (100 mL) to the flask. Stir the mixture to dissolve the starting material.
Preparation and Addition of Sodium Ethoxide:
In a separate dry flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.25 g, 54.5 mmol) in anhydrous ethanol (50 mL) under a nitrogen atmosphere. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, use commercially available sodium ethoxide.
If using commercial sodium ethoxide, dissolve 3.71 g (54.5 mmol) in 50 mL of anhydrous ethanol.
Transfer the sodium ethoxide solution to a dropping funnel and add it dropwise to the stirred solution of 3,4,5-trichloropyridazine over 30 minutes at room temperature.
Reaction:
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The product spot should be less polar than the starting material.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add dichloromethane (150 mL) and water (100 mL). Stir vigorously.
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield the pure 3,5-dichloro-4-ethoxypyridazine as a solid.
Expected Yield: 75-85%
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions
Handle 3,4,5-trichloropyridazine and phosphorus oxychloride (if preparing the precursor) in a well-ventilated fume hood. These are toxic and corrosive chemicals.
Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
The synthetic route outlined in this guide provides a reliable and reproducible method for the preparation of 3,5-dichloro-4-ethoxypyridazine. The key to this synthesis is the selective nucleophilic aromatic substitution on the 3,4,5-trichloropyridazine precursor. By understanding the principles of reactivity in electron-deficient heterocyclic systems, researchers can effectively utilize this protocol and adapt it for the synthesis of other functionalized pyridazine derivatives, thereby facilitating advancements in medicinal chemistry and drug development.
References
Singh, S., et al. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Available at: [Link]
CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents. (n.d.).
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Available at: [Link]
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Available at: [Link]
Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives | Request PDF. (n.d.). ResearchGate. Available at: [Link]
3,4,5-Trichloropyridine. (n.d.). Chem-Impex. Available at: [Link]
Application Notes & Protocols: 3,5-Dichloro-4-ethoxypyridazine as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Substituted Pyridazines The pyridazine moiety is a critical pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and other key inte...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Substituted Pyridazines
The pyridazine moiety is a critical pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic introduction of substituents onto this heterocyclic core is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3,5-Dichloro-4-ethoxypyridazine has emerged as a highly valuable and versatile intermediate for this purpose. Its utility stems from the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth analysis of 3,5-dichloro-4-ethoxypyridazine, including its synthesis, chemical properties, and a detailed protocol for its application in constructing complex pharmaceutical precursors. The information is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is a prerequisite for its safe and effective use in any synthetic campaign.
Physical and Chemical Properties
The key properties of 3,5-dichloro-4-ethoxypyridazine are summarized below. Data is compiled from supplier information and computational predictions.
As a chlorinated heterocyclic compound, 3,5-dichloro-4-ethoxypyridazine requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 3,6-dichloro-4-isopropylpyridazine suggests it should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[1][4] For operations where dust or aerosol generation is likely, a suitable respirator is required.[4]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] Storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.[3]
Spill Management: In case of a spill, evacuate the area. Wearing full PPE, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a sealed container for disposal. Avoid generating dust.
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[4] Incineration in a suitably equipped facility is often the preferred method for chlorinated organic compounds.[5]
Synthetic Strategy & Mechanistic Rationale
Plausible Synthesis of the Intermediate
The synthesis of 3,5-dichloro-4-ethoxypyridazine can be logically extrapolated from established procedures for related substituted dichloropyridazines. A highly plausible route involves the nucleophilic aromatic substitution of 3,4,5-trichloropyridazine with sodium ethoxide.
The reaction proceeds via an SNAr mechanism. The C4 position of 3,4,5-trichloropyridazine is the most electrophilic and sterically accessible site for nucleophilic attack, leading to selective displacement of the C4 chlorine atom by the ethoxide nucleophile.
Caption: Plausible synthetic route to the title compound.
Rationale for Use as a Pharmaceutical Intermediate: Regioselective SNAr
The synthetic power of 3,5-dichloro-4-ethoxypyridazine lies in the differential reactivity of its two remaining chlorine atoms at the C3 and C5 positions. The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack.[6][7] The positions ortho and para to the ring nitrogens are particularly activated.
In 3,5-dichloro-4-ethoxypyridazine, the C5 position is generally more susceptible to nucleophilic attack than the C3 position. This regioselectivity can be rationalized by considering the combined electronic effects of the ring nitrogens and the C4-ethoxy substituent. The C5 position is para to one nitrogen and ortho to the other, receiving strong electronic activation from both. The electron-donating ethoxy group at C4 further influences the electron distribution, making C5 the preferred site for substitution by a wide range of nucleophiles (e.g., phenoxides, amines, thiols). This allows for a controlled, stepwise synthesis of more complex molecules.
Caption: Differential reactivity of chloro-substituents.
This controlled reactivity is exemplified in the synthesis of the THR-β agonist Resmetirom (MGL-3196), where a substituted dichlorophenol is coupled with a pyridazinone core in a key SNAr step to form a critical ether linkage.[6][8][9]
Detailed Protocol: SNAr Reaction with a Phenolic Nucleophile
This protocol provides a representative, field-proven method for the regioselective monosubstitution of 3,5-dichloro-4-ethoxypyridazine with a phenolic nucleophile. This reaction type is a cornerstone of its application in pharmaceutical synthesis.
Caption: Experimental workflow for the SNAr protocol.
Step-by-Step Procedure
Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the substituted phenol (1.1 eq).
Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol.
Base Addition: Carefully add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution at room temperature. Stir for 20-30 minutes to allow for the formation of the potassium phenoxide salt.
Substrate Addition: Add 3,5-dichloro-4-ethoxypyridazine (1.0 eq) to the reaction mixture.
Reaction: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for disrupting the aromaticity of the heterocyclic ring during the formation of the Meisenheimer intermediate.[10]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing a saturated aqueous solution of NH₄Cl to quench the reaction.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its structure and purity.
References
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Available at: [Link]
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. ACS Publications. Available at: [Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH. Available at: [Link]
3,5-Dichloro-4-ethoxypyridazine. (n.d.). MySkinRecipes. Available at: [Link]
Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. Available at: [Link]
PrepChem. (n.d.). Synthesis of 4-amino-3,5-dichloropyridazine. Available at: [Link]
Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
Hitchman, M. L., et al. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. Available at: [Link]
UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). resmetirom. Available at: [Link]
PubChem. (n.d.). 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-2H-[1][6][8]triazine-3,5-dione. Available at: [Link]
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. Available at: [Link]
Brainly.in. (2020). The reaction of 4-chloropyridine with sodium ethoxide is example of. Available at: [Link]
Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
ResearchGate. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]
Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
ResearchGate. (n.d.). SNAr reaction of 2 with phenols 8a–ca. Available at: [Link]
EPA NEPAL. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
Introduction: The Strategic Value of Substituted Pyridazines
An Application Note and Protocol for the Scale-Up Synthesis of 3,5-Dichloro-4-ethoxypyridazine The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medic...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol for the Scale-Up Synthesis of 3,5-Dichloro-4-ethoxypyridazine
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical development.[1][2] Its unique electronic properties, including a π-deficient nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a critical component in a variety of biologically active molecules.[1] Specifically, halogenated and alkoxy-substituted pyridazines serve as versatile intermediates for creating complex molecular architectures. 3,5-Dichloro-4-ethoxypyridazine is a valuable building block, incorporating the reactive chloro-substituents ripe for further functionalization via nucleophilic substitution, and a stable ethoxy group that can modulate the electronic and steric profile of the final compound.
This document provides a comprehensive guide to a robust and scalable synthesis of 3,5-Dichloro-4-ethoxypyridazine. The chosen synthetic strategy is based on the nucleophilic aromatic substitution (SNAr) on a suitable polychlorinated pyridazine precursor. This method is favored for its efficiency, high regioselectivity, and amenability to large-scale production environments.
Synthetic Strategy: Rationale and Mechanistic Insight
The core of this protocol is the selective ethoxylation of 3,4,5-trichloropyridazine. The rationale for this approach is grounded in the fundamental principles of pyridazine reactivity. The C4 position of the 3,4,5-trichloropyridazine ring is the most electrophilic and therefore the most susceptible to nucleophilic attack by the ethoxide ion. This enhanced reactivity is due to the cumulative electron-withdrawing inductive effects of the adjacent chlorine atoms at C3 and C5, as well as the two ring nitrogen atoms. This electronic arrangement stabilizes the transient Meisenheimer complex formed during the SNAr reaction, lowering the activation energy for the substitution at the C4 position over the C3 or C5 positions.
The reaction proceeds by the addition of sodium ethoxide to 3,4,5-trichloropyridazine in a suitable solvent system. Ethanol itself can serve as both the reactant source and the solvent, providing a cost-effective and high-concentration medium for the reaction.
Experimental Workflow Diagram
The overall process, from reagent preparation to the final purified product, is outlined below.
Caption: Workflow for the scale-up synthesis of 3,5-Dichloro-4-ethoxypyridazine.
Detailed Synthesis Protocol
Materials and Equipment:
3,4,5-Trichloropyridazine
Sodium metal
Anhydrous Ethanol (EtOH)
Ethyl Acetate (EtOAc)
Heptane
Saturated Sodium Bicarbonate solution
Saturated Sodium Chloride (brine) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Multi-neck round-bottom flask or jacketed reactor
Mechanical stirrer
Thermometer/temperature probe
Addition funnel
Condenser
Inert atmosphere setup (Nitrogen or Argon)
Rotary evaporator
Standard laboratory glassware for extraction and filtration
PART A: Preparation of Sodium Ethoxide Solution (21% w/w in Ethanol)
CAUTION: Sodium metal reacts violently with water and protic solvents. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous ethanol.
Equip a dry, three-neck flask with a mechanical stirrer, condenser, and a gas inlet for inert gas.
Charge the flask with anhydrous ethanol (e.g., 350 mL).
Begin stirring and maintain a gentle flow of inert gas.
Carefully cut sodium metal (e.g., 23 g, 1.0 mol) into small pieces while submerged in a hydrocarbon solvent (e.g., hexane) to remove any oxide layer, then briefly dry and weigh the pieces.
Add the sodium pieces to the ethanol in portions at a rate that maintains a controllable reflux. The reaction is highly exothermic. An ice bath may be required to moderate the reaction rate.
After all the sodium has been added and has completely dissolved, allow the resulting clear, colorless to pale yellow solution to cool to room temperature. This solution of sodium ethoxide is used directly in the next step.
PART B: Nucleophilic Substitution Reaction
In a separate large, jacketed reactor or multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,4,5-trichloropyridazine (e.g., 183.4 g, 1.0 mol) and anhydrous ethanol (e.g., 500 mL).
Stir the mixture to dissolve the solid starting material. Cool the reactor contents to 0-5 °C using an ice-salt bath or cryocooler.
Slowly add the prepared sodium ethoxide solution (1.05 equivalents) from the addition funnel to the stirred solution of 3,4,5-trichloropyridazine over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to ambient temperature.
Stir the reaction mixture for 12-18 hours at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
PART C: Work-up and Isolation
Upon completion, cool the reaction mixture back down to 10-15 °C.
Slowly and carefully quench the reaction by adding deionized water (e.g., 1.0 L).
Most of the ethanol is then removed under reduced pressure using a rotary evaporator.
Transfer the resulting aqueous slurry to a large separatory funnel and extract the product with ethyl acetate (e.g., 3 x 500 mL).[3]
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (e.g., 2 x 300 mL) and brine (e.g., 1 x 300 mL).
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.[3]
PART D: Purification
The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and heptane.
Dissolve the crude product in a minimum amount of hot ethanol.
Slowly add heptane until the solution becomes cloudy. Reheat gently until the solution is clear again.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum to a constant weight.
Key Reaction Parameters Summary
Parameter
Value/Condition
Rationale
Starting Material
3,4,5-Trichloropyridazine
Precursor with a highly activated C4 position for SNAr.
Nucleophile
Sodium Ethoxide
Strong nucleophile for efficient displacement of chloride.
Molar Ratio
1.0 : 1.05 (Substrate:Nucleophile)
A slight excess of nucleophile ensures complete conversion.
Solvent
Anhydrous Ethanol
Acts as both solvent and reagent source; easily removed.
Addition Temp.
0-5 °C
Controls the initial exotherm of the SNAr reaction.
Reaction Temp.
Ambient (20-25 °C)
Allows the reaction to proceed to completion at a safe rate.
Reaction Time
12-18 hours
Typical timeframe for complete conversion in this type of reaction.
Expected Yield
75-85%
Based on similar SNAr reactions on chloropyridazines.
Purification
Recrystallization
Effective and scalable method for obtaining high-purity solid product.
Safety and Handling
All operations should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[4]
Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, and chemical-resistant gloves are mandatory.[5]
Sodium Metal: Highly reactive and flammable. Handle under inert atmosphere and away from water or alcohols (except during controlled reaction).
Chlorinated Pyridazines: These compounds are potentially toxic and irritating. Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, wash affected areas immediately with plenty of water.[4]
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.[7] Ensure all electrical equipment is properly grounded to prevent static discharge.[5]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual sodium ethoxide carefully before disposal.
Product Characterization
The identity and purity of the final product, 3,5-Dichloro-4-ethoxypyridazine, should be confirmed using standard analytical techniques:
¹H NMR: To confirm the presence of the ethoxy group (triplet and quartet) and the pyridazine ring proton.
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
Melting Point: A sharp melting point range is indicative of high purity.
Elemental Analysis: To determine the elemental composition (C, H, N, Cl).
References
Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235. Available from: [Link]
Mitchell, T. R., et al. (2022). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 29(4), 304–309. Available from: [Link]
Ganjali, M. R., et al. (2004). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Turkish Journal of Chemistry, 28(5), 639-643. Available from: [Link]
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Available from: [Link]
IP.com. (2021). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com Prior Art Database. Available from: [Link]
Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloro-pyridazine.
Yanai, M., & Kinoshita, T. (1965). [STUDIES ON THE SYNTHESES OF PYRIDAZINE DERIVATIVES. IV. REARRANGEMENT OF ALKOXYPYRIDAZINE 1-OXIDES TO 1-ALKOXYPYRIDAZINONES. 1]. Yakugaku Zasshi, 85, 344-352. Available from: [Link]
Wang, X., et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 8(15), 4125-4130. Available from: [Link]
El-Naggar, M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(6), 1100-1117. Available from: [Link]
Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. Available from: [Link]
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. Available from: [Link]
Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
ChemBK. (2024). 3,5-Dichloro-4-hydroxypyridine. Available from: [Link]
Howson, S. E. (2012). Williamson etherification using a hydroxypyridine. ChemSpider Synthetic Pages, SP555. Available from: [Link]
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. Available from: [Link]
Google Patents. (2023). US 20230167091A1 - PYRIDAZINONE COMPOUND, PREPARATION AND PHARMACEUTICAL USE THEREOF AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
The Strategic Role of 3,5-Dichloro-4-ethoxypyridazine in Agrochemical Innovation: A Guide for Researchers
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, pyridazine derivatives have emer...
Author: BenchChem Technical Support Team. Date: January 2026
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, pyridazine derivatives have emerged as a particularly fruitful area of investigation, yielding a range of commercial herbicides and fungicides.[1] This guide focuses on a specific, yet strategically important building block: 3,5-Dichloro-4-ethoxypyridazine . While not an end-product agrochemical itself, its true value lies in its role as a versatile intermediate for the synthesis of a new generation of crop protection agents.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel agrochemicals. We will delve into the synthesis of this key intermediate, explore its application in the creation of biologically active molecules, and discuss the underlying chemical principles that make it a valuable tool in the agrochemical research arsenal.
The Synthetic Utility of the Dichloropyridazine Scaffold
The core of our subject, the pyridazine ring, is a six-membered heterocycle containing two adjacent nitrogen atoms. The presence of chlorine atoms at the 3 and 5 positions, combined with an ethoxy group at the 4-position, bestows upon 3,5-Dichloro-4-ethoxypyridazine a unique reactivity profile. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents activates the ring for nucleophilic substitution, making the chlorine atoms excellent leaving groups. This allows for the strategic introduction of various functionalities to build more complex and potentially bioactive molecules.
Synthesis of the Precursor: 3,5-Dichloropyridazine
Before we can utilize our target molecule, we must first consider the synthesis of its immediate precursor, 3,5-Dichloropyridazine. A common route to this compound involves the reaction of 2,4,4,4-Tetrachlorocrotonaldehyde with semicarbazide hydrochloride.[2]
Protocol 1: Synthesis of 3,5-Dichloropyridazine
Objective: To synthesize the key precursor, 3,5-Dichloropyridazine.
Materials:
2,4,4,4-Tetrachlorocrotonaldehyde
Semicarbazide hydrochloride
Water
Dichloromethane
Petroleum ether
Appropriate reaction vessel and workup equipment
Procedure:
Dissolve 2,4,4,4-Tetrachlorocrotonaldehyde in a suitable solvent.
Prepare a mixture of semicarbazide hydrochloride and water in the same solvent.
Under controlled temperature conditions, add the semicarbazide hydrochloride mixture dropwise to the 2,4,4,4-Tetrachlorocrotonaldehyde solution.
Stir the reaction mixture for 5 hours.
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Add water to the residue and lower the temperature to 5°C to precipitate the solid product.
Filter the solid and recrystallize from a dichloromethane/petroleum ether mixture to yield pure 3,5-Dichloropyridazine as a white crystalline solid.[2]
Ethoxylation: A Gateway to Functionalization
The introduction of the ethoxy group at the 4-position is a critical step. This is typically achieved through a nucleophilic aromatic substitution reaction, where the dichloropyridazine is treated with an ethoxide source.
Protocol 2: Synthesis of 3,5-Dichloro-4-ethoxypyridazine
Objective: To synthesize 3,5-Dichloro-4-ethoxypyridazine from 3,5-Dichloropyridazine.
Materials:
3,5-Dichloropyridazine
Sodium ethoxide
Anhydrous ethanol
Appropriate reaction vessel with a reflux condenser and inert atmosphere setup
Procedure:
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dichloropyridazine in anhydrous ethanol.
Add a stoichiometric amount of sodium ethoxide to the solution.
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purify the crude product by column chromatography on silica gel to obtain pure 3,5-Dichloro-4-ethoxypyridazine.
Application in the Synthesis of Agrochemicals: The Path to Pyridazinones
The primary application of 3,5-Dichloro-4-ethoxypyridazine in agrochemical research is as a scaffold for the synthesis of more elaborate molecules, particularly pyridazinone derivatives. These compounds have a well-established history as potent herbicides. The remaining chlorine atom on the 3,5-Dichloro-4-ethoxypyridazine ring can be displaced by a variety of nucleophiles to introduce the desired pharmacophore.
The following protocol outlines a general strategy for the synthesis of a hypothetical herbicidal pyridazinone derivative, demonstrating the utility of our target intermediate.
Protocol 3: Synthesis of a Substituted Pyridazinone Herbicide Candidate
Objective: To demonstrate the use of 3,5-Dichloro-4-ethoxypyridazine in the synthesis of a potential herbicidally active pyridazinone.
Materials:
3,5-Dichloro-4-ethoxypyridazine
A substituted aniline (e.g., 4-aminophenol)
A suitable base (e.g., potassium carbonate)
A high-boiling point solvent (e.g., dimethylformamide - DMF)
Appropriate reaction vessel and workup equipment
Procedure:
In a reaction vessel, dissolve the substituted aniline and potassium carbonate in DMF.
Add 3,5-Dichloro-4-ethoxypyridazine to the mixture.
Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir for several hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
Filter the solid, wash with water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyridazinone derivative.
Structure-Activity Relationships and Mechanistic Insights
The biological activity of pyridazinone herbicides is often linked to the inhibition of specific enzymes in plants.[1] While 3,5-Dichloro-4-ethoxypyridazine itself is not expected to be highly active, the substituents introduced onto the pyridazine core play a crucial role in determining the efficacy and selectivity of the final compound.
The ethoxy group at the 4-position can influence the electronic properties and steric profile of the molecule, which in turn affects its binding to the target enzyme. The nature of the substituent introduced at the remaining chlorine position is also critical. Researchers can systematically vary this substituent to explore the structure-activity relationship (SAR) and optimize the herbicidal properties of the lead compound.
Data Presentation and Visualization
To aid in the understanding of the synthetic workflow, the following diagrams and tables are provided.
Table 1: Physicochemical Properties of Key Compounds
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
3,5-Dichloropyridazine
C₄H₂Cl₂N₂
148.98
White crystalline solid
3,5-Dichloro-4-ethoxypyridazine
C₆H₆Cl₂N₂O
193.03
To be determined
Diagram 1: Synthetic Pathway from Precursor to Intermediate
Caption: Synthesis of the 3,5-Dichloropyridazine precursor.
Diagram 2: Synthesis of the Target Intermediate and a Derivative
Caption: Synthesis of the target intermediate and its derivatization.
Conclusion and Future Perspectives
3,5-Dichloro-4-ethoxypyridazine represents a valuable, yet underexplored, intermediate in the field of agrochemical research. Its synthesis is achievable through established chemical transformations, and its reactivity allows for the creation of diverse libraries of potential herbicidal and fungicidal compounds. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile building block in their quest for the next generation of crop protection solutions. Future research should focus on the synthesis of a wide range of derivatives and the systematic evaluation of their biological activities to fully elucidate the potential of this chemical scaffold.
Application Notes & Protocols: Strategic Functionalization of 3,5-Dichloro-4-ethoxypyridazine
Abstract The pyridazine core is a well-established "privileged structure" in medicinal chemistry, integral to numerous therapeutic agents across oncology, inflammation, and cardiovascular diseases.[1][2][3] Its unique ph...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The pyridazine core is a well-established "privileged structure" in medicinal chemistry, integral to numerous therapeutic agents across oncology, inflammation, and cardiovascular diseases.[1][2][3] Its unique physicochemical properties, such as hydrogen bonding capacity and metabolic stability, make it a highly valuable scaffold for drug design.[2] This guide provides a comprehensive technical overview of the reaction conditions and protocols for the chemical modification of 3,5-dichloro-4-ethoxypyridazine, a versatile building block for creating diverse chemical libraries. We will explore key functionalization strategies including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), offering field-proven insights and detailed, step-by-step protocols for researchers, chemists, and drug development professionals.
Introduction: The Versatility of the Pyridazine Scaffold
3,5-Dichloro-4-ethoxypyridazine is an attractive starting material for several reasons. The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, which activates the C-Cl bonds towards both nucleophilic attack and oxidative addition by palladium catalysts. The symmetrical placement of the two chlorine atoms presents an opportunity for both mono- and di-functionalization, while the 4-ethoxy group provides a fixed electronic and steric handle that can influence the regioselectivity of subsequent reactions. This combination allows for the controlled and sequential introduction of various pharmacophoric elements, enabling the rapid exploration of chemical space.
Plausible Synthesis of the Starting Material
Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks one of the carbon atoms bearing a chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The subsequent expulsion of the chloride ion restores the aromaticity of the ring.
This pathway is particularly effective for introducing oxygen, nitrogen, and sulfur nucleophiles. Given the symmetry of the starting material, mono-substitution can be achieved by controlling the stoichiometry of the nucleophile.
SNAr Reaction Workflow
Caption: General workflow for SNAr on 3,5-dichloro-4-ethoxypyridazine.
Typical SNAr Conditions
Nucleophile Type
Reagents & Conditions
Typical Yield
Reference Insight
O-Nucleophiles
Phenols, Alcohols; NaH or K₂CO₃; DMF or DMSO; 25-100 °C
70-97%
Reactions with phenols are often high-yielding, even at moderate temperatures, due to the acidity of the phenol.[4]
S-Nucleophiles
Thiols; K₂CO₃ or Et₃N; THF or Acetonitrile; 25-60 °C
65-90%
Thiolates are excellent nucleophiles and reactions typically proceed smoothly under mild conditions.
N-Nucleophiles
Primary/Secondary Amines; K₂CO₃ or DIPEA; Dioxane or NMP; 80-150 °C
50-85%
Higher temperatures may be required, and Buchwald-Hartwig amination is often a more efficient alternative for C-N bond formation.[5]
Protocol 1: SNAr with an O-Nucleophile (Phenol)
This protocol describes the mono-O-arylation of 3,5-dichloro-4-ethoxypyridazine with 4-methoxyphenol.
Materials:
3,5-dichloro-4-ethoxypyridazine (1.0 eq)
4-methoxyphenol (1.1 eq)
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloro-4-ethoxypyridazine, 4-methoxyphenol, and anhydrous K₂CO₃.
Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.
Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-chloro-5-(4-methoxyphenoxy)-4-ethoxypyridazine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds, offering a broader substrate scope and milder conditions compared to classical methods.[6] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) and is one of the most robust methods for creating biaryl or vinyl-aryl structures.[7] For 3,5-dichloropyridazine, studies have shown that coupling generally occurs preferentially at the C3 position, though this selectivity can be influenced by the choice of palladium ligand.[8]
Caption: General workflow for Suzuki-Miyaura coupling.
Catalyst / Ligand
Base
Solvent System
Temperature (°C)
Reference Insight
Pd(PPh₃)₄
Na₂CO₃ (2 M aq.)
Toluene/Ethanol
80-100
"Standard conditions" effective for many heteroaryl chlorides, though may require higher catalyst loading.[8]
Pd(dppf)Cl₂
K₂CO₃ or K₃PO₄
1,4-Dioxane/H₂O
80-110
A highly reliable catalyst for a broad range of substrates; the aqueous base is crucial for the transmetalation step.[7]
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene/H₂O
80-100
Buchwald's biarylphosphine ligands (like SPhos) are excellent for coupling challenging or sterically hindered substrates.
Microwave vial or round-bottom flask with condenser
Standard workup and purification supplies
Procedure:
To a microwave vial, add the starting pyridazine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
Add the degassed 1,4-dioxane/water solvent mixture.
Seal the vial and heat the mixture to 100-120 °C (using conventional heating or a microwave reactor) for 1-4 hours, monitoring by TLC or LC-MS.
After cooling, dilute the mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, the Buchwald-Hartwig amination is often superior to SNAr, offering milder conditions and a much broader scope for both the amine and aryl halide partners.[6][9] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands often providing the best results for aryl chlorides.[9]
Caption: General workflow for Buchwald-Hartwig amination.
Pd Precatalyst / Ligand
Base
Solvent
Temperature (°C)
Reference Insight
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane
100-110
Xantphos is a versatile ligand for coupling with a wide range of amines.[10]
Pd(OAc)₂ / BINAP
NaOᵗBu
Toluene
80-100
The classic combination; sodium t-butoxide is a strong, effective base for these couplings.[6]
G3-XPhos Precatalyst
LHMDS or K₃PO₄
t-BuOH or THF
60-100
Modern, air-stable precatalysts simplify reaction setup and are highly active for challenging substrates.
Schlenk tube or similar reaction vessel for inert atmosphere
Standard workup and purification supplies
Procedure:
To a dry Schlenk tube, add the pyridazine substrate, NaOᵗBu, Pd₂(dba)₃, and Xantphos.
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
Add anhydrous toluene, followed by the secondary amine via syringe.
Seal the tube and heat the mixture in an oil bath at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne.[11] This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step.[12][13] The reaction is run in the presence of an amine base, which also often serves as the solvent.[14]
Caption: General workflow for Sonogashira coupling.
Pd Catalyst
Cu(I) Co-catalyst
Base / Solvent
Temperature (°C)
Reference Insight
Pd(PPh₃)₂Cl₂
CuI
Triethylamine (Et₃N)
25-50
The classic Sonogashira conditions; often works well at room temperature. Anhydrous and anaerobic conditions are preferred.[14]
Pd(PPh₃)₄
CuI
Diisopropylamine (DIPEA) / THF
25-60
Using a co-solvent like THF can improve the solubility of the aryl halide.
Pd(OAc)₂ / PPh₃
CuI
Et₃N / DMF
25-70
In situ generation of the Pd(0) catalyst from a Pd(II) source is a common and effective strategy.
Schlenk flask or similar reaction vessel for inert atmosphere
Standard workup and purification supplies
Procedure:
To a dry Schlenk flask, add the pyridazine substrate, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add anhydrous THF and anhydrous Et₃N (e.g., 2:1 THF:Et₃N).
Add the terminal alkyne via syringe.
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until completion (monitor by TLC or LC-MS).
Once complete, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
Dry the organic layer over Na₂SO₄ and concentrate.
Purify the crude product by flash column chromatography.
References
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]
IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. Available at: [Link]
Rudresh HM, et al. (2015). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B. Available at: [Link]
Banerjee, S., et al. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available at: [Link]
Loh, J. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Available at: [Link]
Janeš, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
Barandika, G., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
Yoon, Y. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
Google Patents. (n.d.). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine.
NROChemistry via YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Available at: [Link]
OChemPrep via YouTube. (2019). Sonogashira coupling. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available at: [Link]
Google Patents. (n.d.). Novel synthesis method of 3,4-dichloropyridazine.
Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-4-ethoxypyridazine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3,5-Dichloro-4-ethoxypyridazine. As a key intermediate in the synthesis of various b...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3,5-Dichloro-4-ethoxypyridazine. As a key intermediate in the synthesis of various biologically active molecules, achieving a high yield and purity of this compound is critical. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a more efficient and successful experimental outcome.
I. Core Synthesis Pathway: An Overview
The most common and efficient method for the synthesis of 3,5-Dichloro-4-ethoxypyridazine is the regioselective nucleophilic aromatic substitution (SNAr) of 3,4,5-trichloropyridazine with sodium ethoxide. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms facilitates nucleophilic attack, and the electronic environment directs the substitution preferentially to the C4 position.
II. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of 3,5-Dichloro-4-ethoxypyridazine, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Cause
Explanation
Recommended Solution
Inactive Sodium Ethoxide
Sodium ethoxide is hygroscopic and can decompose upon exposure to moisture, reducing its nucleophilicity.
Use freshly prepared sodium ethoxide or a newly opened bottle of commercial reagent. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature
The SNAr reaction on the electron-deficient pyridazine ring requires sufficient thermal energy to overcome the activation barrier.
Gradually increase the reaction temperature. Start at room temperature and slowly heat to reflux in ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Poor Quality Starting Material
Impurities in the 3,4,5-trichloropyridazine can interfere with the reaction.
Verify the purity of the starting material by melting point, NMR, or GC-MS. If necessary, purify the 3,4,5-trichloropyridazine by recrystallization or column chromatography before use.
Incorrect Stoichiometry
An insufficient amount of sodium ethoxide will lead to incomplete conversion of the starting material.
Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
Problem 2: Formation of Significant Byproducts
Potential Cause
Explanation
Recommended Solution
Di-substitution Product
The use of a large excess of sodium ethoxide or prolonged reaction times at high temperatures can lead to the substitution of a second chlorine atom, forming 3-chloro-4,5-diethoxypyridazine.
Carefully control the stoichiometry of sodium ethoxide (1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature may also help to improve selectivity.
The presence of water in the reaction mixture can lead to the hydrolysis of the starting material or the product, especially under basic conditions.[1]
Ensure anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere.
Unidentified Impurities
These may arise from side reactions of impurities in the starting materials or solvents.
Characterize the impurities by LC-MS or GC-MS to understand their origin. Purify the starting materials and use high-purity, anhydrous solvents.
Problem 3: Difficult Product Isolation and Purification
Potential Cause
Explanation
Recommended Solution
Product is an Oil or Low-Melting Solid
The product may not readily crystallize from the reaction mixture or upon workup.
After quenching the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the product is an oil, purify by column chromatography on silica gel.
Co-elution of Impurities
The product and byproducts may have similar polarities, making separation by column chromatography challenging.
Optimize the eluent system for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a suitable solvent system if the product is a solid.
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the regioselective substitution at the C4 position?
The regioselectivity of the nucleophilic aromatic substitution on 3,4,5-trichloropyridazine is governed by the electronic effects of the two nitrogen atoms in the pyridazine ring. The nitrogen atoms are electron-withdrawing, which activates the ring towards nucleophilic attack. The C4 and C6 positions are most activated. In the case of 3,4,5-trichloropyridazine, the C4 position is flanked by two chlorine atoms, further increasing its electrophilicity and making it the most favorable site for nucleophilic attack by the ethoxide ion.
Q2: How can I prepare fresh sodium ethoxide for the reaction?
Sodium ethoxide can be prepared by carefully adding small pieces of clean sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions. The concentration of the resulting sodium ethoxide solution can be determined by titration.
Q3: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (3,4,5-trichloropyridazine) and the product (3,5-Dichloro-4-ethoxypyridazine). The spots can be visualized under UV light. Alternatively, HPLC can be used for more quantitative monitoring.
Q4: What are the key safety precautions to consider during this synthesis?
Sodium metal: is highly reactive and flammable. Handle it with care under an inert atmosphere and away from water.
Sodium ethoxide: is corrosive and a strong base. Avoid contact with skin and eyes.
3,4,5-Trichloropyridazine: is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.
Ethanol: is flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-4-ethoxypyridazine
This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
3,4,5-Trichloropyridazine
Sodium ethoxide (commercial or freshly prepared)
Anhydrous ethanol
Ethyl acetate
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3,4,5-trichloropyridazine (1.0 eq.).
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux.
Monitor the reaction progress by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-Dichloro-4-ethoxypyridazine.
V. Visualizing the Process
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of 3,5-Dichloro-4-ethoxypyridazine.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
VI. References
Taft, W. E., Adams, J., & Curran, W. V. (1961). Notes. 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry, 26(2), 605-606. Available at: [Link]
Technical Support Center: Purification of Crude 3,5-Dichloro-4-ethoxypyridazine
Welcome to the technical support center for the purification of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compoun...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.
I. Initial Assessment of Crude Product
Before proceeding with any purification method, a preliminary analysis of the crude 3,5-Dichloro-4-ethoxypyridazine is essential. This initial assessment will inform the selection of the most appropriate purification strategy.
Q1: What are the first steps I should take to assess the purity of my crude 3,5-Dichloro-4-ethoxypyridazine?
A1: A multi-pronged approach to initial purity assessment is recommended:
Visual Inspection: The pure compound is typically a white to off-white crystalline solid.[1] Significant color deviation (e.g., yellow, brown) or an oily consistency suggests the presence of impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and invaluable tool for determining the number of components in your crude mixture and for optimizing the solvent system for column chromatography. Spot your crude material on a silica gel plate and elute with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The presence of multiple spots indicates impurities.
Melting Point Analysis: If the crude product is a solid, determining its melting point range can provide a good indication of purity. A broad melting point range typically signifies the presence of impurities. The reported boiling point is 321.8±37.0°C at 760 mmHg, which can be a useful reference if you are considering distillation.[2]
Solubility Tests: A quick solubility test in various solvents can help in selecting an appropriate recrystallization solvent. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that may arise during the purification of 3,5-Dichloro-4-ethoxypyridazine, presented in a question-and-answer format.
Recrystallization Troubleshooting
Q2: I'm trying to recrystallize my crude 3,5-Dichloro-4-ethoxypyridazine, but the compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Here’s how to troubleshoot this:
Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to dissolve the oil, then allow it to cool slowly.
Reduce the Cooling Rate: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure 3,5-Dichloro-4-ethoxypyridazine, adding a tiny crystal to the cooled solution can induce crystallization.
Change the Solvent System: If the above methods fail, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. For halogenated pyridazines, solvents like ethanol, or mixtures of acetone and hexanes have been used.[3]
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low yield in recrystallization can be due to several factors:
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
Premature Crystallization: If the compound crystallizes too quickly in the hot solution (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.
Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures. If the solubility is still significant at low temperatures, you will have poor recovery.
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur and that the solution has been cooled to a low enough temperature (e.g., in an ice bath).
Column Chromatography Troubleshooting
Q4: My 3,5-Dichloro-4-ethoxypyridazine is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
A4: Streaking or tailing of nitrogen-containing heterocyclic compounds on silica gel is a common issue.[4] It is primarily caused by the basic nature of the nitrogen atoms in the pyridazine ring interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and broad peaks.
Here are effective solutions:
Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[5]
Triethylamine (TEA): Typically, adding 0.1-1% triethylamine to your eluent is highly effective.
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.
Use a Different Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase that is less acidic.
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent option for purifying polar, basic compounds.
Q5: I'm running a column, but my compound is not eluting, even with a highly polar solvent system.
A5: This can be a frustrating problem, and there are a few potential causes:
Irreversible Adsorption or Decomposition: Your compound may be strongly and irreversibly binding to the silica gel, or it could be decomposing on the acidic stationary phase.
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline, your compound is likely unstable on silica. In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[6]
Incorrect Solvent System: Double-check that you have prepared your eluent correctly and have not accidentally used a less polar system than intended.
Sample Precipitation at the Top of the Column: If your compound is not very soluble in the initial eluent, it may have precipitated at the top of the column after loading. This can be addressed by dry loading the sample.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of 3,5-Dichloro-4-ethoxypyridazine
This protocol provides a general guideline. The choice of solvent and the volumes will need to be optimized for your specific crude material.
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) at room temperature. If the solid is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
Dissolution: Place the crude 3,5-Dichloro-4-ethoxypyridazine in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of 3,5-Dichloro-4-ethoxypyridazine
TLC Analysis and Solvent System Selection: Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate. If streaking is observed, add 0.5% triethylamine to the solvent mixture.
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of cracks.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor their composition by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
IV. Data Presentation
Table 1: Physical Properties of 3,5-Dichloro-4-ethoxypyridazine and Related Compounds
Caption: General purification workflow for crude 3,5-Dichloro-4-ethoxypyridazine.
Troubleshooting Column Chromatography Streaking
Caption: Troubleshooting streaking in column chromatography.
VI. Frequently Asked Questions (FAQs)
Q6: What are the likely impurities in my crude 3,5-Dichloro-4-ethoxypyridazine?
A6: Without specific knowledge of the synthetic route, common impurities can be inferred from typical preparations of similar compounds. These may include:
Unreacted Starting Materials: Such as the precursor to the pyridazine ring.
Byproducts of Chlorination: If phosphorus oxychloride (POCl₃) was used as the chlorinating agent, residual phosphorus-containing byproducts might be present. These are often addressed during the aqueous workup of the reaction.[7]
Over-chlorinated or Incompletely Chlorinated Species: Depending on the reaction conditions, related pyridazine derivatives with a different degree of chlorination could be formed.
Solvent Residues: Residual solvents from the reaction or workup may be present.
Q7: How should I handle and dispose of waste generated during purification?
A7: All waste should be handled in accordance with your institution's safety guidelines and local regulations.
Chlorinated Organic Solvents: Collect in a designated halogenated waste container.
Non-halogenated Organic Solvents: Collect in a designated non-halogenated waste container.
Aqueous Waste: Neutralize if necessary and dispose of according to local regulations. Be mindful of any dissolved organic compounds.
Silica Gel/Alumina: Collect in a designated solid waste container.
Q8: My compound appears to be degrading on the TLC plate. What does this mean for my purification strategy?
A8: Degradation on a TLC plate is a strong indicator that your compound is unstable on silica gel.[6] This is often due to the acidic nature of the silica. If you observe this, you should avoid using silica gel for column chromatography. Instead, consider the following alternatives:
Purification by recrystallization.
Column chromatography using a more inert stationary phase, such as neutral or basic alumina.
Reversed-phase column chromatography.
By carefully considering the nature of your crude product and applying these troubleshooting strategies, you can effectively purify 3,5-Dichloro-4-ethoxypyridazine for your research and development needs.
References
Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine. Retrieved from [Link]
MySkinRecipes. (n.d.). 3,5-Dichloro-4-ethoxypyridazine. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
Google Patents. (1961). US3004027A - Process for purification of 3,6-dichloropyridazine.
Google Patents. (1986). US4628088A - Preparation of substituted pyridazines.
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
Common side reactions in the synthesis of 3,5-Dichloro-4-ethoxypyridazine
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridazine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the causal explanations behind experimental outcomes and to offer robust, field-proven solutions to optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3,5-Dichloro-4-ethoxypyridazine, which is typically prepared via the nucleophilic aromatic substitution of 3,4,5-trichloropyridazine with sodium ethoxide.
Issue 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of 3,5-Dichloro-4-ethoxypyridazine. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors, primarily incomplete reaction or degradation of the product.
Probable Causes & Troubleshooting Steps:
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material (3,4,5-trichloropyridazine) is still present after the expected reaction time, consider extending the reaction duration.
Pro-Tip: Ensure your sodium ethoxide is fresh and anhydrous. Sodium ethoxide is highly hygroscopic and will decompose in the presence of moisture, reducing its efficacy as a nucleophile.[1]
Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Be cautious, as excessively high temperatures can lead to side reactions.
Insufficient Amount of Sodium Ethoxide: An inadequate amount of the nucleophile will result in an incomplete reaction.
Solution: Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the starting material. However, a large excess can promote the formation of di-substituted byproducts.
Issue 2: Presence of a Di-ethoxy Impurity
Question: My final product is contaminated with a significant amount of what appears to be a di-ethoxypyridazine. How can I minimize the formation of this byproduct?
Answer:
The formation of a di-ethoxy byproduct, likely 3-chloro-4,5-diethoxypyridazine, is a classic example of over-reaction. This occurs when the ethoxide ion substitutes a second chlorine atom on the pyridazine ring.
Probable Causes & Troubleshooting Steps:
Excessive Sodium Ethoxide: A large excess of the nucleophile increases the probability of a second substitution reaction.
Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of sodium ethoxide. A 1:1 molar ratio of reactants is ideal if the reaction can be driven to completion under these conditions.
High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary energy for the less reactive chlorine atom to be substituted.
Solution: Reduce the reaction temperature and shorten the reaction time. It is crucial to stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS).
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile.
Solution: The reaction is typically performed in ethanol.[2] Using a less polar, aprotic solvent could potentially modulate the reactivity, but this would require significant optimization.
Issue 3: Formation of a Polar, Water-Soluble Impurity
Question: I have a persistent polar impurity in my product that is difficult to remove. What might this be and how can I avoid it?
Answer:
A common polar impurity in reactions involving strong alkoxides is the corresponding hydrolysis product. In this case, it would be a hydroxypyridazine derivative.
Probable Causes & Troubleshooting Steps:
Presence of Moisture: Sodium ethoxide reacts readily with water to form sodium hydroxide. The hydroxide ion can then act as a nucleophile, attacking the pyridazine ring to form a hydroxy derivative.
Solution: Ensure that all glassware is thoroughly dried before use. Use an anhydrous solvent and fresh, dry sodium ethoxide. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Work-up Procedure: Quenching the reaction with water or aqueous solutions can sometimes lead to hydrolysis if unreacted starting material is still present under basic conditions.
Solution: Neutralize the reaction mixture with a non-aqueous acid (e.g., acetic acid in an organic solvent) before adding water. This will quench the reactive sodium ethoxide and minimize the risk of hydrolysis during the work-up.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common side reactions of di-substitution and hydrolysis.
Caption: Main and side reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this synthesis?
A1: The optimal temperature can vary depending on the solvent and the specific batch of reagents. A good starting point is typically in the range of room temperature to 60°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress to avoid the formation of byproducts.
Q2: How can I effectively purify the final product?
A2: Purification is often achieved through recrystallization or column chromatography.
Recrystallization: A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to crystallize the desired product, leaving impurities in the mother liquor.
Column Chromatography: Silica gel chromatography is effective for separating the desired product from less polar (di-ethoxy byproduct) and more polar (hydroxy byproduct) impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is recommended.
Q3: Can I use other alkoxides for this reaction?
A3: Yes, other sodium alkoxides (e.g., sodium methoxide, sodium isopropoxide) can be used to synthesize the corresponding alkoxy-pyridazine derivatives. However, the reaction conditions may need to be re-optimized for each specific nucleophile, as their reactivity and steric hindrance will differ.
Q4: My sodium ethoxide is old and has turned yellow/brown. Can I still use it?
A4: Discolored sodium ethoxide has likely been exposed to air and moisture, leading to decomposition.[1] Using it will result in lower yields and an increased likelihood of side reactions, particularly hydrolysis. It is strongly recommended to use fresh, high-quality sodium ethoxide for the best results.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low product yield.
Caption: A systematic workflow for troubleshooting low yields.
Summary of Key Reaction Parameters
Parameter
Recommended Condition
Rationale / Impact on Side Reactions
Stoichiometry (NaOEt)
1.0 - 1.2 equivalents
A large excess can lead to di-substitution.
Temperature
Room Temp. to 60°C
Higher temperatures can increase reaction rate but may also promote side reactions.
Reaction Time
Monitor by TLC/LC-MS
Prolonged reaction times can lead to byproduct formation.
Solvent
Anhydrous Ethanol
The presence of water will lead to hydrolysis.
Atmosphere
Inert (N₂ or Ar)
Prevents moisture from entering the reaction, minimizing hydrolysis.
References
CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
Pyridine synthesis - Organic Chemistry Portal.
Pyridazine - Wikipedia.
Reactions and conditions. i: absolute ethanol, sodium ethoxide,...
Synthesis of Pyridazine - ChemTube3D.
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University.
42 UK P
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] - Technical Disclosure Commons.
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed.
6 - Organic Syntheses Procedure.
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
Reaction with Sodium Ethoxide? : r/chemhelp - Reddit.
Solved When it is treated with sodium ethoxide in deuter
Synthesis of 4,5-dichloro-3-pyridazone - PrepChem.com.
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
Sodium ethoxide: Application and Prepar
(PDF)
Solved In the presence of sodium ethoxide and ethanol, | Chegg.com.
Technical Support Center: Optimizing Reaction Temperature for 3,5-Dichloro-4-ethoxypyridazine Synthesis
Welcome to our dedicated technical support center for the synthesis of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for the synthesis of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific synthesis. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible protocol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3,5-Dichloro-4-ethoxypyridazine, and what is the key reaction type?
A1: The synthesis of 3,5-Dichloro-4-ethoxypyridazine typically involves the reaction of a precursor like 3,4,5-trichloropyridazine with sodium ethoxide. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the ethoxide ion (a potent nucleophile) displaces a chloride ion on the pyridazine ring. The electron-deficient nature of the pyridazine ring facilitates this type of substitution.[1][2]
Q2: Why is reaction temperature a critical parameter in the synthesis of 3,5-Dichloro-4-ethoxypyridazine?
A2: Reaction temperature is a pivotal parameter in this synthesis for several reasons:
Reaction Rate: Like most chemical reactions, the rate of the SNAr reaction increases with temperature. However, excessively high temperatures can lead to undesirable side reactions.
Selectivity: In polychlorinated systems, temperature can influence the regioselectivity of the substitution. While the 4-position is generally activated, higher temperatures might lead to substitution at other positions or disubstitution, resulting in a mixture of products.
Side Reactions and Decomposition: Elevated temperatures can promote the decomposition of the starting materials, reagents, or the desired product.[3] For instance, pyridazine rings can be susceptible to ring-opening reactions under harsh conditions. Additionally, sodium ethoxide can undergo elimination reactions at higher temperatures, especially in the presence of trace amounts of water.
Solvent and Reagent Stability: The choice of solvent and the stability of sodium ethoxide are also temperature-dependent. The solvent's boiling point will naturally cap the reaction temperature at atmospheric pressure.
Q3: What are the common side products I should be aware of when synthesizing 3,5-Dichloro-4-ethoxypyridazine, and how does temperature influence their formation?
A3: Common side products can include:
Isomeric Products: Substitution at other positions on the pyridazine ring can lead to isomeric impurities. The formation of these isomers can be temperature-dependent.
Over-reaction Products: Disubstitution, where a second chloride is replaced by an ethoxide group, can occur, especially at higher temperatures or with an excess of sodium ethoxide.
Decomposition Products: As mentioned, high temperatures can lead to the degradation of the pyridazine ring, resulting in a complex mixture of byproducts.
Products from Reaction with Solvent: In some cases, the solvent itself can react with the starting materials or intermediates, particularly at elevated temperatures.
Careful control of the reaction temperature is crucial to minimize the formation of these impurities.
Troubleshooting Guide
Issue 1: Low or No Yield of 3,5-Dichloro-4-ethoxypyridazine
Q: I am consistently obtaining a low yield (<40%) or no desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can often be traced back to several key factors. Here is a systematic approach to troubleshooting:
Potential Cause 1: Suboptimal Reaction Temperature
Explanation: The activation energy for the SNAr reaction may not be met if the temperature is too low. Conversely, if the temperature is too high, degradation of the starting material or product may be occurring.
Solution:
Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C, and reflux) to identify the optimal range.[4][5]
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS), to monitor the consumption of starting material and the formation of the product at different time points and temperatures.[3][6]
Potential Cause 2: Quality and Handling of Sodium Ethoxide
Explanation: Sodium ethoxide is highly hygroscopic and will readily react with moisture in the air to form sodium hydroxide and ethanol. Sodium hydroxide is a weaker nucleophile for this reaction and can promote side reactions. The reactivity of sodium ethoxide can also decrease with age or improper storage.[7][8]
Solution:
Use Freshly Prepared or High-Purity Sodium Ethoxide: Whenever possible, use freshly prepared sodium ethoxide or a recently purchased, high-purity commercial product.[7]
Inert Atmosphere: Handle sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3][7]
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[9][10]
Potential Cause 3: Purity of Starting Materials and Solvents
Explanation: Impurities in the 3,4,5-trichloropyridazine or the solvent can interfere with the reaction. Water is a particularly detrimental impurity.
Solution:
Purify Starting Materials: If the purity of the starting pyridazine is in doubt, consider purifying it by recrystallization or column chromatography.
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Impurities
Q: My reaction produces the desired product, but it is contaminated with significant impurities. How can I improve the purity?
A: The formation of impurities is often a sign that the reaction conditions, particularly temperature, are not optimized for selectivity.
Potential Cause 1: Reaction Temperature is Too High
Explanation: As discussed, elevated temperatures can lead to a loss of selectivity and the formation of over-reaction products (disubstitution) or degradation of the target molecule.
Solution:
Lower the Reaction Temperature: Conduct the reaction at a lower temperature. Even a decrease of 10-20 °C can significantly improve selectivity.
Controlled Addition of Reagents: Instead of adding all the sodium ethoxide at once, consider a slow, portion-wise, or dropwise addition. This can help to control the exotherm of the reaction and maintain a more consistent temperature.
Potential Cause 2: Incorrect Stoichiometry
Explanation: Using a large excess of sodium ethoxide can drive the reaction towards disubstitution, especially at higher temperatures.
Solution:
Optimize Reagent Ratio: Perform the reaction with varying equivalents of sodium ethoxide (e.g., 1.0, 1.1, 1.2 equivalents) to find the optimal balance between reaction completion and impurity formation.
Data Presentation: Temperature and Stoichiometry Optimization
Experiment
Temperature (°C)
Equivalents of NaOEt
Yield (%)
Purity (%)
1
25
1.1
65
85
2
40
1.1
80
80
3
60
1.1
85
70 (disubstitution observed)
4
40
1.0
75
88
5
40
1.2
82
75 (disubstitution observed)
This is example data and should be determined experimentally.
Experimental Protocol: General Procedure for Temperature Optimization
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3,4,5-trichloropyridazine (1.0 eq) and anhydrous ethanol.
Temperature Control: Place the flask in a cooling or heating bath to maintain the desired reaction temperature (e.g., 0 °C, 25 °C, 40 °C).
Reagent Addition: In a separate flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the stirred solution of the pyridazine over 30 minutes.
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analysis: Analyze the crude product by NMR and LC-MS to determine the yield and purity.
Logical Relationship Diagram: Optimizing for Purity
Caption: Decision-making process for purity optimization.
References
BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. (2025). PubMed Central.
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). IP.com.
Safety control of ethoxylation reaction in a semi-batch reactor. (2022). ResearchGate.
Safety of ethoxylation reactions. (2025). ResearchGate.
Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. (2025). ResearchGate.
Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. (n.d.). Organic Syntheses.
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. (n.d.). Organic Syntheses.
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][10][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (n.d.). PubMed. Retrieved from
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (n.d.). MDPI.
Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.
4-Amino-3,5-dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
Technical Support Center: 3,5-Dichloro-4-ethoxypyridazine Reactions
Welcome to the technical support center for 3,5-dichloro-4-ethoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered du...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3,5-dichloro-4-ethoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during reactions with this versatile heterocyclic building block. The inherent electronic properties of the pyridazine ring, combined with the differential reactivity of its substituents, present unique opportunities and challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Understanding the Substrate: Reactivity Profile
3,5-Dichloro-4-ethoxypyridazine is an electron-deficient heteroaromatic compound.[1] The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). Furthermore, the two chlorine atoms at the C3 and C5 positions are electronically and sterically distinct, allowing for regioselective functionalization, particularly in metal-catalyzed cross-coupling reactions.[2][3][4][5] Understanding this electronic landscape is critical to diagnosing reaction failures and designing successful experiments.
Question 1: My Suzuki-Miyaura coupling reaction is giving me a mixture of C3- and C5-substituted products. How can I control the regioselectivity?
Answer: This is a common and solvable issue. The regioselectivity of mono-arylation on 3,5-dichloropyridazines is highly dependent on the choice of phosphine ligand coordinated to the palladium catalyst.[3][4] The electronic and steric properties of the ligand dictate which C-Cl bond preferentially undergoes oxidative addition, the rate-determining step of the catalytic cycle.
Causality:
C3-Position Selectivity: The C3 position is generally more electron-deficient and sterically accessible, making it the kinetically favored site for coupling with many standard catalyst systems. Bidentate ligands with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), have been shown to strongly favor substitution at the C3 position.[4]
C5-Position Selectivity: Achieving selectivity for the C5 position, which is typically less reactive, requires a ligand that can overcome the inherent preference for C3.[2][3] Sterically bulky, electron-rich monodentate phosphine ligands, such as Q-Phos, have been successfully employed to direct the coupling to the C5 position.[4] The bulk of the ligand is thought to disfavor the C3 position, allowing the catalyst to engage with the C5-Cl bond.
Troubleshooting Protocol:
Confirm Identity of Isomers: Use 2D NMR techniques (NOESY or HMBC) to unequivocally assign the structure of your major and minor products.
Implement Ligand-Controlled Selectivity: Modify your reaction conditions based on the desired isomer as outlined in the table below.
Strictly Anhydrous & Anaerobic Conditions: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. The boronic acids and bases can be hygroscopic. Ensure solvents are anhydrous and the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the catalyst.
Table 1: Ligand-Dependent Conditions for Regioselective Suzuki Coupling [4]
Target Position
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent System
Temp. (°C)
Time (h)
Typical Selectivity (C3:C5 or C5:C3)
C3
Pd(OAc)₂ (5)
DPPF (5)
Cs₂CO₃ (2.5)
Dioxane/H₂O (4:1)
70
20
>95:5
C5
Pd₂(dba)₃ (2.5)
Q-Phos (5)
K₃PO₄ (2.5)
Toluene/H₂O (4:1)
80
20
>5:95
Question 2: My Buchwald-Hartwig amination is sluggish, resulting in low yield and recovery of starting material. What are the likely causes?
Answer: Low conversion in Buchwald-Hartwig aminations of dichloropyridazines can often be traced to catalyst inhibition, suboptimal base selection, or issues with the amine nucleophile.
Causality:
Catalyst System: The choice of palladium precursor and ligand is paramount. Modern, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[6]
Base Selection: The base not only acts as a stoichiometric reagent but also plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOt-Bu) are typically required. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be strong enough to deprotonate the amine or the intermediate palladium-amine complex, stalling the catalytic cycle.[7]
Amine Quality: Primary and secondary alkyl amines can be volatile. Ensure accurate stoichiometry. Some complex amines may also bind too strongly to the palladium center, acting as an inhibitor rather than a substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Question 3: My SNAr reaction with an oxygen or nitrogen nucleophile is producing a significant amount of a hydrolyzed byproduct, 3,5-dichloro-pyridazin-4-ol. How can I prevent this?
Answer: The formation of 3,5-dichloro-pyridazin-4-ol indicates a competitive SNAr reaction where water or hydroxide is acting as the nucleophile, displacing the ethoxy group. The electron-deficient nature of the pyridazine ring makes it susceptible to hydrolysis, especially under harsh conditions.[8][9]
Causality:
Presence of Water: Trace amounts of water in the solvent or reagents can lead to hydrolysis. This is exacerbated by elevated temperatures.
Basic Conditions: If you are using a strong base (e.g., NaOH, KOH) to deprotonate your nucleophile, hydroxide ions (a potent nucleophile) are present and can compete with your desired nucleophile to attack the pyridazine ring.
Acidic Conditions: Under acidic conditions, the ethoxy group can be protonated, turning it into a better leaving group and facilitating hydrolysis.
Preventative Measures & Protocol:
Rigorous Drying of Reagents and Solvents:
Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Toluene).
Dry any solid reagents in a vacuum oven before use.
Consider adding molecular sieves (ensure they are activated) to the reaction mixture.
Optimize Base and Temperature:
If possible, use a non-hydroxide base like sodium hydride (NaH) or potassium tert-butoxide (K-Ot-Bu) to deprotonate your nucleophile in situ. This avoids generating hydroxide.
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing hydrolysis reaction.
Perform Under an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.
Question 4: I am attempting a mono-substitution SNAr with a nucleophile, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?
Answer: Achieving mono-substitution over di-substitution is a classic challenge in reactions with di-halogenated heterocycles. The key is to control the stoichiometry and reaction conditions to favor the initial substitution event and disfavor the second.
Causality: The product of the first substitution is still an electron-deficient pyridazine and can be reactive towards further substitution, although generally less so than the starting material due to the introduction of an electron-donating group.
Control Strategies:
Stoichiometry: Use a slight sub-stoichiometric amount of the nucleophile (e.g., 0.9-0.95 equivalents) relative to the 3,5-dichloro-4-ethoxypyridazine. This ensures there is always an excess of the starting material, increasing the probability that the nucleophile will react with it rather than the mono-substituted product.
Slow Addition: Add the nucleophile (or the base used to generate it) slowly to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, which kinetically disfavors the second, slower substitution reaction.
Lower Temperature: Conduct the reaction at a lower temperature. The activation energy for the second substitution is often higher than the first, so lowering the temperature will decrease its rate more significantly.
Monitor Closely: Monitor the reaction progress carefully by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of the di-substituted product can form.
Visualization of SNAr Selectivity Control
Caption: Factors favoring selective mono-substitution in SNAr reactions.
References
Zhang, Y., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link][2][4]
PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. National Center for Biotechnology Information. [Link][3]
Bullock, J. P., & Mitchell, D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6453. [Link][5]
Jones, K., et al. (2007). The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. Arkivoc, 2007(xi), 37-45. [Link][10]
Mitchell, A. S., & Loftin, K. A. (2011). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Journal of Agricultural and Food Chemistry, 59(15), 8205–8211. [Link][9]
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link][12][13]
Hill, J. H. M., & Krause, J. G. (1964). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry, 29(6), 1642–1645. [Link][14]
Jagadish's Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link][15]
Technical Support Center: Purification of 3,5-Dichloro-4-ethoxypyridazine
Welcome to the technical support center for the purification of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3,5-Dichloro-4-ethoxypyridazine sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Given the typical syntheses of substituted pyridazines, the following impurities are commonly encountered:
Starting Materials: Incomplete reaction can lead to the carryover of precursors. For instance, if synthesized from a dichloropyridazine precursor, residual amounts may persist.
Isomeric Byproducts: Depending on the synthetic strategy, isomers such as 3,6-Dichloro-4-ethoxypyridazine could form.
Over-/Under-alkylation Products: If the ethoxy group is introduced via Williamson ether synthesis, you might encounter the corresponding hydroxy-pyridazine (from incomplete etherification) or byproducts from reactions with the solvent.
Reagent Residues: Reagents like phosphorus oxychloride (POCl₃), if used for chlorination, and their decomposition products can be present.[1]
Solvent Adducts: Residual solvents from the reaction or initial work-up (e.g., toluene, acetonitrile, ethyl acetate) are common.
Degradation Products: Dichloropyradazine derivatives can be susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of corresponding pyridazinone species.
A summary of potential impurities is provided below.
Impurity Type
Potential Structure/Identity
Likely Origin
Starting Material
3,4,5-Trichloropyridazine
Incomplete ethoxylation reaction.
Byproduct
3,5-Dichloro-4-hydroxypyridazine
Incomplete ethoxylation or hydrolysis.
Isomeric Impurity
Positional isomers of dichlorination/ethoxylation
Side reactions during pyridazine ring formation or substitution.
Reagent Residue
Phosphoric acid species
Hydrolysis of phosphorus oxychloride (POCl₃) if used.
Solvent Residue
Toluene, DMF, Acetonitrile, Ethanol
Solvents used during synthesis or work-up.
Q2: My crude product is a discolored oil/waxy solid instead of a clean crystalline material. What does this indicate?
A2: A non-crystalline or colored appearance typically points to a significant level of impurities.[2] Anilines, which are structurally related, are known to form colored oxidation byproducts or azo-compounds, and similar oxidative degradation can occur in nitrogen-containing heterocycles.[2] The presence of tar-like byproducts can also result from polymerization side-reactions, especially under harsh acidic or basic conditions.[3] This suggests that a more rigorous purification method than simple washing, such as column chromatography, will be necessary.
Q3: Which analytical techniques are best for assessing the purity of my 3,5-Dichloro-4-ethoxypyridazine?
A3: A multi-technique approach is recommended for robust purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile organic compounds. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and its impurities are thermally stable and volatile. It can provide excellent separation and identification of volatile impurities.
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation of the final product. It can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for developing a solvent system for column chromatography.[4][5]
Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting advice for common purification challenges. The general workflow involves selecting a primary purification method based on the state of the crude product and the nature of the impurities.
General Purification Workflow
Caption: General experimental workflow for purification.
Issue: My product is a solid, but purity is low (<90%). How do I proceed?
Solution: Recrystallization is the most effective method for purifying solid compounds with moderate levels of impurities. The key is selecting a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.
Causality: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. As a hot, saturated solution cools, the compound's solubility decreases, forcing it to crystallize out, while impurities remain dissolved in the mother liquor.
Step-by-Step Methodology:
Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable one. Common choices for pyridazine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[6][7] A good solvent should dissolve the compound when hot but not when cold.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) until the solid is fully dissolved.
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[6]
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Confirmation: Analyze the dried product using HPLC and NMR to confirm purity and structure.
Issue: My product is an oil or a complex mixture that does not crystallize.
Solution: Flash column chromatography is the preferred method for purifying oils or complex mixtures that are difficult to separate by recrystallization.[4][5]
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4] Polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel down the column faster. The basic nitrogen atoms in the pyridazine ring can sometimes cause peak tailing on silica gel; this can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[6]
Step-by-Step Methodology:
Eluent Selection (TLC): First, determine a suitable mobile phase (eluent) using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexane). The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for your product of approximately 0.3-0.4.[4]
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and use gentle air pressure to pack a uniform, air-free bed.[6]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin elution with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
Fraction Collection: Collect the eluate in separate fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,5-Dichloro-4-ethoxypyridazine.
Purity Confirmation: Confirm the purity and structure of the final product using HPLC, NMR, and MS analysis.
References
Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
Product Class 8: Pyridazines. Houben-Weyl.
Novel synthesis method of 3,4-dichloropyridazine. Google Patents.
Accessing new polymorphs and solvates through solvothermal recrystallization. PubMed.
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
Technical Support Center: Synthesis of 3,5-Dichloroaniline. Benchchem.
Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions of 3,5-Dichloro-4-ethoxypyridazine
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3,5-dichloro-4-ethoxypyridazine. This resource is designed for researchers, chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3,5-dichloro-4-ethoxypyridazine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. As a heteroaromatic substrate, it presents unique challenges and opportunities, particularly concerning catalyst selection and regioselectivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): General Principles
Q1: What are the primary challenges when performing cross-coupling reactions on 3,5-dichloro-4-ethoxypyridazine?
A1: The main challenges stem from three core aspects of the substrate's structure:
Regioselectivity: The molecule has two chlorine atoms at the C3 and C5 positions. These positions have different electronic and steric environments, but their reactivity can be similar, often leading to mixtures of mono-arylated isomers. Achieving high selectivity for substitution at either C3 or C5 is a common and critical hurdle.[1][2]
Catalyst Inhibition: Pyridazine is an electron-deficient N-heterocycle. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4] This makes the choice of ligand particularly important, as it must protect the metal center and facilitate the catalytic cycle efficiently.
Reactivity of C-Cl Bonds: Carbon-chlorine bonds are less reactive than the corresponding C-Br or C-I bonds, often requiring more active catalyst systems, higher temperatures, and longer reaction times for efficient oxidative addition.[3][5]
Q2: Which position, C3 or C5, is generally more reactive in a typical palladium-catalyzed cross-coupling reaction?
A2: The relative reactivity is not always straightforward and is highly dependent on the specific reaction type and conditions, particularly the ligand used.[1] For Suzuki-Miyaura couplings, some studies have shown a slight intrinsic preference for the C3 position.[2] However, this selectivity can be completely overridden and even reversed by the choice of the palladium ligand. For instance, using dppf as a ligand can favor C3 coupling, while bulky, monodentate phosphine ligands like QPhos can direct the reaction to the C5 position.[1][4][6] This ligand-dependent selectivity is a powerful tool for synthetic chemists.
Q3: What are the most common side reactions I should watch out for?
A3: Besides the formation of regioisomers, several side reactions are common in these cross-coupling systems:
Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom from a solvent, base, or other proton source. This is often more prevalent at higher temperatures or with less stable catalysts. Using bulky ligands can sometimes suppress this pathway.[4]
Homocoupling: Dimerization of your coupling partner, such as the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction. This is often caused by the presence of oxygen, so thorough degassing of all reagents and solvents is critical.[7][8]
Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid, particularly in the presence of water and a strong base at elevated temperatures.[8]
Catalyst Decomposition: Formation of inactive palladium black, which indicates the catalyst is crashing out of the solution. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, its application to 3,5-dichloro-4-ethoxypyridazine requires careful catalyst selection to control regioselectivity and achieve high yields.
Q4: My Suzuki-Miyaura reaction is giving me a mixture of C3 and C5 isomers. How can I achieve high regioselectivity?
A4: This is the most common challenge. The key to controlling regioselectivity is the strategic selection of the phosphine ligand. The steric and electronic properties of the ligand directly influence which C-Cl bond preferentially undergoes oxidative addition to the palladium center.
For C3 Selectivity: Bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have been shown to favor coupling at the C3 position.[1][4]
For C5 Selectivity: Bulky, electron-rich monodentate phosphine ligands such as QPhos or other biaryl phosphines (e.g., SPhos, XPhos ) are highly effective at directing the coupling to the C5 position.[1][4][6] The steric bulk of these ligands is thought to disfavor interaction at the more sterically encumbered C3 position (flanked by the ethoxy group and a ring nitrogen).
Below is a decision workflow for ligand selection.
Caption: Ligand selection workflow for regiocontrol.
Q5: My Suzuki reaction is not proceeding at all or is very sluggish. What should I check first?
A5: If you observe little to no product formation, a systematic troubleshooting approach is necessary. The electron-deficient nature of the substrate and the strength of the C-Cl bonds are likely culprits.
Caption: Systematic troubleshooting for a failed Suzuki reaction.
Causality Explained:
Catalyst Activity: The active Pd(0) species is susceptible to oxidation.[9] Incomplete degassing introduces oxygen, which can kill the catalyst. Using modern, air-stable pre-catalysts can often mitigate this issue.
Base and Temperature: The transmetalation step of the Suzuki cycle requires activation of the boronic acid by a base.[10] For challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃. Higher temperatures provide the necessary activation energy for the rate-limiting oxidative addition of the C-Cl bond.[4]
Ligand Choice: As mentioned, electron-rich, bulky phosphine ligands are crucial. They accelerate oxidative addition and reductive elimination, outcompeting catalyst decomposition pathways.[11]
Data Summary: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
This reaction is critical for installing C-N bonds, a common transformation in pharmaceutical chemistry.[13][14]
Q6: I am attempting a Buchwald-Hartwig amination, but I'm getting low yields and catalyst decomposition. What is the likely cause?
A6: Low yields in Buchwald-Hartwig reactions with this substrate are often due to catalyst inhibition by the amine coupling partner or the pyridazine nitrogens. The choice of base is also more critical than in Suzuki couplings.
Key Factors to Address:
Ligand Selection: The "go-to" ligands for difficult C-N couplings are bulky biaryl phosphines. XPhos , RuPhos , or their adamantyl-based counterparts (e.g., tBuXPhos ) are excellent starting points. These ligands create a sterically hindered pocket around the palladium, which promotes the difficult C-N reductive elimination step and prevents catalyst dimerization.[13]
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[9] Weaker bases like K₂CO₃ are generally insufficient for deprotonating the amine to form the active palladium-amido complex.[15]
Solvent Choice: Anhydrous, non-protic solvents like toluene , dioxane , or tert-butanol are standard. Protic solvents can interfere with the strong base.
Protocol: General Starting Conditions for Buchwald-Hartwig Amination
Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
Reagents: Add 3,5-dichloro-4-ethoxypyridazine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
Solvent: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M).
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate for purification.
Troubleshooting Guide 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes.[16][17]
Q7: My Sonogashira reaction is failing. I see a lot of alkyne homocoupling (Glaser coupling) and no desired product. How can I fix this?
A7: The primary cause of homocoupling in Sonogashira reactions is the presence of oxygen.[7][18] The copper(I) co-catalyst, essential for the standard reaction, is particularly sensitive and can promote the oxidative dimerization of the terminal alkyne.
Solutions to Minimize Homocoupling:
Rigorous Degassing: This is non-negotiable. The solvent, base (amine), and reaction vessel must be thoroughly degassed. The most effective method is to sparge with an inert gas (argon or nitrogen) for 15-30 minutes or use several freeze-pump-thaw cycles.[9]
Catalyst Choice: The standard catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[19] Ensure your CuI is fresh and not discolored (it should be off-white, not green or brown).
Amine Base: Typically, a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, often as the solvent or co-solvent.[16] It must be anhydrous and freshly distilled or from a sure-seal bottle.
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols have been developed. These reactions often require a higher catalyst loading, a different palladium source, and sometimes a stronger organic base, but they completely eliminate the Glaser coupling pathway.[17]
Protocol: Standard Sonogashira Coupling
Setup: To a Schlenk flask under an inert atmosphere, add 3,5-dichloro-4-ethoxypyridazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
Solvent/Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for purification.[12]
References
Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]
Neufeldt, S. R., & Sanford, M. S. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
Wang, A., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. Retrieved from [Link]
Gao, Y., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. MDPI. Retrieved from [Link]
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
Leadbeater, N. E. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Retrieved from [Link]
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Benchchem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
de Vries, J. G., & de Vries, A. H. M. (2003). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Retrieved from [Link]
Powers, I. G., & Uyeda, C. (2017). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Catalysis. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
chemeurope.com. (n.d.). Sonogashira coupling. Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
Denmark, S. E., & Kallemeyn, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Retrieved from [Link]
Diccianni, J. B., & Diao, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]
Petkova, D., & Tsvetkova, P. (2022). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules. Retrieved from [Link]
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Cobo, J., et al. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Retrieved from [Link]
Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.... Journal of Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Peng, J., & Wang, Q. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Retrieved from [Link]
Preventing decomposition of 3,5-Dichloro-4-ethoxypyridazine during synthesis
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth troubleshooting strategies to help you prevent decomposition and optimize your synthetic protocols. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.
Understanding the Stability of 3,5-Dichloro-4-ethoxypyridazine
3,5-Dichloro-4-ethoxypyridazine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stability is paramount for achieving high yields and purity. The pyridazine ring, being an electron-deficient heterocycle, influences the reactivity of its substituents. The chloro and ethoxy groups are susceptible to nucleophilic substitution and hydrolysis, particularly under harsh reaction conditions. Understanding these potential decomposition pathways is the first step toward prevention.
The primary route for the synthesis of 3,5-Dichloro-4-ethoxypyridazine typically involves the nucleophilic aromatic substitution (SNAr) of a corresponding polychlorinated pyridazine, such as 3,4,5-trichloropyridazine, with sodium ethoxide. Careful control of reaction parameters is crucial to favor the desired substitution and minimize side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3,5-Dichloro-4-ethoxypyridazine.
Problem
Potential Cause
Recommended Solution
Low Yield of Desired Product
1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient formation of the ethoxide nucleophile.
1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. See the detailed decomposition prevention protocols below. 3. Optimize the reaction temperature. A gradual increase from a lower temperature (e.g., 0 °C to room temperature) may be beneficial. 4. Ensure the sodium metal is fully dissolved in anhydrous ethanol to form sodium ethoxide before adding the pyridazine substrate.
Presence of Impurities in the Final Product
1. Hydrolysis: Formation of 3,5-dichloro-4-hydroxypyridazine due to the presence of water. 2. Over-reaction: Substitution of both chloro groups if a more reactive dichloropyridazine is used as a starting material. 3. Incomplete reaction: Presence of unreacted starting material.
1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the stoichiometry of the sodium ethoxide. Use of 1.0-1.1 equivalents is recommended. 3. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.
Product Decomposition During Work-up
1. Acidic or basic conditions: The product may be sensitive to pH extremes during extraction and washing steps. 2. Elevated temperatures: Prolonged heating during solvent evaporation can lead to degradation.
1. Neutralize the reaction mixture carefully. Use mild acids (e.g., saturated ammonium chloride solution) or bases (e.g., saturated sodium bicarbonate solution) for washing. 2. Use a rotary evaporator at a moderate temperature to remove the solvent. For highly sensitive compounds, consider in-vacuo evaporation at room temperature.
Discoloration of the Reaction Mixture or Final Product
1. Formation of colored byproducts: Potential polymerization or complex side reactions. 2. Oxidation: Sensitivity to air.
1. Maintain a clean reaction setup and use pure reagents. 2. Conduct the reaction under an inert atmosphere. If discoloration persists, consider purification by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of 3,5-Dichloro-4-ethoxypyridazine?
A1: The most critical parameter is the strict exclusion of water from the reaction mixture. The presence of moisture can lead to the hydrolysis of the chloro- and ethoxy- substituents, resulting in the formation of undesired hydroxy- byproducts and lowering the yield of the target compound.[1] Using anhydrous solvents and reagents and maintaining an inert atmosphere are essential.
Q2: How can I be sure that the sodium ethoxide has formed completely before I add my starting material?
A2: When preparing sodium ethoxide from sodium metal and ethanol, you should observe the complete dissolution of the sodium metal. The reaction is exothermic and produces hydrogen gas. The cessation of gas evolution and the formation of a clear, homogeneous solution indicate that the reaction is complete. It is crucial to use a sufficient excess of anhydrous ethanol to ensure all the sodium reacts.
Q3: My reaction is sluggish. Can I increase the temperature to speed it up?
A3: While a moderate increase in temperature can enhance the reaction rate, excessive heat can promote decomposition of the product and lead to the formation of byproducts. We recommend a cautious approach. Monitor the reaction closely by TLC or LC-MS as you gradually increase the temperature. It is often preferable to allow the reaction to proceed for a longer time at a lower temperature to ensure a cleaner reaction profile.
Q4: What is the best way to purify the final product?
A4: The purification method will depend on the nature of the impurities. If the main impurity is the starting material, a careful recrystallization may be sufficient. For a mixture of byproducts, column chromatography on silica gel is often effective. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-4-ethoxypyridazine from 3,4,5-Trichloropyridazine
This protocol details the nucleophilic aromatic substitution of 3,4,5-trichloropyridazine with sodium ethoxide.
Materials:
3,4,5-Trichloropyridazine
Sodium metal
Anhydrous ethanol
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Under an inert atmosphere (nitrogen or argon), add freshly cut sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C in a flame-dried flask equipped with a reflux condenser.
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
Dissolve 3,4,5-trichloropyridazine (1.0 equivalent) in anhydrous ethanol and add it dropwise to the sodium ethoxide solution at 0 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
Remove the ethanol under reduced pressure.
Extract the aqueous residue with diethyl ether (3 x).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Process
Decomposition Pathway of 3,5-Dichloro-4-ethoxypyridazine
Caption: Potential hydrolysis pathway of 3,5-Dichloro-4-ethoxypyridazine.
Workflow for Preventing Decomposition
Caption: Key steps to prevent decomposition during synthesis.
References
General Reactivity of Halopyridazines: For a general overview of the reactivity of halopyridazines in nucleophilic substitution reactions, refer to foundational organic chemistry textbooks covering heterocyclic chemistry.
Nucleophilic Aromatic Substitution (SNAr)
Hydrolysis of Organic Halides and Ethers: The principles of hydrolysis for these functional groups are covered in standard organic chemistry texts.[1]
Overcoming challenges in the etherification of dichloropyridazines
Welcome to the technical support center for the etherification of dichloropyridazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the etherification of dichloropyridazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing alkoxypyridazines. The pyridazine core is a vital scaffold in numerous pharmaceuticals, and mastering its functionalization is key to accelerating drug discovery programs.[1][2]
This resource provides in-depth, field-proven insights into overcoming common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Core Principles: Understanding the Reaction
Before addressing specific problems, it's crucial to understand the fundamentals of the reaction. The etherification of dichloropyridazines is typically a Nucleophilic Aromatic Substitution (SNAr) .
The pyridazine ring is π-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles.[3] This effect is enhanced by the presence of electron-withdrawing chloro substituents. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
SNAr Mechanism on 3,6-Dichloropyridazine
Caption: Workflow for troubleshooting low-yield etherification reactions.
Problem 2: Disubstitution Instead of Monosubstitution
Question: I am trying to synthesize a mono-alkoxy-chloro-pyridazine from 3,6-dichloropyridazine, but I'm getting a significant amount of the di-alkoxy product. How can I improve selectivity?
Answer: This is a common selectivity challenge. Once the first alkoxy group is installed, it acts as an electron-donating group, which deactivates the ring towards further nucleophilic attack. However, under forcing conditions, disubstitution can occur.
Causality & Solution:
Stoichiometry: The most critical factor is the molar ratio of your reactants.
Use a slight excess of the dichloropyridazine or ensure the alcohol is the limiting reagent. A ratio of 1.0 equivalent of alcohol to 1.1-1.2 equivalents of dichloropyridazine is a good starting point.
Crucially, use only 1.0 equivalent of base relative to the alcohol.
Reaction Time and Temperature: Over-running the reaction or using excessive heat will favor the formation of the thermodynamically more stable (but kinetically slower to form) disubstituted product.
Monitor the reaction closely using TLC or LC-MS. [4]Stop the reaction as soon as the starting dichloropyridazine is consumed to a satisfactory level.
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Slow Addition: Adding the alkoxide solution slowly to the solution of dichloropyridazine can help maintain a low concentration of the nucleophile, thus disfavoring the second substitution.
Problem 3: Poor Regioselectivity with Unsymmetrical Dichloropyridazines
Question: I am working with a dichloropyridazine that has different substituents on the ring, and the etherification is not selective for the chlorine I want to replace. How can I control regioselectivity?
Answer: Regioselectivity in SNAr reactions on substituted diazines is governed by both electronic and steric effects.
[5]
Causality & Solution:
Electronic Effects: The positions on the pyridazine ring are not electronically equivalent. Nucleophilic attack is favored at the most electron-deficient carbon.
Electron-Withdrawing Groups (EWGs): An EWG on the ring will strongly activate the ortho and para positions to it for nucleophilic attack.
Electron-Donating Groups (EDGs): An EDG will deactivate the ring, but the effect is least pronounced at the positions meta to it. For example, in a pyrazine system, an EDG at the 2-position directs nucleophilic attack to the 3-position. [6][7]A similar principle applies to pyridazines.
Steric Hindrance: A bulky group near one of the chlorine atoms will sterically hinder the approach of the nucleophile, favoring substitution at the less hindered chlorine. This effect is more pronounced with bulky alcohols (e.g., isopropanol, tert-butanol).
Temperature: Lowering the reaction temperature can often enhance selectivity, as the reaction will favor the pathway with the lower activation energy, which is typically the electronically favored one.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for these reactions?A1: For routine etherification with simple primary or secondary alcohols, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is the most reliable choice. For more sensitive substrates or phenols, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, milder alternatives.
[1][8]
Q2: How critical are anhydrous conditions?A2: Extremely critical, especially when using reactive bases like NaH. Any water present will quench the base and the alkoxide, halting the reaction. Solvents should be freshly dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: My purification is difficult due to unreacted starting material and the di-substituted product. Any tips?A3: This points to an incomplete reaction with poor selectivity. First, optimize the reaction as described in Problem 2 to minimize the formation of impurities. For purification, flash column chromatography on silica gel is standard. [9]A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can often resolve the starting material (least polar), the mono-substituted product, and the di-substituted product (most polar).
Q4: Can I replace the other chlorine atom after the first etherification?A4: Yes. The remaining chlorine on the mono-alkoxy-chloro-pyridazine is still susceptible to nucleophilic substitution, although it is less reactive than the original dichloropyridazine. [10]This allows for the sequential synthesis of unsymmetrical di-substituted pyridazines by reacting the mono-alkoxy intermediate with a different nucleophile (e.g., an amine, thiol, or a different alcohol).
Strong, soluble base. Can act as a nucleophile at high temps.
Potassium Carbonate (K₂CO₃)
~10.3
DMF or Acetonitrile, 80-120 °C
Good for phenols and activated alcohols. Heterogeneous.
Cesium Carbonate (Cs₂CO₃)
~10.3
DMF or Acetonitrile, 80-120 °C
More soluble than K₂CO₃; often gives higher yields. [8]
Table 2: Solvent Effects on SNAr Reactions
Solvent
Type
Dielectric Const.
Characteristics
DMSO
Polar Aprotic
47
Excellent for SNAr, high boiling point, can be hard to remove.
DMF
Polar Aprotic
37
Very common, good solvating power, high boiling point.
Acetonitrile
Polar Aprotic
37.5
Good alternative to DMF/DMSO, lower boiling point.
THF
Polar Aprotic
7.5
Lower reaction rates than DMF/DMSO, but easy to remove.
Ethanol
Polar Protic
24.5
Generally poor choice; can act as a competing nucleophile.
Detailed Experimental Protocol
Standard Protocol for Mono-etherification of 3,6-Dichloropyridazine
This protocol provides a reliable starting point for the synthesis of 3-alkoxy-6-chloropyridazines.
Materials:
3,6-Dichloropyridazine
Alcohol (1.0 eq)
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alcohol (1.0 eq) and dissolve in anhydrous DMF.
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
SNAr Reaction: In a separate flask, dissolve 3,6-dichloropyridazine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred alkoxide solution at room temperature.
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting alcohol is consumed (typically 4-12 hours).
[4]5. Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (3x) and brine (1x) to remove residual DMF.
[4]7. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 3-alkoxy-6-chloropyridazine.
References
Scales, S., Johnson, S., Hu, Q., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]
Butler, R. N., & Richards, P. (2007). The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. ARKIVOC, 2007(xi), 37-45. [Link]
Request PDF | Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | ResearchGate. (n.d.). [Link]
Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1256. [Link]
Wang, Z., Yuan, J., & Li, Y. (2018). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 9(12), 3145–3150. [Link]
Kikuchi, S., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Coad, P., Coad, R. A., Dubinsky, B., et al. (1965). SYNTHESIS AND PHARMACOLOGICAL STUDY OF PYRIDAZINES. I. ALKOXYPYRIDAZINES. Journal of Medicinal Chemistry, 8, 129-31. [Link]
Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235. [Link]
Landquist, J. K., & Meek, S. E. (1972). Pyridazines. Part IV. Reaction of alkoxydichloropyridazines and di-alkoxychloropyridazines with amines. Journal of the Chemical Society, Perkin Transactions 1, 2735. [Link]
Request PDF | Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold | ResearchGate. (n.d.). [Link]
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]
Knez, T., et al. (2024). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. International Journal of Molecular Sciences, 25(11), 6035. [Link]
Pu, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2‑Substituted 3,5-Dichloropyrazines - Organic Letters - Figshare. (n.d.). [Link]
da Silva, G. G., et al. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 47(37), 17359-17371. [Link]
Van der Plas, H. C., & Wozniak, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molbank, 2022(4), M1480. [Link]
Wang, Z., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]
Preparing Ethers. (2021, March 5). Chemistry LibreTexts. [Link]
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
Gucka, M., & Janeba, Z. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5600. [Link]
US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google P
Shang, Y., et al. (2016). Microwave-Assisted Intramolecular Ullmann Diaryl Etherification as the Post-Ugi Annulation for Generation of Dibenz[b,f]o[6][7]xazepine Scaffold. The Journal of Organic Chemistry, 81(23), 12114–12124. [Link]
Maiti, S., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]
Kim, J., et al. (2023). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. Molecules, 28(19), 6937. [Link]
Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. (n.d.). [Link]
IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF - Scribd. (n.d.). [Link]
Joule, J. A., et al. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]
Request PDF | Microwave-Assisted Intramolecular Ullmann Diaryl Etherification as the Post-Ugi Annulation for Generation of Dibenz[b,f]o[6][7]xazepine Scaffold | ResearchGate. (n.d.). [Link]
Owusu, E. (2023). Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. University of Lynchburg. [Link]
Technical Support Center: Recrystallization of 3,5-Dichloro-4-ethoxypyridazine
Welcome to the technical support center for the purification of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutio...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 3,5-Dichloro-4-ethoxypyridazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this key heterocyclic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for developing a successful recrystallization protocol.
Q1: What is the primary objective of recrystallizing 3,5-Dichloro-4-ethoxypyridazine?
The primary objective is to achieve high purity of the target compound, typically >99.5%, by removing process-related impurities. Recrystallization is a cost-effective and scalable purification technique that relies on the differential solubility of the compound and its impurities in a chosen solvent system. A successful recrystallization will yield a crystalline solid with a sharp melting point, free from starting materials, reaction byproducts, and colored contaminants.
Q2: What are the critical physicochemical properties of 3,5-Dichloro-4-ethoxypyridazine to consider?
While some data for this specific molecule (CAS 889768-55-2) is available, key experimental parameters must be determined empirically.
Structure: The molecule contains a polar pyridazine ring and an ether linkage, but also non-polar dichloro-substituents and an ethyl group. This dual nature is key for solvent selection.
Melting Point (MP): The melting point is not widely reported and should be determined experimentally on a crude sample using a calibrated apparatus. Knowing the MP is critical for troubleshooting issues like "oiling out," which occurs when a compound dissolves in the solvent above its melting point.[2]
Solubility Profile: This is the most critical parameter and must be determined experimentally. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.
Q3: What are the likely impurities encountered during the synthesis of 3,5-Dichloro-4-ethoxypyridazine?
Impurities are process-dependent but typically fall into several classes for halogenated heterocycles:
Unreacted Starting Materials: Such as the precursor to the ethoxy group or the dichlorinated pyridazine core.
Positional Isomers: Depending on the synthetic route, isomers with different substitution patterns on the pyridazine ring can form.[3]
Byproducts of Halogenation: Incomplete or over-halogenation can lead to related substances with one or three chlorine atoms.
Hydrolysis Products: The ethoxy group could potentially hydrolyze to a hydroxyl group under certain acidic or basic conditions, forming 3,5-dichloro-4-hydroxypyridazine.
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.
Q4: How should I approach selecting the optimal recrystallization solvent?
The principle of "like dissolves like" is a good starting point. Given the molecule's mixed polarity, solvents of intermediate polarity are excellent candidates. The ideal solvent should exhibit a steep solubility curve: high solubility when hot and low solubility when cold.
A systematic screening approach is recommended. Test the solubility of a small amount of crude material (~20-30 mg) in ~0.5 mL of various solvents at room temperature and then upon heating. Common choices for screening include:
Alcohols: Ethanol, Isopropanol, Methanol
Esters: Ethyl Acetate
Ketones: Acetone
Aromatic Hydrocarbons: Toluene
Alkanes: Heptane, Hexane (likely as an anti-solvent)
Water: Unlikely to be a good single solvent due to the compound's organic nature, but can be excellent as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[4]
Part 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening
Preparation: Place approximately 25 mg of crude 3,5-Dichloro-4-ethoxypyridazine into several test tubes.
Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise, vortexing after each addition, up to 1 mL. Record whether the solid dissolves. If it dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be the "good" solvent in a two-solvent system.
Hot Solubility Test: If the solid did not dissolve at room temperature, heat the suspension in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume needed.
Cooling and Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.
Selection: The best solvent is one that dissolves the compound completely when hot in a reasonable volume but yields a large amount of crystalline precipitate upon cooling.
Data Summary Table for Solvent Screening
Solvent
Solubility at 25°C (in ~1 mL)
Solubility at Boiling Point
Observations Upon Cooling
Recommendation
e.g., Isopropanol
Sparingly Soluble
Completely Soluble
White, needle-like crystals
Good Candidate
e.g., Heptane
Insoluble
Insoluble
No change
Poor Solvent (Potential Anti-solvent)
e.g., Acetone
Very Soluble
Very Soluble
No crystals form
Poor Solvent (Potential "Good" Solvent)
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during recrystallization.
Problem: The compound has "oiled out" instead of forming crystals.
Causality: Oiling out occurs when the saturated solution's temperature is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.[2]
Solution 1 (Add More Solvent): The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add a small amount (10-15% more) of the hot solvent, and then allow it to cool much more slowly.[2][5]
Solution 2 (Slow Cooling): Rapid cooling favors oil formation. After dissolving the compound, allow the flask to cool to room temperature on a benchtop (insulating it with a paper towel can help) before moving it to an ice bath.[6]
Solution 3 (Change Solvent System): If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling solvent or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.
Problem: No crystals have formed after cooling the solution.
Causality: This is typically due to one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[6]
Solution 1 (Reduce Solvent Volume): If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent (15-25%) in a fume hood. Then, attempt to cool it again.[7]
Solution 2 (Induce Nucleation - Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[5][7]
Solution 3 (Induce Nucleation - Seeding): If available, add a single, tiny crystal of pure 3,5-Dichloro-4-ethoxypyridazine (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal formation.[7]
Problem: The final crystal yield is unacceptably low.
Causality: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.[5][7] Other causes include premature crystallization during hot filtration or incomplete transfer of material.
Solution 1 (Minimize Solvent): During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Work methodically, adding small portions and allowing time for dissolution before adding more.
Solution 2 (Cool Thoroughly): Ensure the crystallization mixture is thoroughly cooled. After reaching room temperature, allow sufficient time (at least 30 minutes) in an ice-water bath to maximize precipitation.
Solution 3 (Recover from Mother Liquor): If you suspect significant product loss to the filtrate (mother liquor), you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Problem: The "purified" material is still colored.
Causality: Highly colored impurities may be present that have solubility characteristics similar to the target compound.
Solution (Charcoal Treatment): Activated charcoal can be used to adsorb colored impurities. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution before filtration. Swirl for a few minutes, then perform the hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[5]
Part 4: Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.
Caption: A workflow diagram for troubleshooting common recrystallization problems.
References
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dichloro-4-ethoxypyridazine
The Significance of NMR in Structural Elucidation NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] ¹H NMR provides information about the number of different...
Author: BenchChem Technical Support Team. Date: January 2026
The Significance of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.[1] ¹³C NMR, on the other hand, reveals the number of non-equivalent carbon atoms and their chemical environment, offering a detailed map of the carbon skeleton.[1][2] For a molecule like 3,5-Dichloro-4-ethoxypyridazine, NMR is crucial for confirming the substitution pattern on the pyridazine ring and the conformation of the ethoxy group.
Predicted ¹H NMR Spectral Analysis of 3,5-Dichloro-4-ethoxypyridazine
The structure of 3,5-Dichloro-4-ethoxypyridazine suggests a relatively simple ¹H NMR spectrum. The key proton signals are expected from the ethoxy group and the single proton on the pyridazine ring.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
H-6
8.5 - 9.0
Singlet (s)
-
1H
-OCH₂CH₃
4.2 - 4.5
Quartet (q)
~7.0
2H
-OCH₂CH₃
1.4 - 1.6
Triplet (t)
~7.0
3H
Causality Behind Predicted Chemical Shifts:
H-6: The proton at the 6-position is expected to be significantly deshielded due to the electron-withdrawing effects of the two adjacent nitrogen atoms and the chlorine atom at the 5-position. This will shift its resonance to a high chemical shift value (downfield).
-OCH₂CH₃ (Methylene protons): These protons are adjacent to an oxygen atom, which is strongly electronegative. This deshielding effect will result in a chemical shift in the range of 4.2-4.5 ppm. The signal will be split into a quartet by the three neighboring methyl protons.
-OCH₂CH₃ (Methyl protons): These protons are further from the electronegative oxygen and will therefore resonate at a lower chemical shift (upfield) compared to the methylene protons. The signal will be a triplet due to coupling with the two adjacent methylene protons.
Predicted ¹³C NMR Spectral Analysis of 3,5-Dichloro-4-ethoxypyridazine
The proton-decoupled ¹³C NMR spectrum of 3,5-Dichloro-4-ethoxypyridazine is predicted to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-3
150 - 155
C-4
155 - 160
C-5
145 - 150
C-6
140 - 145
-OCH₂CH₃
65 - 70
-OCH₂CH₃
14 - 16
Expert Rationale for Predicted Chemical Shifts:
Aromatic Carbons (C-3, C-4, C-5, C-6): Carbons in aromatic and heteroaromatic rings typically resonate in the 120-160 ppm region.[2] The presence of electronegative nitrogen atoms and chlorine atoms will generally lead to downfield shifts. The carbon bearing the ethoxy group (C-4) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbons directly bonded to chlorine (C-3 and C-5) will also be significantly deshielded.
Ethoxy Group Carbons: The methylene carbon (-OCH₂CH₃) is directly attached to the oxygen and will appear in the 65-70 ppm range. The terminal methyl carbon (-OCH₂CH₃) will be found in the typical aliphatic region, around 14-16 ppm.
Comparative NMR Data of Structurally Related Compounds
To provide a concrete basis for our predictions, let's compare the expected NMR data of 3,5-Dichloro-4-ethoxypyridazine with the experimental data of 3,5-Dichloropyridine and 3,6-Dichloropyridazine.
Analysis: The singlet observed for the two equivalent protons in 3,6-dichloropyridazine at 7.65 ppm provides a good reference for a proton on a dichlorinated pyridazine ring. The predicted downfield shift for H-6 in our target molecule is justified by the additional deshielding from the adjacent nitrogen and the ethoxy group.
¹³C NMR Comparison
Due to the lack of readily available and fully assigned ¹³C NMR data for simple dichloropyridazines in the search results, a direct tabular comparison is challenging. However, general principles suggest that the carbon atoms in the pyridazine ring will be more deshielded than those in the corresponding pyridine derivative due to the presence of the second nitrogen atom.
Visualizing the Structure and NMR Assignments
The following diagram illustrates the structure of 3,5-Dichloro-4-ethoxypyridazine with the predicted ¹H and ¹³C NMR chemical shifts.
Caption: Molecular structure of 3,5-Dichloro-4-ethoxypyridazine with predicted NMR shifts.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 3,5-Dichloro-4-ethoxypyridazine or similar compounds, the following protocol is recommended:
Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
Process the data with Fourier transformation, phase correction, and baseline correction.
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy:
Acquire the spectrum on the same instrument.
Use proton decoupling to simplify the spectrum to single lines for each carbon.
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Process the data similarly to the ¹H spectrum.
2D NMR Spectroscopy (Optional but Recommended):
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the molecular structure.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3,5-Dichloro-4-ethoxypyridazine. By leveraging established principles of NMR spectroscopy and drawing comparisons with known, structurally similar compounds, we have outlined the expected spectral features of this molecule. The provided experimental protocol offers a robust framework for researchers to acquire and interpret their own data for this and related pyridazine derivatives. As the field of drug discovery continues to explore the chemical space of heterocyclic compounds, a thorough understanding of advanced analytical techniques like NMR is indispensable for accelerating innovation.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3,5-Dichloro-4-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For pr...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For professionals in drug discovery and development, a nuanced understanding of how a molecule fragments under energetic conditions is not merely academic—it is a critical tool for identification, impurity profiling, and metabolite characterization. This guide offers an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Dichloro-4-ethoxypyridazine, a substituted pyridazine of interest in medicinal chemistry. By dissecting the influence of each substituent and comparing it to simpler analogues, we provide a robust framework for interpreting the mass spectra of complex heterocyclic systems.
The Logic of Fragmentation: More Than Just Broken Pieces
Electron ionization mass spectrometry is a high-energy technique that imparts significant internal energy onto a molecule, leading to its fragmentation. The resulting pattern of fragment ions is not random; it is a direct consequence of the molecule's inherent chemical stability, bond strengths, and the ability of the fragments to stabilize a positive charge. By understanding these principles, a mass spectrum transforms from a cryptic collection of peaks into a detailed structural roadmap.
For a molecule like 3,5-Dichloro-4-ethoxypyridazine, the fragmentation is governed by the interplay of three key structural features: the pyridazine ring, the two chlorine substituents, and the ethoxy group. To fully appreciate the fragmentation of our target molecule, we will build our analysis from the ground up, starting with the parent pyridazine heterocycle and progressively adding complexity.
A Step-by-Step Guide to Acquiring a Mass Spectrum
To ensure the reproducibility and accuracy of the data discussed, a standardized experimental protocol is paramount. The following outlines a typical procedure for acquiring an EI-MS spectrum for a compound such as 3,5-Dichloro-4-ethoxypyridazine.
Experimental Protocol: Electron Ionization Mass Spectrometry
Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice for volatile, thermally stable compounds.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Program: An initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, held for 5 minutes. This allows for the separation of the analyte from any potential impurities.
MS Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Mass Range: m/z 40-400 (to encompass the molecular ion and all significant fragments).
The causality behind these choices is rooted in achieving a balance between efficient ionization and the prevention of thermal degradation. The 70 eV electron energy is high enough to induce characteristic fragmentation but not so high as to obliterate the molecular ion, which is a key piece of information.
Building the Fragmentation Picture: A Comparative Analysis
To understand the fragmentation of 3,5-Dichloro-4-ethoxypyridazine, we will compare its predicted fragmentation with the known fragmentation of three simpler molecules: pyridazine, 3,5-dichloropyridazine, and the predicted pattern for 4-ethoxypyridazine.
Pyridazine: The Parent Heterocycle
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, exhibits a relatively stable molecular ion at m/z 80. Its fragmentation is characterized by the loss of stable neutral molecules, a hallmark of aromatic systems. The primary fragmentation pathway involves the expulsion of a molecule of nitrogen (N₂) to give a fragment at m/z 52. Another significant fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 53.
3,5-Dichloropyridazine: The Influence of Halogens
The introduction of two chlorine atoms to the pyridazine ring significantly alters the mass spectrum. The molecular ion will appear as a characteristic isotopic cluster due to the natural abundance of ³⁵Cl and ³⁷Cl. For a molecule with two chlorine atoms, we expect to see peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1. For 3,5-dichloropyridazine (molecular weight ~148 g/mol ), the molecular ion region will show peaks at m/z 148, 150, and 152.
Fragmentation will be influenced by the strong electron-withdrawing nature of the chlorine atoms. The loss of a chlorine radical (•Cl) is a common fragmentation pathway for chlorinated aromatic compounds, leading to a fragment ion at m/z 113 (for the ³⁵Cl isotope). Subsequent fragmentation can then proceed similarly to pyridazine, with the loss of HCN.
4-Ethoxypyridazine: The Role of the Alkoxy Group
For 4-ethoxypyridazine, the fragmentation will be heavily influenced by the ethoxy substituent. A primary and highly characteristic fragmentation of alkoxy aromatic compounds is the loss of an alkene via a McLafferty-type rearrangement, if a gamma-hydrogen is available, or through other rearrangements. In the case of an ethoxy group, this would be the loss of ethene (C₂H₄), a neutral molecule with a mass of 28 Da. This would lead to a prominent fragment ion. Another common fragmentation is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da), followed by the loss of carbon monoxide (CO, 28 Da).
3,5-Dichloro-4-ethoxypyridazine: A Synthesis of Fragmentation Pathways
Now, we can synthesize our understanding to predict the fragmentation pattern of 3,5-Dichloro-4-ethoxypyridazine. The molecular ion will be observed at m/z 192 (for the ³⁵Cl isotopes) and will exhibit the characteristic M, M+2, and M+4 isotopic pattern.
The fragmentation is expected to proceed through several competing pathways, driven by the different functional groups:
Loss of Ethene: A primary fragmentation will likely be the loss of a neutral ethene molecule (C₂H₄, 28 Da) from the ethoxy group, leading to a fragment ion at m/z 164 (and its corresponding isotopic peaks). This is a very common pathway for ethyl ethers.
Loss of an Ethyl Radical: Cleavage of the ethyl-oxygen bond can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment at m/z 163.
Loss of a Chlorine Radical: The loss of a chlorine radical (•Cl, 35 Da) from the molecular ion would produce a fragment at m/z 157.
Ring Cleavage: Following the initial losses, the pyridazine ring can fragment. For instance, the m/z 164 ion (after loss of ethene) could subsequently lose a chlorine radical to give a fragment at m/z 129, or it could lose carbon monoxide (CO) and a chlorine radical.
The interplay of these pathways will determine the final appearance of the mass spectrum. The relative abundance of the fragment ions will depend on the stability of the resulting ions and neutral species.
Comparative Fragmentation Data
The following table summarizes the key predicted and known fragmentation patterns for our target molecule and its comparators.
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Neutral Losses
Pyridazine
80
53 (loss of HCN), 52 (loss of N₂)
3,5-Dichloropyridazine
148, 150, 152
113 (loss of •Cl), 86 (loss of •Cl, HCN)
4-Ethoxypyridazine (Predicted)
124
96 (loss of C₂H₄), 109 (loss of •CH₃)
3,5-Dichloro-4-ethoxypyridazine (Predicted)
192, 194, 196
164 (loss of C₂H₄), 157 (loss of •Cl), 129 (loss of C₂H₄, •Cl)
Visualizing the Fragmentation Pathway
To further clarify the predicted fragmentation of 3,5-Dichloro-4-ethoxypyridazine, the following diagram illustrates the major fragmentation pathways.
Caption: Predicted EI-MS fragmentation of 3,5-Dichloro-4-ethoxypyridazine.
Conclusion
The mass spectral fragmentation of 3,5-Dichloro-4-ethoxypyridazine is a complex process governed by the competing influences of the pyridazine ring, the chloro substituents, and the ethoxy group. By systematically comparing its predicted fragmentation to that of simpler, related molecules, we can confidently assign the major fragment ions observed in its mass spectrum. The primary fragmentation pathways are predicted to be the loss of ethene from the ethoxy group and the loss of a chlorine radical. This guide provides a logical framework and the necessary comparative data for researchers to confidently identify and characterize this and other related heterocyclic compounds, thereby accelerating the pace of drug discovery and development.
References
Bowie, J. H., & Bradshaw, T. K. (1976). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Organic Mass Spectrometry, 11(6), 535-544.
Tisler, M., & Stanovnik, B. (1970). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 3(5), 623-633. Available at: [Link]
Kovács, E., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1136-1145. Available at: [Link]
Limbach, P. A., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044306. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Interpretation of mass spectra. (n.d.). Retrieved January 19, 2026, from [Link]
Validation
Comparing the reactivity of 3,5-Dichloro-4-ethoxypyridazine with other dichloropyridazines
This guide provides an in-depth comparison of the reactivity of 3,5-Dichloro-4-ethoxypyridazine against other common dichloropyridazine isomers, specifically 3,6-dichloropyridazine and 4,5-dichloropyridazine. Designed fo...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth comparison of the reactivity of 3,5-Dichloro-4-ethoxypyridazine against other common dichloropyridazine isomers, specifically 3,6-dichloropyridazine and 4,5-dichloropyridazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical principles governing their reactivity in nucleophilic aromatic substitution (SNAr) reactions and provides practical, data-supported insights for synthesis planning.
Introduction: The Pyridazine Core in Modern Chemistry
Pyridazine scaffolds are privileged structures in medicinal chemistry and agrochemical development.[1][2] Their unique electronic properties and ability to act as bioisosteres have led to their incorporation into a wide array of biologically active molecules.[2] Dichloropyridazines, in particular, serve as versatile building blocks, allowing for the sequential and regioselective introduction of various functionalities.[1][3] Understanding the relative reactivity of different dichloropyridazine isomers is therefore critical for the efficient and predictable synthesis of complex molecular architectures. This guide focuses on the SNAr reactivity, a cornerstone reaction for the functionalization of these electron-deficient heterocycles.[4]
Fundamental Principles of Reactivity in Dichloropyridazines
The reactivity of dichloropyridazines in SNAr reactions is primarily governed by the inherent electronic nature of the pyridazine ring. The presence of two adjacent, electronegative nitrogen atoms renders the ring system π-deficient.[5] This electron deficiency makes the carbon atoms of the ring electrophilic and thus highly susceptible to attack by nucleophiles.[4][6] The chlorine atoms serve as excellent leaving groups, facilitating the substitution reaction.
The overall reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The regioselectivity of the reaction on unsymmetrically substituted dichloropyridazines, such as 3,5-Dichloro-4-ethoxypyridazine, is determined by a combination of electronic and steric effects exerted by the substituents on the ring.[7]
Comparative Reactivity Analysis
The Symmetrical Isomers: 3,6- and 4,5-Dichloropyridazine
3,6-Dichloropyridazine is a highly common and commercially available building block.[3][8] Due to its C2v symmetry, the chlorine atoms at the C3 and C6 positions are electronically and sterically equivalent. Monosubstitution with a nucleophile occurs readily at either position, typically leading to a single product. This predictability makes it a straightforward substrate for introducing a single new substituent.[9]
4,5-Dichloropyridazine is another symmetrical isomer. The chlorine atoms at C4 and C5 are equivalent. Similar to the 3,6-isomer, monosubstitution reactions are predictable. However, the electronic environment of the C4/C5 positions differs from the C3/C6 positions due to their proximity to both nitrogen atoms, which can influence overall reaction rates when compared directly.
The Unsubstituted Asymmetric Isomer: 3,5-Dichloropyridazine
In 3,5-dichloropyridazine, the two chlorine atoms are no longer equivalent. The C3 position is adjacent to a ring nitrogen (N2), while the C5 position is not. The powerful electron-withdrawing inductive effect of the N2 atom makes the C3 position significantly more electrophilic than the C5 position. Consequently, nucleophilic attack generally occurs preferentially at the C3 position. However, studies on Suzuki cross-coupling have shown that this selectivity can be reversed by using specific palladium ligands, demonstrating that the reactivity difference, while significant, can be manipulated.[10]
The Target Molecule: 3,5-Dichloro-4-ethoxypyridazine
The introduction of an ethoxy group at the C4 position creates a more complex electronic environment and presents a significant challenge in predicting regioselectivity. The outcome of nucleophilic attack is determined by the interplay between the activating effect of the ring nitrogens and the electronic influence of the ethoxy substituent.
Electronic Effects of the 4-Ethoxy Group: The ethoxy group exhibits a dual electronic nature. It is a potent electron-donating group (EDG) through resonance (+R effect) and a moderately electron-withdrawing group through induction (-I effect) due to the oxygen's electronegativity. The resonance effect, which donates electron density into the ring, is generally dominant and tends to deactivate the ring towards nucleophilic attack, particularly at the ortho (C3, C5) positions.
The Decisive Influence of Ring Nitrogens: Despite the deactivating resonance from the ethoxy group, the powerful inductive pull of the ring nitrogens remains a dominant factor. The N2 atom strongly polarizes the C3-Cl bond, making C3 significantly more electron-deficient and thus more susceptible to nucleophilic attack than C5. This situation is analogous to what is observed in other dichlorinated azines, where substituents dictate the site of nucleophilic attack.[11][12][13]
Caption: Factors governing regioselectivity in 3,5-Dichloro-4-ethoxypyridazine.
Comparative Experimental Data
The following table summarizes typical SNAr reaction outcomes for the discussed dichloropyridazines. Yields are representative and can vary based on the specific nucleophile and reaction conditions.
Note: Experimental data for 3,5-Dichloro-4-ethoxypyridazine is less common in publicly available literature; the predicted outcome is based on established principles of regioselectivity in analogous heterocyclic systems.[11][13]
Experimental Protocol: General Procedure for Amination of a Dichloropyridazine
This protocol provides a self-validating, step-by-step methodology for a representative SNAr reaction. In-process controls (e.g., TLC) are crucial for monitoring reaction completion.
Objective: To synthesize a mono-amino substituted chloropyridazine.
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or 1,4-Dioxane)
Deionized Water
Ethyl Acetate
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Workflow:
Caption: Standard workflow for a nucleophilic substitution reaction.
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dichloropyridazine (1.0 eq) and the chosen solvent (e.g., DMF, providing a 0.2 M solution). Purge the flask with an inert atmosphere (Nitrogen or Argon).
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the stirred solution, followed by the base (e.g., DIPEA, 2.0 eq).
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyridazine is consumed.
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
Drying and Concentration: Combine the organic extracts and wash them with brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-substituted product. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary and Outlook
The reactivity of dichloropyridazines is a nuanced subject where the interplay of inductive and resonance effects dictates the outcome of synthetic transformations.
3,6- and 4,5-Dichloropyridazine are symmetrical substrates that offer predictable reactivity for monosubstitution.
3,5-Dichloro-4-ethoxypyridazine , the focus of this guide, presents a regiochemical challenge. A thorough analysis of the electronic factors concludes that the C3 position is the most reactive site for nucleophilic aromatic substitution. This is primarily due to the potent activating inductive effect of the adjacent N2 nitrogen atom, which overrides the deactivating resonance of the C4-ethoxy group.
These principles provide a robust framework for researchers to design and execute synthetic routes involving these valuable heterocyclic building blocks, enabling the controlled and efficient construction of novel chemical entities for drug discovery and materials science.
References
Scales, S., Johnson, S., Hu, Q., Do, Q.-Q., Richardson, P., Wang, F., Braganza, J., Ren, S., Wan, Y., Zheng, B., Faizi, D., & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. Retrieved from [Link][11]
Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Retrieved from [Link][14]
Chem-Impex. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link][1]
ResearchGate. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link][12]
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2008). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. Retrieved from [Link][9]
Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Retrieved from [Link][15]
Duckett, S. B., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health. Retrieved from [Link][7]
St. Jean, D. J., Jr, & Poon, D. J. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. Retrieved from [Link][10]
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
Wermuth, C. G. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. AccessPharmacy. Retrieved from [Link][6]
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008–2018. Retrieved from [Link][4]
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link][2]
Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Retrieved from [8]
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. Retrieved from [Link][5]
Navigating the Vibrational Landscape: An Interpretive Guide to the FT-IR Spectrum of 3,5-Dichloro-4-ethoxypyridazine
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, pyridazine derivatives are of sig...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, pyridazine derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dichloro-4-ethoxypyridazine, a molecule featuring a dichlorinated pyridazine core and an ethoxy substituent.
This document moves beyond a simple peak-listing to offer a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. By understanding the spectral contributions of each functional group, researchers can more confidently identify and characterize this and structurally related molecules.
The Structural Blueprint: Vibrational Signatures of 3,5-Dichloro-4-ethoxypyridazine
The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For 3,5-Dichloro-4-ethoxypyridazine, we anticipate a complex interplay of signals arising from the pyridazine ring, the C-Cl bonds, and the ethoxy group. The expected vibrational modes are a composite of stretching and bending motions within these distinct structural regions.
The molecular structure of 3,5-Dichloro-4-ethoxypyridazine dictates the specific vibrational modes we expect to observe. The key functional groups contributing to the FT-IR spectrum are the pyridazine ring (an aromatic heterocycle), the two chlorine substituents, and the ethoxy group.
Validation
A Researcher's Guide to the Structural Elucidation of 3,5-Dichloro-4-ethoxypyridazine Derivatives via X-ray Crystallography
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its function, reactivity, and potential as a thera...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its function, reactivity, and potential as a therapeutic agent. Among the vast landscape of heterocyclic compounds, pyridazine derivatives hold a significant place due to their wide range of biological activities.[1] This guide provides a comprehensive overview of the synthetic strategies and, most critically, the X-ray crystallographic analysis of 3,5-dichloro-4-ethoxypyridazine derivatives, a class of compounds with potential for further exploration in medicinal chemistry.
While specific crystallographic data for 3,5-dichloro-4-ethoxypyridazine itself is not prevalent in publicly accessible literature, this guide will establish a robust framework for its study. We will delve into the probable synthetic pathways, proven crystallization techniques, and a comparative analysis with structurally related pyridazine derivatives for which crystal structures have been determined. This approach allows us to predict and understand the structural nuances of the target compounds.
I. Synthesis and Crystallization: From Precursor to High-Quality Crystal
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the success and resolution of the X-ray diffraction experiment.
A. Proposed Synthesis of 3,5-Dichloro-4-ethoxypyridazine
The synthesis of the target compound likely proceeds through a two-step process starting from a suitable precursor. A plausible route involves the initial synthesis of 3,5-dichloropyridazine followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the ethoxy group.
A known method for the synthesis of the precursor, 3,5-dichloropyridazine, involves the reaction of 2,4,4,4-tetrachlorocrotonaldehyde with semicarbazide hydrochloride.[2] Following the synthesis of the dichloropyridazine, the introduction of the ethoxy group at the C4 position can be achieved via a nucleophilic aromatic substitution reaction with sodium ethoxide. The electron-withdrawing nature of the pyridazine ring and the chloro substituents facilitate this type of reaction.[3][4][5]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3,5-Dichloro-4-ethoxypyridazine.
B. Crystallization Strategies for Pyridazine Derivatives
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like pyridazine derivatives, several techniques can be employed. The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.
Common crystallization methods include:
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
Solvent/Anti-solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
II. Comparative Crystallographic Analysis
Key crystallographic parameters for comparison include:
Crystal System: The basic shape of the unit cell (e.g., monoclinic, triclinic, orthorhombic).
Space Group: The set of symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ): The lengths of the sides and the angles between the axes of the unit cell.
Z: The number of molecules in the unit cell.
The following table summarizes the crystallographic data for a selection of pyridazine derivatives found in the literature.
The data reveals that even with the same core pyridazine ring, the nature and position of substituents dramatically influence the crystal packing, leading to different crystal systems and space groups. For instance, the relatively simple substitution pattern of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile results in a monoclinic crystal system.[6] In contrast, the bulkier 3,6-di(2-pyridyl)pyridazine derivatives exhibit both monoclinic and triclinic systems depending on further substitution.[7]
For the target 3,5-dichloro-4-ethoxypyridazine, one would anticipate that the planar pyridazine ring, combined with the relatively small chloro and ethoxy substituents, might favor a common space group for organic molecules, such as P21/c (monoclinic) or P-1 (triclinic). The final arrangement will be a delicate balance of intermolecular interactions, including potential C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the pyridazine rings.
III. Experimental Protocols
To ensure reproducibility and high-quality data, detailed experimental protocols are essential. The following are generalized yet comprehensive protocols for the synthesis and crystallographic analysis of a compound like 3,5-dichloro-4-ethoxypyridazine.
A. Protocol for Synthesis of 3,5-Dichloro-4-ethoxypyridazine (Proposed)
Synthesis of 3,5-Dichloropyridazine: Follow a literature procedure, such as the reaction of 2,4,4,4-tetrachlorocrotonaldehyde with semicarbazide hydrochloride.[2] Purify the product by recrystallization.
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in anhydrous ethanol.
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 3,5-dichloropyridazine in anhydrous ethanol dropwise at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Protocol for Single-Crystal X-ray Diffraction
Crystal Selection: Under a microscope, select a high-quality single crystal with well-defined faces and no visible cracks or defects.
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening shot is taken to assess crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This yields an initial model of the atomic positions. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for structure determination by single-crystal X-ray diffraction.
IV. Conclusion and Future Perspectives
This guide has outlined a strategic approach for the synthesis and X-ray crystallographic analysis of 3,5-dichloro-4-ethoxypyridazine derivatives. While the absence of specific crystallographic data for the title compound necessitates a comparative approach, the principles and protocols described herein provide a solid foundation for researchers to undertake such studies. The comparison with known pyridazine structures highlights the significant impact of substituents on crystal packing and provides a predictive framework for the structural analysis of new derivatives.
Future work should focus on the successful synthesis and crystallization of 3,5-dichloro-4-ethoxypyridazine and its analogues. The resulting crystal structures will be invaluable in establishing structure-activity relationships and guiding the design of novel pyridazine-based compounds with potential applications in medicine and materials science. The continued development of advanced crystallographic techniques will undoubtedly further empower researchers in their quest to unravel the intricate world of molecular architecture.
V. References
Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. Available at: [Link]
N-Substituted pyridazines as building blocks in novel supramolecular architectures. CrystEngComm. Available at: [Link]
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Available at: [Link]
Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(II) complexes. PubMed. Available at: [Link]
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]
Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. ResearchGate. Available at: [Link]
A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] - Technical Disclosure Commons. Available at: [Link]
Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. Available at: [Link]
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents. Available at:
CN104211644A - Novel synthesis method of 3,4-dichloropyridazine. Google Patents. Available at:
3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. PubChem. Available at: [Link]
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. Available at: [Link]
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
Pyridazine, 3,6-dichloro-4-methyl-. NIST WebBook. Available at: [Link]
3,6-Dichloro-4-isopropylpyridazine. PubChem. Available at: [Link]
A Comparative Guide to the Purity Assessment of 3,5-Dichloro-4-ethoxypyridazine by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Heterocyclic Intermediates 3,5-Dichloro-4-ethoxypyridazine is a key heterocyclic building block in the synthesis of advanced materials, agrochemicals, and active pharmaceutica...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Purity in Heterocyclic Intermediates
3,5-Dichloro-4-ethoxypyridazine is a key heterocyclic building block in the synthesis of advanced materials, agrochemicals, and active pharmaceutical ingredients (APIs). The pyridazine core, characterized by its two adjacent nitrogen atoms, imparts unique physicochemical properties that are valuable in molecular design.[1] However, the synthetic route to such substituted heterocycles can often yield a profile of closely related impurities, including positional isomers, starting material carryover, and degradation products. For researchers and drug development professionals, the accurate and precise determination of purity is not merely a quality control checkpoint; it is a fundamental requirement that underpins the reliability of scientific data and the safety of the final product.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3,5-Dichloro-4-ethoxypyridazine. We will explore the rationale behind the selection of different stationary phases, moving beyond a simple recitation of protocols to a discussion of the underlying chromatographic principles. The methodologies described are designed to be self-validating through rigorous system suitability testing, adhering to the standards set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]
The Chromatographic Challenge: Understanding the Analyte
The structure of 3,5-Dichloro-4-ethoxypyridazine presents several distinct features that inform our strategy for developing a robust, stability-indicating HPLC method:
Aromatic and Heterocyclic Nature: The pyridazine ring is aromatic and possesses a significant dipole moment.[1] This allows for π-π stacking interactions with appropriate stationary phases.
Halogenation: The two chlorine atoms increase the molecule's hydrophobicity and introduce specific electronic interactions that can be exploited for selective separation.
Basic Nitrogen Atoms: The pyridazine nitrogens are weakly basic, which can lead to undesirable interactions with acidic silanol groups on traditional silica-based columns, resulting in poor peak shape (tailing).[4]
Potential Impurities: Impurities may include regioisomers from the synthesis, precursors, or products of hydrolysis (loss of the ethoxy group). A successful method must be able to resolve the main component from all these potential contaminants.
To address these challenges, we will compare a conventional, widely applicable method with one that offers an alternative, and potentially superior, separation mechanism.
Caption: Rationale for HPLC method development based on analyte properties.
Comparative HPLC Methodologies
We present two reversed-phase HPLC (RP-HPLC) methods for comparison. Reversed-phase chromatography is the predominant mode used in the pharmaceutical industry for its versatility in analyzing a wide range of organic molecules.[5]
Method 1: The Industry Standard - C18 (L1) Stationary Phase. The octadecylsilane (C18) column is the workhorse of RP-HPLC, separating analytes primarily based on hydrophobic interactions.[5] It is a robust, reliable choice and serves as an excellent starting point for method development.[6]
Method 2: The Alternative Selectivity Approach - PFP (L43) Stationary Phase. The pentafluorophenyl (PFP) phase provides a unique and powerful alternative to C18. It offers multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange. This multi-modal character makes it exceptionally well-suited for separating halogenated aromatic compounds, positional isomers, and other molecules with distinct electronic features.[7][8]
Chromatographic Conditions: A Side-by-Side View
The following table outlines the specific conditions for each proposed method. The use of a gradient elution is essential to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe.
Parameter
Method 1: C18 (L1)
Method 2: PFP (L43)
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
Pentafluorophenyl, 150 x 4.6 mm, 3.5 µm
C18 provides strong hydrophobic retention. PFP offers alternative selectivity for halogenated aromatics.[7]
Mobile Phase A
Water with 0.1% Formic Acid
Water with 0.1% Formic Acid
The acid protonates the basic analyte and suppresses free silanols, improving peak shape.[4]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient
5% to 95% B in 20 min
5% to 95% B in 20 min
A wide gradient ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.
35 °C
35 °C
Elevated temperature reduces viscosity and can improve peak efficiency.
Detection (UV)
265 nm
265 nm
Wavelength should be selected at or near the absorbance maximum of the analyte for optimal sensitivity.
Injection Vol.
5 µL
5 µL
Small volume to prevent band broadening.
Diluent
Acetonitrile/Water (50:50, v/v)
Acetonitrile/Water (50:50, v/v)
The sample should be dissolved in a solvent similar in strength to the initial mobile phase.
Experimental Protocols: A Step-by-Step Guide
Adherence to a detailed protocol is essential for reproducibility. The following steps outline the procedure for analyzing a sample of 3,5-Dichloro-4-ethoxypyridazine using either of the methods described above.
Reagent and Sample Preparation
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
Sample Diluent: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of 3,5-Dichloro-4-ethoxypyridazine reference standard and transfer to a 25-mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Working Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample and transfer to a 50-mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
HPLC System Setup and Equilibration
Install the selected column (C18 or PFP) into the HPLC system.
Set the column temperature to 35 °C.
Purge the pump lines with freshly prepared mobile phases.
Equilibrate the column with the initial mobile phase composition (95% A : 5% B) at a flow rate of 1.0 mL/min for at least 20 column volumes, or until a stable baseline is achieved.
Caption: Standard experimental workflow for HPLC purity analysis.
System Suitability Testing (SST): A Self-Validating System
Before any sample analysis, the performance of the chromatographic system must be verified. This is a core tenet of ensuring trustworthy results and is mandated by regulatory guidelines like USP <621>.[9][10] An SST solution (typically a diluted standard solution or a standard spiked with known impurities) is injected multiple times.
Procedure: Inject the Standard Stock Solution (or a dedicated SST solution) five replicate times.
Acceptance Criteria:
Precision (%RSD): The relative standard deviation of the peak area for the main 3,5-Dichloro-4-ethoxypyridazine peak should be not more than 2.0%.
Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.8.[11]
Theoretical Plates (N): The column efficiency, calculated for the main peak, should be greater than 2000.
Resolution (Rs): If known impurities are available, the resolution between the main peak and the closest eluting impurity should be not less than 1.5.
Analysis should only proceed if all SST criteria are met. This ensures the system is performing adequately to provide accurate and precise data.
Chromatographic Run and Data Analysis
Inject a diluent blank to ensure no carryover or system contamination.
Inject the prepared Working Sample Solution.
Record the chromatogram for a total of 25-30 minutes to ensure all late-eluting impurities are captured.
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below a specified reporting threshold (e.g., 0.05%).
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Performance and Data Comparison
While both methods are capable of assessing purity, the choice of stationary phase can significantly impact the resolution of critical impurity pairs. The PFP column is expected to provide enhanced resolution for impurities that differ in their electronic or spatial arrangement, such as positional isomers, which may co-elute on a standard C18 column.
Performance Metric
Method 1: C18
Method 2: PFP
Commentary
Retention of Main Peak
Strong
Moderate to Strong
C18 retention is dominated by hydrophobicity. PFP retention is a mix of hydrophobicity and polar/electronic interactions.
Peak Tailing Factor
< 1.5
< 1.3
Both methods should yield good peak shape with an acidified mobile phase. The PFP phase can sometimes offer superior symmetry for basic compounds.
Resolution (Rs) of Halogenated Isomers
Potentially ≤ 1.5
Expected > 2.0
This is the key advantage of the PFP phase. Its ability to engage in π-π and dipole interactions provides superior selectivity for structurally similar aromatic compounds.[7]
Analysis Time
~25 min
~25 min
The gradient time is the primary determinant of the analysis duration.
Robustness
High
High
Both column chemistries are well-established and provide reproducible results when operated within their recommended pH and temperature ranges.
Conclusion and Recommendations
The purity assessment of 3,5-Dichloro-4-ethoxypyridazine is a critical task that demands a robust and well-vetted analytical method. This guide has compared two powerful HPLC approaches, each grounded in established chromatographic principles.
The C18-based method represents a reliable and universally applicable starting point. It is robust and will provide excellent results for general purity screening and the quantification of impurities with significantly different hydrophobic character.
The PFP-based method serves as a powerful, orthogonal alternative. It should be considered the preferred method when the impurity profile is complex or is known to contain challenging positional isomers. The unique selectivity of the PFP phase for halogenated aromatics provides a higher degree of confidence that all potential impurities are being resolved.[7][12]
For drug development professionals, employing orthogonal methods like these is a cornerstone of a robust quality control strategy.[13] It is recommended to develop and validate a primary method (e.g., C18) and to use the secondary method (PFP) for confirmation, especially during process development or when investigating out-of-specification results. This dual-method approach provides a comprehensive and trustworthy assessment of product purity, ensuring the integrity of research and the quality of the final product, in alignment with the principles of analytical procedure validation outlined in ICH Q2(R2).[3][14]
References
Title: <621> CHROMATOGRAPHY
Source: US Pharmacopeia (USP)
URL: [Link]
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL: [Link]
A Comparative Guide to the Synthetic Routes of 3,5-Dichloro-4-ethoxypyridazine
For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dichloro-4-ethoxypyridazine is a halogenated heterocyclic compound of significant interest due to its potential applications as a building...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-ethoxypyridazine is a halogenated heterocyclic compound of significant interest due to its potential applications as a building block in the synthesis of biologically active molecules. The strategic placement of chloro and ethoxy groups on the pyridazine ring offers multiple sites for further functionalization, making it a versatile intermediate. This guide explores and compares potential synthetic strategies for its preparation, focusing on efficiency, scalability, and the underlying chemical principles.
While a direct, one-pot synthesis for 3,5-Dichloro-4-ethoxypyridazine is not prominently documented in the literature, a logical and effective approach involves a two-stage synthesis. This primary strategy, which will be the main focus of this guide, involves the initial synthesis of a key precursor, 3,5-dichloro-4-hydroxypyridazine, followed by its etherification to yield the target compound. An alternative, though less direct, pathway will also be discussed for a comprehensive comparison.
Primary Synthetic Route: A Two-Step Approach
The most viable and modular approach to 3,5-Dichloro-4-ethoxypyridazine involves two key transformations:
Synthesis of the Precursor: Preparation of 3,5-dichloro-4-hydroxypyridazine (or its tautomer, 3,5-dichloropyridazin-4-one).
Etherification: O-alkylation of the precursor to introduce the ethoxy group.
This strategy allows for the isolation and purification of the intermediate, ensuring the final product's high purity.
Diagram of the Primary Synthetic Pathway
Caption: Proposed synthetic pathways to 3,5-Dichloro-4-ethoxypyridazine.
Part 1: Synthesis of the Precursor: 3,5-Dichloro-4-hydroxypyridazine
The synthesis of the key intermediate, 3,5-dichloro-4-hydroxypyridazine, is a critical step that dictates the overall efficiency of the synthetic sequence. Two plausible routes are considered here.
Route 1.A: Synthesis from Dichloromaleic Anhydride
This route builds the pyridazine ring from an acyclic precursor.
Scientific Rationale: This approach leverages the established reactivity of anhydrides with hydrazine to form the pyridazine core. Subsequent chlorination and selective hydrolysis provide a controlled method to introduce the desired functionalities.
Experimental Protocol:
Formation of 3,5-Dichloropyridazine-4,6-dione: Dichloromaleic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to yield 3,5-dichloropyridazine-4,6-dione.
Chlorination: The resulting dione is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine, to yield 3,4,5,6-tetrachloropyridazine.
Selective Hydrolysis: The tetrachloropyridazine is subjected to selective hydrolysis. By carefully controlling the reaction conditions (e.g., using a stoichiometric amount of a base like sodium hydroxide in a mixed solvent system), it is possible to selectively hydrolyze the chlorine atom at the 4-position to afford 3,5-dichloro-4-hydroxypyridazine.
Data Summary Table: Route 1.A
Step
Key Reagents
Solvent
Temperature (°C)
Typical Yield (%)
1
Dichloromaleic anhydride, Hydrazine hydrate
Ethanol
Reflux
80-90
2
3,5-Dichloropyridazine-4,6-dione, POCl₃
Toluene
Reflux
75-85
3
3,4,5,6-Tetrachloropyridazine, NaOH
Dioxane/Water
50-70
60-70
Route 1.B: Direct Chlorination of 4-Hydroxypyridazine
This route involves the direct functionalization of a pre-existing pyridazine ring.
Scientific Rationale: Direct C-H chlorination of the electron-rich 4-hydroxypyridazine ring is a more atom-economical approach. The hydroxyl group acts as an activating group, directing the electrophilic chlorination to the ortho and para positions (3 and 5 positions). N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation due to its mild and selective chlorinating properties.[1][2][3][4][5]
Experimental Protocol:
Chlorination: 4-Hydroxypyridazine is dissolved in a suitable solvent, such as acetonitrile or glacial acetic acid.
Two equivalents of N-Chlorosuccinimide (NCS) are added portion-wise to the solution.[1][2][3][4][5]
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC or LC-MS.
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Data Summary Table: Route 1.B
Step
Key Reagents
Solvent
Temperature (°C)
Typical Yield (%)
1
4-Hydroxypyridazine, N-Chlorosuccinimide
Acetonitrile
25-50
70-80
Comparison of Precursor Synthesis Routes:
Feature
Route 1.A (from Dichloromaleic Anhydride)
Route 1.B (Direct Chlorination)
Starting Materials
Readily available but more steps to the pyridazine core.
Requires synthesis of 4-hydroxypyridazine.
Number of Steps
Longer (3 steps).
Shorter (1 step from 4-hydroxypyridazine).
Scalability
Potentially more scalable for industrial production.
Scalability may be limited by the cost of NCS.
Selectivity
Good control over regioselectivity.
Potential for side products if not optimized.
Environmental Impact
Use of hazardous reagents like POCl₃.
Milder reagents, but chlorinated solvents may be used.
Recommendation: For laboratory-scale synthesis, Route 1.B offers a more direct and efficient pathway to the desired precursor, provided that 4-hydroxypyridazine is accessible. For larger-scale production, Route 1.A may be more cost-effective despite the additional steps.
Part 2: Etherification of 3,5-Dichloro-4-hydroxypyridazine
The final step in the primary synthetic route is the conversion of the hydroxyl group to an ethoxy group. The Williamson ether synthesis is the most common and reliable method for this transformation.[6][7][8][9][10]
Scientific Rationale: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide, formed by deprotonating the hydroxyl group of 3,5-dichloro-4-hydroxypyridazine with a base, acts as a nucleophile and attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide).[6][7][8][9][10] The choice of base and solvent is crucial for the reaction's success, aiming to maximize the formation of the alkoxide while minimizing side reactions.
Diagram of the Williamson Ether Synthesis
Caption: Mechanism of the Williamson ether synthesis for 3,5-Dichloro-4-ethoxypyridazine.
Experimental Protocol:
Deprotonation: 3,5-Dichloro-4-hydroxypyridazine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the hydroxyl group and form the corresponding alkoxide.
Alkylation: Ethyl iodide or ethyl bromide is added to the reaction mixture.
The reaction is stirred at an appropriate temperature (typically ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure 3,5-Dichloro-4-ethoxypyridazine.
Base: Potassium carbonate is a milder and safer base to handle compared to sodium hydride, making it suitable for many applications. Sodium hydride is a stronger base and can lead to higher yields and faster reaction times but requires more stringent anhydrous conditions.
Solvent: Polar aprotic solvents like DMF and THF are preferred as they effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic. They also have sufficiently high boiling points for reactions that require heating.
Alkylating Agent: Ethyl iodide is generally more reactive than ethyl bromide due to the better leaving group ability of iodide, leading to faster reaction rates.
Alternative Synthetic Route: From 3,4,5-Trichloropyridazine
An alternative approach involves the nucleophilic substitution of a chlorine atom on a polychlorinated pyridazine with ethoxide.
Scientific Rationale: In a polychlorinated heteroaromatic system, the chlorine atoms can have different reactivities towards nucleophilic substitution. It is plausible that the chlorine at the 4-position of 3,4,5-trichloropyridazine could be selectively displaced by sodium ethoxide under controlled conditions.
Experimental Protocol:
3,4,5-Trichloropyridazine is dissolved in ethanol.
A solution of sodium ethoxide in ethanol is added dropwise at a controlled temperature.
The reaction progress is monitored to maximize the formation of the desired monosubstituted product and minimize the formation of disubstituted byproducts.
Upon completion, the reaction is neutralized, and the product is isolated and purified.
Comparison with the Primary Route:
Feature
Primary Route (Two-Step)
Alternative Route (from Trichloropyridazine)
Convergence
Convergent and modular.
Linear, relies on selective substitution.
Selectivity
High selectivity in both steps.
Potential for regioselectivity issues and over-alkylation.
Starting Material
Requires synthesis of a specific precursor.
Requires synthesis of 3,4,5-trichloropyridazine.
Overall Yield
Generally high and predictable.
Can be lower due to selectivity challenges.
Recommendation: The primary two-step route is generally preferred due to its higher degree of control, modularity, and likely higher overall yield of the pure desired product.
Conclusion
This guide has outlined and compared the most plausible synthetic routes to 3,5-Dichloro-4-ethoxypyridazine. The recommended primary route, involving the synthesis of 3,5-dichloro-4-hydroxypyridazine followed by a Williamson ether synthesis, offers a robust and reliable method for obtaining the target compound with high purity. The choice between the different approaches for the precursor synthesis will depend on the scale of the reaction and the availability of starting materials. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. ()
The Williamson Ether Synthesis - Master Organic Chemistry. ([Link])
Organic Chemistry Williamson Ether Synthesis - University of Richmond. ([Link])
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. ([Link])
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates - Organic Chemistry Portal. ([Link])
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF - ResearchGate. ([Link])
Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media - Scirp.org. ([Link])
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. ([Link])
EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. ([Link])
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. ([Link])
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. ([Link])
Synthesis of 4,5-dichloro-3-pyridazone - PrepChem.com. ([Link])
Halogen-containing pyridines. 7. Synthesis and some conversions of (3,5-dichloro-2-pyridyl)hydrazine - ResearchGate. ([Link])
Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment - ResearchGate. ([Link])
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,5-Dichloro-4-ethoxypyridazine and Its Precursors
This guide provides an in-depth spectroscopic analysis of the key heterocyclic compound 3,5-Dichloro-4-ethoxypyridazine and its synthetic precursors, Mucochloric Acid and 3,4,5-Trichloropyridazine. Designed for researche...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth spectroscopic analysis of the key heterocyclic compound 3,5-Dichloro-4-ethoxypyridazine and its synthetic precursors, Mucochloric Acid and 3,4,5-Trichloropyridazine. Designed for researchers, chemists, and drug development professionals, this document details the characteristic spectral transformations that signify successful synthetic progression, ensuring product identity and purity. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) with supporting data and validated protocols.
Introduction: The Importance of Spectroscopic Verification
3,5-Dichloro-4-ethoxypyridazine is a valuable building block in medicinal chemistry and materials science. Its utility stems from the reactive chlorine atoms and the tunable electronic properties of the pyridazine ring. The synthesis of such specific isomers requires precise reaction control and, critically, unambiguous characterization at each step. Spectroscopic methods are the cornerstone of this verification process, providing a molecular-level fingerprint that confirms structural integrity and purity. This guide explains the causal links between structural changes during synthesis and their corresponding spectral shifts, empowering researchers to confidently monitor their reactions and validate their final products.
The Synthetic Pathway: From Acyclic Precursor to Functionalized Heterocycle
The synthesis of 3,5-Dichloro-4-ethoxypyridazine can be logically envisioned through a two-stage process. The first stage involves the formation of the dichloropyridazine core from an acyclic precursor like mucochloric acid, followed by further chlorination. The second, and focal, stage is a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the immediate precursor, 3,4,5-Trichloropyridazine, is treated with sodium ethoxide. The C-4 position of the pyridazine ring is the most electron-deficient and thus the most susceptible to nucleophilic attack, leading to the selective displacement of the C-4 chlorine atom by the ethoxy group.
Caption: Synthetic route from Mucochloric Acid to 3,5-Dichloro-4-ethoxypyridazine.
Spectroscopic Comparison: A Multi-Technique Approach
The transformation from precursor to final product is accompanied by distinct changes in the spectroscopic data. By comparing these spectral fingerprints, we can unequivocally track the reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.
The most dramatic change observed in the ¹H NMR spectrum is the introduction of the ethoxy group.
3,4,5-Trichloropyridazine: This precursor displays a single, sharp signal for the lone aromatic proton (H-6).
3,5-Dichloro-4-ethoxypyridazine: The spectrum becomes more complex and informative. The original aromatic proton signal remains, but two new signals appear, characteristic of an ethyl group: a quartet and a triplet. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom. The integration of these peaks (1H:2H:3H) confirms the successful and clean substitution.
The ¹³C NMR spectrum corroborates the ¹H NMR data, showing the addition of two new carbon signals corresponding to the ethoxy group and significant shifts in the aromatic region due to the change in the C-4 substituent. The electron-donating nature of the ethoxy group causes an upfield shift of the C-3 and C-5 signals compared to the precursor.
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Data for the target compound is predicted based on established chemical shift principles.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally sensitive to changes in functional groups. The key transformation here is the loss of a C-Cl bond and the gain of C-O and C-H (sp³) bonds.
Mucochloric Acid: The spectrum is dominated by a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and two strong C=O stretches (~1700-1750 cm⁻¹ for the acid and aldehyde).[3][4]
3,4,5-Trichloropyridazine: The spectrum simplifies significantly, showing characteristic aromatic C-H and C=N stretching vibrations, and strong C-Cl absorptions in the fingerprint region (~600-800 cm⁻¹).[5]
3,5-Dichloro-4-ethoxypyridazine: The most telling new feature is the appearance of strong C-H stretching bands from the ethyl group's sp³-hybridized carbons just below 3000 cm⁻¹. A prominent C-O stretching band (ether linkage) will also appear around 1050-1250 cm⁻¹.
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, confirming molecular weight and providing clues about isotopic composition.
Mucochloric Acid: The molecular ion peak will be observed at m/z ≈ 168. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) will be evident.[6]
3,4,5-Trichloropyridazine: The molecular ion peak appears at m/z ≈ 182.[7] Here, the isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) will be more complex and is a definitive signature.
3,5-Dichloro-4-ethoxypyridazine: The molecular weight increases, with the molecular ion peak expected at m/z ≈ 192. The spectrum reverts to the characteristic isotopic pattern for two chlorine atoms. This mass shift of +10 Da (from -Cl to -OCH₂CH₃, a net change of -35.5 + 45) is a clear indicator of a successful reaction.
Reproducibility is paramount in scientific research. The following protocols provide a standardized framework for acquiring the data discussed.
Protocol 1: NMR Spectroscopy
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumentation: Insert the tube into the NMR spectrometer.
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Ensure a sufficient number of scans for adequate signal-to-noise, especially for the less sensitive ¹³C nucleus.
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (TMS at 0.00 ppm).
Protocol 2: FT-IR Spectroscopy
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid powder directly onto the ATR crystal.
Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Processing: Perform an ATR correction if necessary and label the significant peaks.
Protocol 3: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
Ionization: The choice of ionization method is critical. Electron Ionization (EI) is suitable for providing fragmentation patterns, while a softer technique like Electrospray Ionization (ESI) is excellent for confirming the molecular ion.
Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a relevant m/z range (e.g., 50-500 amu).
Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze its isotopic pattern to confirm the number of chlorine atoms present.
Conclusion
The spectroscopic journey from mucochloric acid to 3,4,5-trichloropyridazine and finally to 3,5-dichloro-4-ethoxypyridazine is marked by a series of clear, interpretable transformations. In ¹H NMR, the appearance of the characteristic ethyl quartet and triplet is the definitive sign of successful ethoxylation. In FT-IR, the emergence of sp³ C-H and C-O stretches confirms the incorporation of the new functional group. Finally, mass spectrometry validates the reaction through a precise increase in molecular weight and a predictable change in the chlorine isotopic pattern. By leveraging these complementary techniques, researchers can ensure rigorous quality control, confirm the structure of their target molecule, and build a foundation of trustworthy, reproducible science.
References
National Institute of Standards and Technology. (n.d.). Mucochloric acid. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Mucochloric acid IR Spectrum. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Mucochloric Acid. PubChem. Retrieved January 19, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 3,4,5-Trichloropyridazine. PubChem. Retrieved January 19, 2026, from [Link]
SpectraBase. (n.d.). 3,4,5-Trichloropyridazine FTIR Spectrum. Retrieved January 19, 2026, from [Link]
SpectraBase. (n.d.). 3,4,5-Trichloropyridazine ¹H NMR Spectrum. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). ¹H and ¹³C-NMR data of 3 and 4 (δ in ppm, J in Hz). Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved January 19, 2026, from [Link]
Wikipedia. (n.d.). Mucochloric acid. Retrieved January 19, 2026, from [Link]
MDPI. (2023). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Retrieved January 19, 2026, from [Link]
U.S. National Library of Medicine. (n.d.). 3,4,5-Trichloropyridazine. PubChem. Retrieved January 19, 2026, from [Link]
PubChemLite. (n.d.). 3,4,5-trichloropyridazine (C4HCl3N2). Retrieved January 19, 2026, from [Link]
CAS. (n.d.). 3,4,5-Trichloropyridazine. CAS Common Chemistry. Retrieved January 19, 2026, from [Link]
Global Substance Registration System. (n.d.). 3,4,5-TRICHLOROPYRIDAZINE. Retrieved January 19, 2026, from [Link]
A Comparative Guide to the Biological Activity of 3,5-Dichloro-4-ethoxypyridazine Analogs for Researchers and Drug Development Professionals
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to t...
Author: BenchChem Technical Support Team. Date: January 2026
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to the development of a multitude of derivatives with a broad spectrum of biological activities. Among these, the 3,5-dichloro-4-ethoxypyridazine framework has emerged as a promising starting point for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various analogs of 3,5-Dichloro-4-ethoxypyridazine, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The 3,5-Dichloropyridazine Scaffold: A Versatile Building Block
The 3,5-dichloropyridazine moiety serves as a key building block in the synthesis of diverse biologically active molecules. The presence of two reactive chlorine atoms allows for versatile functionalization, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This scaffold has been incorporated into compounds targeting a range of biological pathways implicated in diseases such as cancer, inflammation, and metabolic disorders.[1][2]
Comparative Biological Activities of 3,5-Dichloro-4-ethoxypyridazine Analogs
Recent research has highlighted the potential of substituting the 4-position of the 3,5-dichloropyridazine ring with various alkoxy and aryloxy groups to modulate biological activity. A notable example is the discovery of MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist, which features a complex pyridazinone moiety linked through a 3,5-dichlorophenyl ether.[3] This discovery underscores the therapeutic potential of this chemical class.
While direct comparative studies on a series of 3,5-dichloro-4-ethoxypyridazine analogs are not extensively documented in publicly available literature, we can extrapolate structure-activity relationships (SAR) from related series of pyridazine and pyridazinone derivatives. The primary areas of investigation for these compounds have been in anticancer and kinase inhibition activities.
Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[4] A common mechanism of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
Table 1: Comparative Anticancer Activity of Representative Pyridazine Analogs
The available data on related compounds suggest that modifications at the 4-position of the dichloropyridazine ring can significantly impact cytotoxic activity. The potent activity of compounds with larger, more complex substituents at this position, such as in MGL-3196 and other reported pyridazinone derivatives, indicates that this is a critical area for SAR exploration.
Kinase Inhibitory Activity
The pyridazine scaffold is a common feature in many kinase inhibitors.[6] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituents on the pyridazine ring play a crucial role in determining the potency and selectivity of the inhibitor.
Table 2: Comparative Kinase Inhibitory Activity of Representative Pyridazine Analogs
The data from related compounds, particularly potent VEGFR-2 inhibitors, suggest that the 3,5-dichloro-4-ethoxypyridazine scaffold has the potential to be developed into effective kinase inhibitors. The dichloro substitutions can contribute to hydrophobic interactions within the ATP-binding pocket of kinases, while the ethoxy group can be modified to optimize potency and selectivity.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 3,5-Dichloro-4-ethoxypyridazine analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 1: Workflow of the MTT assay for cytotoxicity screening.
In Vitro Kinase Inhibition: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[8][9]
Protocol:
Assay Plate Preparation: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).
Reaction Mixture: In each well, add the test compound at various concentrations, recombinant human VEGFR-2 enzyme, and a reaction buffer containing ATP and MgCl2.
Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation of the substrate.
Detection: Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
Signal Development: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Figure 2: Key steps in a VEGFR-2 kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.[10]
Protocol:
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[11]
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 3: Overview of the cell cycle analysis protocol.
Structure-Activity Relationship (SAR) Insights and Future Directions
The analysis of existing data on pyridazine derivatives allows for the formulation of several key SAR insights that can guide the future design of 3,5-dichloro-4-ethoxypyridazine analogs:
The 4-Position is Key for Modulating Activity: The nature of the substituent at the 4-position of the pyridazine ring is a critical determinant of biological activity. Exploration of a diverse range of alkoxy, aryloxy, and amino substituents at this position is warranted.
The 3,5-Dichloro Substitution Pattern is Favorable: The presence of chlorine atoms at the 3 and 5 positions appears to be beneficial for activity, likely by contributing to favorable interactions within the binding sites of biological targets.
Kinase Inhibition is a Promising Avenue: The pyridazine scaffold is well-suited for targeting the ATP-binding site of kinases. Future efforts should focus on designing analogs with improved selectivity for specific cancer-related kinases.
References
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Cell Cycle Tutorial Contents. (n.d.).
El-Gohary, N. S., & Shaaban, M. I. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(3), 236–247.
GNE-9815: A Potent and Selective pan-RAF Kinase Inhibitor for the Treatment of KRAS Mutant Cancers. (n.d.). ACS Medicinal Chemistry Letters.
Hassan, G. S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 223, 113645.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. Retrieved from [Link]
ResearchGate. (2025).
Tilley, J. W., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912–3927.
ATCC. (n.d.).
BenchChem. (n.d.). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
ACS Publications. (n.d.). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4]triazine-6-carbonitrile (MGL-3196).
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
National Center for Biotechnology Information. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.
National Center for Biotechnology Information. (2022).
Kumar, D., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346.
ACS Omega. (2024). Molecular Dynamic Simulation To Reveal the Mechanism Underlying MGL-3196 Resistance to Thyroxine Receptor Beta.
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
National Center for Biotechnology Information. (2024). Molecular Dynamic Simulation To Reveal the Mechanism Underlying MGL-3196 Resistance to Thyroxine Receptor Beta.
National Center for Biotechnology Information. (n.d.). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.
National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
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National Center for Biotechnology Information. (n.d.).
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MDPI. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells.
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MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.
National Center for Biotechnology Information. (n.d.). Lead Phytochemicals for Anticancer Drug Development.
A Senior Application Scientist's Guide to the Structural Validation of 3,5-Dichloro-4-ethoxypyridazine Using 2D NMR Spectroscopy
In the realm of medicinal chemistry and materials science, the unequivocal structural determination of novel compounds is paramount. For heterocyclic molecules like 3,5-Dichloro-4-ethoxypyridazine, a precursor in the syn...
Author: BenchChem Technical Support Team. Date: January 2026
In the realm of medicinal chemistry and materials science, the unequivocal structural determination of novel compounds is paramount. For heterocyclic molecules like 3,5-Dichloro-4-ethoxypyridazine, a precursor in the synthesis of biologically active agents, ambiguity in its structure can derail entire research programs.[1][2][3] While 1D NMR (¹H and ¹³C) provides a foundational glimpse, it often falls short in distinguishing between closely related isomers. This guide provides an in-depth, field-proven methodology for the complete structural validation of 3,5-Dichloro-4-ethoxypyridazine, leveraging the power of a synergistic 2D NMR toolkit. We will move beyond mere data reporting to explain the causality behind the experimental design, ensuring a self-validating and trustworthy analytical workflow.
The Analytical Challenge: Why 1D NMR Is Not Enough
A preliminary ¹H NMR spectrum of 3,5-Dichloro-4-ethoxypyridazine is expected to show three distinct signals: a singlet for the lone aromatic proton, a quartet for the ethoxy methylene group (—OCH₂—), and a triplet for the ethoxy methyl group (—CH₃). The ¹³C NMR would similarly show the expected number of carbon signals. However, this data alone cannot definitively place the substituents. For instance, how can we be certain the structure is not 3,6-dichloro-4-ethoxypyridazine? The multiplicity and integration in the 1D spectra would be identical. To resolve this ambiguity and build a complete, unambiguous picture of molecular connectivity, we must turn to two-dimensional NMR techniques.[4][5]
The 2D NMR Toolkit: A Multi-faceted Approach to Validation
Our validation strategy employs a suite of three complementary 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle, and together, they form a logical, self-reinforcing system of evidence. The increasing complexity of synthetic derivatives necessitates the use of such advanced 1D and 2D NMR techniques for complete characterization.[4][6]
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7][8] Its primary role in this analysis is to confirm the connectivity within the ethoxy side chain by showing a correlation between the methylene (—OCH₂—) and methyl (—CH₃) protons.
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[9][10] It serves as a powerful tool to unambiguously assign the chemical shift of each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of our validation. The HMBC experiment detects correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), while suppressing direct one-bond correlations.[8][10] These long-range correlations are critical for assembling the molecular fragments and definitively placing the ethoxy group and the sole aromatic proton on the pyridazine ring.
The Experimental and Interpretive Workflow
A robust and reproducible workflow is essential for generating high-quality, reliable data. The process flows from meticulous sample preparation through to a logical, stepwise interpretation of the spectral data.
Figure 1: A streamlined workflow for the 2D NMR-based structural validation of 3,5-Dichloro-4-ethoxypyridazine.
Detailed Experimental Protocol
I. Sample Preparation:
Weighing: Accurately weigh 15-20 mg of high-purity 3,5-Dichloro-4-ethoxypyridazine.
Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for similar heterocyclic compounds and its clean spectral window.
Mixing: Vortex the sample until the solid is completely dissolved.
Transfer: Transfer the solution to a 5 mm NMR tube.
II. NMR Data Acquisition:
Instrument: A 400 MHz NMR spectrometer.
Temperature: 298 K.
¹H NMR Parameters:
Pulse Program: Standard single-pulse (e.g., 'zg30').
Spectral Width: ~16 ppm.
Acquisition Time: ~3 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16.
¹³C NMR Parameters:
Pulse Program: Standard single-pulse with proton decoupling.
Spectral Width: ~220 ppm.
Acquisition Time: ~1.5 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 (due to the low natural abundance of ¹³C).[11]
2D Experiment Parameters (COSY, HSQC, HMBC):
Standard pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').
Data points: 2048 (F2) x 256 (F1).
Number of Scans: 8-16 per increment.
HMBC optimization: Set for a long-range coupling constant of 8 Hz, a common compromise value.[10]
III. Data Processing:
Apply Fourier transform with appropriate window functions (e.g., exponential multiplication).
Perform phase and baseline correction for all spectra.
Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
Step-by-Step Spectral Interpretation and Validation
Let us now analyze the expected data to confirm the structure.
Step 1: Analysis of 1D Spectra and Initial Assignments
The first step is to assign the signals in the 1D spectra based on chemical shifts, integration, and multiplicities.
Table 1: Predicted ¹H and ¹³C NMR Data for 3,5-Dichloro-4-ethoxypyridazine (in CDCl₃)
Atom Label
¹H Chemical Shift (δ, ppm)
Multiplicity
Integration
¹³C Chemical Shift (δ, ppm)
H-6
~8.5
Singlet (s)
1H
~150
-OCH₂-
~4.4
Quartet (q)
2H
~68
-CH₃
~1.5
Triplet (t)
3H
~15
C-3
-
-
-
~155
C-4
-
-
-
~160
| C-5 | - | - | - | ~125 |
Rationale: The lone aromatic proton (H-6) is expected to be significantly downfield due to the deshielding effects of the two ring nitrogen atoms and adjacent chlorine atom. The ethoxy protons exhibit a classic quartet-triplet pattern. The carbon chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, O).[11][12][13]
Step 2: COSY Analysis – Confirming the Ethyl Fragment
The COSY spectrum provides the first piece of connectivity evidence. A cross-peak will be observed between the proton signal at ~4.4 ppm and the signal at ~1.5 ppm. This confirms that the methylene and methyl protons are part of the same spin system and are coupled to each other, validating the presence of the ethyl group (—CH₂CH₃).
Step 3: HSQC Analysis – Linking Protons to Carbons
The HSQC spectrum correlates the proton signals with their directly attached carbons, allowing for the unambiguous assignment of the protonated carbons.
Table 2: Expected HSQC Correlations (¹JCH)
¹H Signal (δ, ppm)
Correlated ¹³C Signal (δ, ppm)
Assignment
~8.5 (H-6)
~150
C-6
~4.4 (-OCH₂-)
~68
-OCH₂-
| ~1.5 (-CH₃) | ~15 | -CH₃ |
This experiment confirms the assignments made in Table 1 and provides a solid foundation for interpreting the crucial long-range correlations from the HMBC spectrum.
Step 4: HMBC Analysis – The Definitive Structural Proof
The HMBC spectrum is the key to assembling the molecular puzzle. It reveals the long-range connectivity that places all substituents in their correct positions on the pyridazine ring.
A Guide to the Safe Disposal of 3,5-Dichloro-4-ethoxypyridazine: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my foremost objective is to empower fellow researchers with the knowledge to manage chemical reagents not just effectively, but safely, from acquisition to disposal. The compound 3,5-Di...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, my foremost objective is to empower fellow researchers with the knowledge to manage chemical reagents not just effectively, but safely, from acquisition to disposal. The compound 3,5-Dichloro-4-ethoxypyridazine, a halogenated heterocyclic molecule, is a valuable intermediate in synthetic chemistry. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for its safe management, grounded in established safety principles and regulatory standards.
The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically reinforces the overall safety and compliance of your laboratory operations. We will delve into the causality behind these protocols, moving beyond a simple checklist to foster a deeper understanding of chemical waste management.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 3,5-Dichloro-4-ethoxypyridazine is the cornerstone of its safe disposal. As a chlorinated pyridazine derivative, it belongs to the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and the generation of hazardous byproducts during improper treatment.[1][2][3]
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous chemicals, such as other dichlorinated pyridazines and anilines, provide a strong basis for risk assessment.[4][5] The primary hazards are summarized below.
Hazard Classification
Description
Rationale and Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)
Toxic if swallowed, in contact with skin, or if inhaled.[4]
The presence of the dichlorinated pyridazine ring contributes to its systemic toxicity. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment to prevent any route of exposure.
Skin/Eye Irritation
May cause skin irritation and serious eye damage.[5]
Halogenated organic compounds can be corrosive or irritating to tissues. Direct contact must be avoided through the use of compatible gloves and safety glasses or goggles.
Environmental Hazard
Potentially very toxic to aquatic life with long-lasting effects.[6][7]
Chlorinated organic compounds can be persistent in the environment and bioaccumulate.[8][9] Therefore, direct release to the environment via drains or standard trash is strictly prohibited.[10]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensure the following PPE is worn and engineering controls are in place.
Engineering Controls : All handling of 3,5-Dichloro-4-ethoxypyridazine, including weighing and preparing for disposal, must occur within a certified chemical fume hood to minimize inhalation risk.[4]
Gloves : Chemically resistant gloves (e.g., nitrile or neoprene, >14 mils thick) must be worn. Always inspect gloves for tears or punctures before use.[4][6]
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]
Protective Clothing : A long-sleeved lab coat and closed-toe shoes are required. Consider a chemically resistant apron for handling larger quantities.
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator is necessary.[11]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams complicates disposal, increases costs, and can create dangerous chemical incompatibilities.[10][12]
Step 1: Designate a Waste Container
Select a clean, dry, and chemically compatible container with a secure, vapor-tight screw cap. The container must be in good condition. For liquid waste, secondary containment is recommended.[13]
Step 2: Label the Container
Before adding any waste, label the container clearly. The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste 3,5-Dichloro-4-ethoxypyridazine" (avoiding formulas or abbreviations)[10]
A list of all components if it is a mixed waste stream (e.g., "3,5-Dichloro-4-ethoxypyridazine in Dichloromethane")
The associated hazards (e.g., "Toxic," "Environmental Hazard")
Step 3: Collect Waste Streams
Follow the decision workflow below for proper segregation.
Caption: Waste Segregation and Disposal Workflow.
Approved Disposal Methodologies
Primary Method: High-Temperature Incineration
For halogenated organic compounds like 3,5-Dichloro-4-ethoxypyridazine, the universally accepted and regulatory-compliant disposal method is high-temperature incineration in a facility permitted to handle such waste.[1][2]
Why Incineration? This process achieves complete thermal destruction of the molecule. Crucially, these facilities are equipped with advanced flue gas treatment systems (e.g., scrubbers) that neutralize hazardous decomposition products like hydrogen chloride (HCl) and nitrogen oxides (NOx) that form during combustion.[2] The thermal decomposition of similar chlorinated pesticides is known to produce a range of toxicants, making uncontrolled burning extremely dangerous.[14]
Unacceptable Disposal Methods
Landfill : The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of halogenated organic compounds due to their potential to leach into soil and groundwater.[3]
Sewer/Drain Disposal : This is strictly prohibited. The compound's aquatic toxicity poses a significant threat to waterways and wastewater treatment systems.[6][10]
Evaporation : Allowing volatile waste to evaporate in the fume hood is not a compliant disposal method.[13]
Benchtop Neutralization : Do not attempt to chemically treat this waste in the laboratory. The reactions required for dechlorination are complex, often require harsh reagents, and are not suitable for a standard lab setting.[2]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
Isolate : Restrict access to the spill area.
Ventilate : Ensure the fume hood is operating at maximum capacity.
Protect : If trained and safe to do so, don appropriate PPE.
Contain and Absorb : For small spills, cover with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.
Collect : Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
First Aid Measures:
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4][5]
Skin Contact : Immediately remove all contaminated clothing. Wash the skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Decontamination and Container Disposal
Properly managing "empty" containers is a final, crucial step to prevent exposure and environmental contamination.
Triple Rinsing : A container is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[13]
Rinsate Management : All three portions of the rinsate must be collected and disposed of as halogenated hazardous waste.[13]
Final Container Disposal : Once triple-rinsed and dry, the original container's label must be completely defaced or removed. The clean, empty container can then be disposed of in the appropriate solid waste stream (e.g., glass disposal box).[13]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3,5-Dichloro-4-ethoxypyridazine, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
Material Safety Data Sheet. (n.d.). Anhui Senrise Technology Co., Ltd.
Hazardous Waste Segregation. (2016, April 15). Bucknell University.
Safety Data Sheet - 3,4-Dichloroaniline. (2025, November 6). Sigma-Aldrich.
Safety Data Sheet - Triclopyr BEE. (n.d.). Alligare.
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
Safety Data Sheet - 3,6-Dichloro-4-methylpyridazine. (2025, December 8). MedchemExpress.com.
Safety Data Sheet - p,p'-DDD. (2025, December 11). Cayman Chemical.
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
Chemical Compatibility Chart. (n.d.).
Chlorinated paraffins in the environment: A review on their production, fate, levels and trends between 2010 and 2015. (2016). ResearchGate.
Environmental fate and global distribution of polychlorinated biphenyls. (n.d.). PubMed.
Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. (2020, September 5). Environmental Science: Processes & Impacts (RSC Publishing).
Personal protective equipment for handling 3,5-Dichloro-4-ethoxypyridazine
An In-Depth Technical Guide to Personal Protective Equipment for Handling 3,5-Dichloro-4-ethoxypyridazine As a Senior Application Scientist, the safe handling of specialized chemical reagents is paramount to successful a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Personal Protective Equipment for Handling 3,5-Dichloro-4-ethoxypyridazine
As a Senior Application Scientist, the safe handling of specialized chemical reagents is paramount to successful and reproducible research. This guide provides a comprehensive operational plan for the use of Personal Protective Equipment (PPE) when handling 3,5-Dichloro-4-ethoxypyridazine. The protocols outlined below are designed to create a self-validating system of safety, ensuring that potential routes of exposure are systematically eliminated. Our approach is grounded in established safety principles for handling chlorinated heterocyclic compounds, which are often associated with significant toxicological profiles.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-4-ethoxypyridazine is not publicly available, a thorough risk assessment can be constructed by examining the known hazards of structurally analogous compounds, specifically other chlorinated pyridazine and pyrazine derivatives. These compounds consistently present significant health risks.[1][2] The primary hazards include acute toxicity, severe irritation to the skin and eyes, and potential respiratory distress.[3][4]
Based on analogous compounds, 3,5-Dichloro-4-ethoxypyridazine should be treated as a hazardous substance. The anticipated hazard classifications are summarized below.
Hazard Classification
Description
Rationale and Representative Sources
Acute Toxicity (Oral, Dermal, Inhalation)
Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Analogous compounds like 3,6-Dichloro-4-isopropylpyridazine and other dichlorinated heterocycles are classified as Category 3 for acute toxicity.[2]
Skin Corrosion/Irritation
Causes skin irritation, potentially severe burns with prolonged contact.[1][3]
Dichlorinated pyrazines and pyridazines are listed as skin irritants (Category 2).[3][4]
Inhalation of dust or vapors can irritate the respiratory tract.[4]
Given these potential hazards, a multi-layered PPE strategy is not merely recommended; it is essential for mitigating risk.
Core Directive: A Multi-Layered PPE Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[5] The following represents the minimum required PPE for handling 3,5-Dichloro-4-ethoxypyridazine in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Chemical splashes are a primary risk, and standard safety glasses do not offer sufficient protection.
Mandatory: ANSI Z87.1-compliant, indirectly vented chemical splash goggles.
Recommended for High-Risk Operations: When handling larger quantities (>10g) or performing splash-prone operations (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[6] Goggles protect against splashes, while the face shield provides a broader barrier for the entire face.[7]
Skin and Body Protection: An Impermeable Barrier
Dermal contact is a significant route of exposure for toxic chlorinated compounds.[1][2]
Laboratory Coat: A flame-resistant lab coat is standard.
Chemical-Resistant Apron: For any procedure involving liquid transfers or the potential for spills, a chemical-resistant apron worn over the lab coat is required.[7]
Coveralls: For large-scale work or in the event of a significant spill, disposable chemical-resistant coveralls (e.g., Tyvek suits) should be used.[8]
Footwear: Closed-toe shoes are mandatory. For extensive handling, chemically resistant shoe covers should be considered.
Hand Protection: Selecting the Right Glove
Glove selection is critical. Not all materials offer the same level of protection against specific chemicals.
Material: Nitrile gloves are a common and effective choice. However, it is crucial to check the manufacturer's glove compatibility chart for chlorinated solvents.[9] For prolonged contact, double-gloving (wearing two pairs of nitrile gloves) provides an additional layer of safety.
Inspection and Technique: Always inspect gloves for tears or punctures before use. Use proper glove removal techniques to avoid contaminating your skin.[5] Contaminated gloves must be disposed of as hazardous waste.
Chlorinated organic compounds should always be handled within a certified chemical fume hood to minimize inhalation exposure.[6]
Primary Control: All weighing, transfers, and reactions involving 3,5-Dichloro-4-ethoxypyridazine must be performed inside a functioning chemical fume hood.
Secondary Control (Emergency Use): In the case of a spill or fume hood failure, respiratory protection is necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[5] All users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[10]
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself. The sequence is designed to prevent cross-contamination.
Caption: PPE donning and doffing sequence to minimize contamination.
Logistical Plan: Decontamination and Disposal
Proper disposal is a critical final step in the safe handling protocol. All materials contaminated with 3,5-Dichloro-4-ethoxypyridazine must be treated as hazardous waste.
PPE Disposal:
Single-Use Items: Disposable gloves, aprons, and any other contaminated single-use items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[11]
Reusable Items: Goggles and face shields should be decontaminated after each use according to institutional guidelines. Lab coats should be professionally laundered if contamination is suspected.
Chemical Waste Disposal:
Containers: Do not mix 3,5-Dichloro-4-ethoxypyridazine waste with other chemical waste streams.[11] Keep it in a tightly closed, properly labeled container.[2][11]
Procedure: All chemical waste, including empty containers which may retain residue, must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2][4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Spill: Evacuate the area. Wearing the appropriate PPE (including respiratory protection), contain and clean up the spill using an inert absorbent material. Place all contaminated materials in a sealed hazardous waste container for disposal.[11]
By adhering to this comprehensive PPE and handling guide, researchers can effectively mitigate the risks associated with 3,5-Dichloro-4-ethoxypyridazine, ensuring a safe and productive laboratory environment.
References
Material Safety Data Sheet 3,6-Dichloro-4-isopropylpyridazine . 3ASenrise. [Link]
The Best Personal Protective Equipment For Pesticides . Solutions Pest & Lawn. [Link]
PI28/PI061: Personal Protective Equipment for Handling Pesticides . University of Florida, IFAS Extension. [Link]
UNIT 7: Personal Protective Equipment . University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs . CDC/NIOSH. [Link]
SAFETY DATA SHEET 3,6-Dichloro-4-methylpyridazine . Fisher Scientific. [Link]
MSDS of 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline . Autech Industry Co.,Ltd. [Link]
Handling Chlorine Safely . New Jersey Water Association. [Link]
Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association. [Link]
Chlorinated Solvents Health Effects: Understanding Risks and Precautions . Ecolink. [Link]
Safe and efficient handling of chlorinated solvents . IPI Global. [Link]